5-Iodo-4-methyl-1h-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-4-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEVJKIZALCPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Iodo-4-methyl-1h-indazole CAS number 1082040-12-7
An In-Depth Technical Guide to 5-Iodo-4-methyl-1H-indazole
Executive Summary
5-Iodo-4-methyl-1H-indazole is a halogenated heterocyclic compound built upon the indazole scaffold, a "privileged structure" in medicinal chemistry.[1] While specific, in-depth experimental data for this particular isomer remains limited in public literature, its structural motifs—a reactive aryl iodide and a biologically significant indazole core—position it as a highly valuable and versatile building block for drug discovery and organic synthesis.[2][3] This guide synthesizes information from closely related analogues and established chemical principles to provide a comprehensive technical overview for researchers. We will explore its physicochemical properties, propose robust synthetic and characterization protocols, delve into its anticipated reactivity in key cross-coupling reactions, and contextualize its potential within modern therapeutic development, particularly in oncology.
Physicochemical Properties and Spectroscopic Characterization
Precise experimental data for 5-Iodo-4-methyl-1H-indazole is not extensively documented. The properties listed below are a combination of calculated values and inferences drawn from structurally similar compounds.[1][4]
Physical and Chemical Data
| Property | Value / Predicted Value | Source / Rationale |
| CAS Number | 1082040-12-7 | [5] |
| Molecular Formula | C₈H₇IN₂ | [6] |
| Molecular Weight | 258.06 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow or brown solid | Inference from related iodo-indazoles |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inference[4] |
Spectroscopic Profile (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | The spectrum in CDCl₃ or DMSO-d₆ is expected to show a singlet for the methyl group (CH₃) around 2.2-2.5 ppm. Aromatic protons on the indazole ring would appear between 7.0-8.0 ppm, with their splitting patterns and shifts influenced by the iodine and methyl substituents. The N-H proton will likely appear as a broad singlet at a downfield shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons are expected in the 110-140 ppm range. The carbon bearing the iodine (C5) would be significantly shifted upfield to ~85-95 ppm due to the heavy atom effect. The methyl carbon would appear upfield around 15-20 ppm. |
| Mass Spec (MS) | The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 259.97. The isotopic pattern will be characteristic of a molecule containing one iodine atom. |
Standard Protocol for Spectroscopic Characterization
This self-validating protocol ensures the unambiguous structural confirmation of synthesized 5-Iodo-4-methyl-1H-indazole.
Objective: To acquire high-resolution NMR and MS data for structural elucidation.
Methodology:
-
Sample Preparation (NMR): Dissolve 5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a 5 mm NMR tube.[8] Ensure complete dissolution.
-
¹H NMR Acquisition: Record the spectrum on a ≥400 MHz spectrometer. Acquire a standard spectrum with 16-32 scans. Reference the solvent peak (e.g., DMSO at 2.50 ppm).
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum on a ≥100 MHz spectrometer. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
2D NMR (Validation): For unequivocal assignment, perform 2D NMR experiments such as COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation).
-
Mass Spectrometry Acquisition: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile. Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer to obtain high-resolution mass data, confirming the elemental composition.
Synthesis and Purification
A definitive, published synthesis for 5-Iodo-4-methyl-1H-indazole has not been identified. The primary challenge in synthesizing substituted indazoles is controlling the regioselectivity of electrophilic substitution.[4][9] Direct iodination of 4-methyl-1H-indazole would likely yield a mixture of isomers. Therefore, a more controlled, multi-step approach is proposed, adapted from methodologies used for analogous compounds.[10]
Proposed Synthetic Pathway
The proposed synthesis begins with a commercially available starting material, 2-fluoro-3-methylaniline, and proceeds through a Sandmeyer-type reaction sequence. This approach offers superior regiochemical control compared to direct halogenation of the indazole core.
Caption: Proposed multi-step synthesis of 5-Iodo-4-methyl-1H-indazole.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 5-Iodo-4-methyl-1H-indazole with high regiochemical purity.
Part 1: Synthesis of 2-Fluoro-1-iodo-3-methylbenzene
-
Diazotization: Suspend 2-fluoro-3-methylaniline in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the internal temperature remains below 5 °C. Stir for 20-30 minutes to ensure complete formation of the diazonium salt.[9]
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Work-up: Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with aqueous sodium thiosulfate (to quench excess iodine), water, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.
Part 2: Formation and Cyclization of the Indazole Ring This stage is complex and requires adaptation from modern heterocyclic chemistry methodologies, such as those involving directed metalation followed by reaction with a hydrazine equivalent and subsequent cyclization. A plausible, albeit challenging, route would involve:
-
N-Protection & Directed Ortho-Metalation: Protect a suitable functional group introduced onto the aniline nitrogen (after a series of transformations not shown) to direct lithiation. React the iodinated intermediate with a strong base like lithium diisopropylamide (LDA) at -78 °C.[10] This step is crucial for regioselectivity.
-
Hydrazone Formation: Quench the lithiated species with a suitable electrophile that can be converted into a hydrazone.
-
Cyclization: Induce ring closure to form the pyrazole ring of the indazole system, often under acidic or basic conditions with heating.
-
Purification: The final crude product should be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can be employed for further purification.
Chemical Reactivity and Applications in Drug Discovery
The true value of 5-Iodo-4-methyl-1H-indazole lies in its potential as a versatile synthetic intermediate. The carbon-iodine bond is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.[2]
Key Cross-Coupling Reactions
Caption: Key cross-coupling reactions utilizing 5-Iodo-4-methyl-1H-indazole.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To couple an aryl or heteroaryl group to the C5 position of the indazole core.
Materials:
-
5-Iodo-4-methyl-1H-indazole (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[11]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water mixture or DMF)
Methodology:
-
To a reaction vessel, add 5-Iodo-4-methyl-1H-indazole, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired 5-aryl-4-methyl-1H-indazole product.
Significance in Medicinal Chemistry
The indazole scaffold is a cornerstone of many targeted therapies, particularly kinase inhibitors used in oncology.[3][12] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. Indazole-based drugs can bind to the ATP-binding pocket of kinases, inhibiting their function and halting downstream proliferation signals.
Caption: Simplified signaling pathway showing the action of an indazole-based kinase inhibitor.
By using 5-Iodo-4-methyl-1H-indazole, medicinal chemists can rapidly generate libraries of novel compounds through parallel synthesis, exploring how different substituents at the 5-position affect target binding affinity, selectivity, and pharmacokinetic properties.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 5-Iodo-4-methyl-1H-indazole. Based on data for analogous heterocyclic and halogenated aromatic compounds, the following precautions are recommended[13][14]:
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Assumed to be harmful if swallowed or inhaled. May cause skin and serious eye irritation.[13][15] Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion and Future Directions
5-Iodo-4-methyl-1H-indazole (CAS 1082040-12-7) represents a molecule of significant synthetic potential that is currently under-characterized in scientific literature. Its value lies not in any known biological activity of its own, but as a key intermediate for the construction of more complex molecular architectures. The proposed synthetic and analytical protocols in this guide provide a framework for its reliable preparation and characterization. Future research should focus on executing the proposed synthesis, fully characterizing the compound with modern spectroscopic techniques, and exploring its utility in cross-coupling reactions to generate novel libraries of indazole derivatives for screening against various therapeutic targets, especially protein kinases.
References
-
BenchChem. (2025). Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Technical Support Center. Link
-
Ailunbio. (n.d.). 5-Iodo-4-methyl-1H-indazole Price from Supplier Brand Shanghai.... Link
-
BenchChem. (2025). 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers. Link
-
Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Link
-
ChemicalBook. (n.d.). 5-Iodo-1H-indazole synthesis. Link
-
Apollo Scientific. (2023). 4-Iodo-5-methyl-1H-imidazole Safety Data Sheet. Link
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Link
-
ACS Publications. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Link
-
BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Link
-
Fisher Scientific. (n.d.). 4-Nitro-1H-imidazole Safety Data Sheet. Link
-
NIH. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Link
-
Sigma-Aldrich. (2025). 5-Methyl-1H-benzotriazole Safety Data Sheet. Link
-
Sigma-Aldrich. (2025). Imidazole Safety Data Sheet. Link
-
BenchChem. (2025). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. Link
-
DC Fine Chemicals. (n.d.). Omeprazole Safety Data Sheet. Link
-
BenchChem. (2025). Spectroscopic Characterization of 4-Iodo-3-methyl-1H-indazole: A Technical Guide. Link
-
Ailunbio. (n.d.). 4-Methyl-5-iodo-(1H)indazole|1082040-12-7. Link
-
MDPI. (2022). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Link
-
BLD Pharm. (n.d.). 1082040-12-7|5-Iodo-4-methyl-1H-indazole. Link
-
BenchChem. (n.d.). 4-Iodo-5-methyl-1H-imidazole. Link
-
Chemical-Suppliers. (n.d.). Product Search Results. Link
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Link
-
BLDpharm. (n.d.). 4-Iodo-5-methyl-1-tosyl-1H-indazole. Link
-
BenchChem. (2025). Discovery and history of 4-Iodo-3-methyl-1H-indazole. Link
-
Google Patents. (1993). EP0573975A1 - 2-alkoxycarbonyl-5-o-chlorobenzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative and process for producing the same. Link
-
Google Patents. (2020). CN110938036A - Preparation method of 4-iodine-1H-imidazole. Link
-
ChemSrc. (n.d.). 5-Bromo-3-iodo-4-methyl-1H-indazole. Link
-
BenchChem. (2025). A Technical Guide to 4-Iodo-3-methyl-1H-indazole. Link
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. Link
-
NIH. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link
-
NIH. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. Link
-
J&K Scientific. (n.d.). Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. Link
-
NIH. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1082040-12-7|5-Iodo-4-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 6. 5-Iodo-4-methyl-1H-indazole Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. fishersci.com [fishersci.com]
A Methodological Framework for the Physicochemical Characterization of 5-Iodo-4-methyl-1H-indazole for Drug Discovery and Development
An In-depth Technical Guide on the Physicochemical Properties of 5-Iodo-4-methyl-1H-indazole
Introduction
The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous compounds with significant biological activities. Its derivatives have garnered substantial interest in medicinal chemistry, leading to the development of therapeutics in oncology, inflammation, and neurodegenerative diseases. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.
This guide focuses on 5-Iodo-4-methyl-1H-indazole (CAS No. 1082040-12-7), a specific isomer whose detailed physicochemical data is not yet prevalent in publicly accessible literature. For researchers and drug development professionals, the early and accurate characterization of such a novel chemical entity is a critical step in assessing its potential as a drug candidate. The absence of established data necessitates a robust methodological framework to determine these properties reliably.
This document serves as an in-depth technical guide that moves beyond a simple data sheet. It provides the foundational scientific principles, field-proven experimental protocols, and data interpretation context necessary for the comprehensive physicochemical characterization of 5-Iodo-4-methyl-1H-indazole. We will delve into its structural elucidation and the determination of key properties such as melting point, solubility, and pKa, explaining the causality behind the selection of each experimental method.
Figure 1. Chemical Structure of 5-Iodo-4-methyl-1H-indazole.
Part 1: Synthesis and Structural Verification
A reliable supply of well-characterized material is the prerequisite for any physicochemical study. While numerous synthetic routes to substituted indazoles exist, the regioselective synthesis of 5-Iodo-4-methyl-1H-indazole presents specific challenges, namely the controlled introduction of substituents at the C4 and C5 positions. A plausible approach, adapted from established methodologies for related isomers, involves a multi-step sequence starting from a substituted aniline.
A potential synthetic strategy could involve the diazotization and cyclization of a pre-functionalized aniline precursor.[1] This method offers good control over the final substitution pattern.
Once synthesized, the identity and purity of the compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a synthesized compound. For halogenated molecules, it provides an additional layer of confirmation through characteristic isotopic patterns.[2] Iodine is monoisotopic (¹²⁷I), so it does not produce an "M+2" peak like chlorine or bromine. However, the presence of a high-mass fragment corresponding to iodine is a key diagnostic feature.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A prominent peak corresponding to the exact mass of C₈H₇IN₂ (257.97 g/mol ).
-
Fragmentation: Expect to see fragmentation patterns characteristic of the indazole core and potential loss of the iodine atom or methyl group.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion peak.
-
Analysis: Acquire the spectrum in positive ion mode. The resulting mass-to-charge ratio (m/z) will confirm the molecular weight.
-
High-Resolution MS (HRMS): For unambiguous elemental composition confirmation, perform HRMS (e.g., on a TOF or Orbitrap instrument). The measured mass should be within 5 ppm of the theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Structure
NMR spectroscopy is indispensable for confirming the precise arrangement of atoms. Both ¹H and ¹³C NMR are required to verify the substitution pattern on the indazole ring. While specific data for 5-Iodo-4-methyl-1H-indazole is not published, we can predict the expected spectral characteristics based on known data for substituted indazoles.[3][4][5]
Expected ¹H NMR Features (in CDCl₃ or DMSO-d₆):
-
Indazole Protons: The protons on the bicyclic ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants (J-values) will be diagnostic of their relative positions.
-
Methyl Protons: A singlet corresponding to the three protons of the C4-methyl group, likely in the δ 2.0-2.5 ppm range.
-
N-H Proton: A broad singlet, typically at a higher chemical shift (>10 ppm), which may exchange with D₂O.
Expected ¹³C NMR Features:
-
Aromatic Carbons: Signals corresponding to the carbons of the indazole ring will appear in the δ 110-140 ppm range.
-
C-I Carbon: The carbon atom bonded to the iodine (C5) will be shifted to a lower field (higher ppm value) due to the halogen's deshielding effect.
-
Methyl Carbon: A signal in the aliphatic region (δ 10-20 ppm).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher) to enable full structural assignment.
-
Referencing: Use tetramethylsilane (TMS) or the residual solvent peak as an internal standard for chemical shift referencing.[7]
Part 2: Core Physicochemical Properties and Their Determination
The following properties are fundamental to the preclinical assessment of a drug candidate. They influence everything from formulation and stability to absorption, distribution, metabolism, and excretion (ADME).
Melting Point (Mp)
The melting point is a crucial indicator of a compound's purity and identity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress the melting point and broaden the range.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the finely ground, dry compound into a glass capillary tube, ensuring a packed column height of about 3 mm.[8]
-
Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).
-
Measurement:
-
Perform a rapid preliminary measurement by heating quickly to estimate the approximate melting point.
-
For an accurate measurement, use a fresh sample and heat slowly, at a rate of about 1-2°C per minute, once the temperature is within 10°C of the estimated melting point.[8]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁–T₂.[9]
-
Aqueous Solubility
Solubility is one of the most critical physicochemical properties, as a drug must be in solution to be absorbed. Poor aqueous solubility is a major cause of failure for promising drug candidates.[10] Thermodynamic solubility, determined at equilibrium, is the most relevant measure for predicting in vivo behavior. The "shake-flask" method is the gold standard for this determination.[11]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
System Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[11]
-
Incubation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is formed in equilibrium with the solid drug.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Separation: Separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a calibration curve.[12]
Acidity Constant (pKa)
The pKa value defines the extent of ionization of a molecule at a given pH. This is critical as the ionization state affects a drug's solubility, permeability across biological membranes, and binding to its target.[13][14] Indazole is an amphoteric molecule, capable of being protonated (pKa ~1-2) and deprotonated (pKa ~13-14).[15] For poorly soluble compounds like 5-Iodo-4-methyl-1H-indazole, traditional potentiometric titration can be challenging. Methods based on UV-Vis spectroscopy or HPLC are often more suitable.[16][17]
Experimental Protocol: pKa Determination by UV-Vis Spectroscopy
-
Rationale: The UV-Vis absorption spectrum of a molecule often changes as its ionization state changes. By measuring this change across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.[16]
-
Sample Preparation: Prepare a stock solution of the compound in a co-solvent like methanol. Create a series of buffered aqueous solutions with finely spaced pH values (e.g., 0.2 pH unit increments) covering the expected pKa range.
-
Measurement: Add a small, constant aliquot of the stock solution to each buffer. Record the full UV-Vis spectrum (e.g., 200-400 nm) for each pH point.
-
Data Analysis: Plot the absorbance at a wavelength where the change between the ionized and neutral species is maximal against the pH. Fit the resulting data to the Henderson-Hasselbalch equation to derive the pKa value from the sigmoid curve's inflection point.
Part 3: Data Summary and Interpretation
The comprehensive characterization of 5-Iodo-4-methyl-1H-indazole requires the systematic determination of the properties outlined above. The table below summarizes these core attributes and serves as a template for recording experimental findings.
| Physicochemical Property | Recommended Method | Expected Value / Significance |
| Molecular Formula | - | C₈H₇IN₂ |
| Molecular Weight | High-Resolution MS (HRMS) | 257.97 g/mol ; Confirms molecular identity. |
| Appearance | Visual Inspection | To be determined (likely a crystalline solid). |
| Melting Point (Mp) | Capillary Method (Mel-Temp) | To be determined. A sharp range indicates high purity. |
| Aqueous Solubility | Shake-Flask (HPLC-UV) | To be determined at pH 1.2, 4.5, 6.8. Critical for Biopharmaceutics Classification System (BCS) and bioavailability prediction.[11] |
| Acidity Constant (pKa) | UV-Vis Spectroscopy / HPLC | To be determined. Governs solubility and membrane permeability at different physiological pH values.[13] |
| Spectroscopic Data (¹H, ¹³C NMR) | NMR Spectroscopy | To be determined. Provides unequivocal structural confirmation. |
Conclusion
5-Iodo-4-methyl-1H-indazole represents a novel chemical entity with potential applications in drug discovery. While specific experimental data for this isomer remains to be published, this guide provides the necessary scientific rationale and robust, validated protocols for its complete physicochemical characterization. By systematically applying the methodologies described for mass spectrometry, NMR spectroscopy, melting point, solubility, and pKa determination, researchers can generate the high-quality, reliable data required to advance this compound through the drug development pipeline. This framework ensures that subsequent formulation, preclinical, and clinical studies are built on a solid foundation of fundamental molecular properties.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? Retrieved from [Link]
- Kopp, F., et al. (n.d.). Determination of pKa Values by Liquid Chromatography.
-
Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved from [Link]
- Avdeef, A., et al. (n.d.).
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
- Clarion University. (n.d.). Determination of Melting Point.
-
PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. Retrieved from [Link]
- Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- Al-Ghorbani, M., et al. (2025, November 14). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
-
ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from [Link]
-
ResearchGate. (2016, April 7). 13 C NMR of indazoles. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
- Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
-
Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]
- Benchchem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
- Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
- Gottlieb, H. E., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. byjus.com [byjus.com]
- 10. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 11. who.int [who.int]
- 12. pharmatutor.org [pharmatutor.org]
- 13. ijirss.com [ijirss.com]
- 14. researchgate.net [researchgate.net]
- 15. Indazole - Wikipedia [en.wikipedia.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
An In-Depth Technical Guide to the Structure Elucidation of 5-Iodo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Iodo-4-methyl-1H-indazole in Medicinal Chemistry
The indazole scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3][4][5] The precise substitution pattern on the indazole ring is critical for modulating a compound's pharmacological profile. 5-Iodo-4-methyl-1H-indazole, in particular, is a key intermediate in the synthesis of complex molecules due to the versatility of the iodo and methyl groups, which allow for further chemical modifications. Accurate and unambiguous structure elucidation of this and related molecules is therefore paramount to ensure the synthesis of the correct isomer and to understand its structure-activity relationship (SAR).
This technical guide provides a comprehensive overview of the methodologies employed for the definitive structure determination of 5-iodo-4-methyl-1H-indazole. We will delve into the core analytical techniques, explaining the underlying principles and providing field-proven insights into experimental design and data interpretation.
Synthesis and Purification: Establishing a Foundation for Analysis
A reliable synthesis route is the first step in obtaining a pure sample for structural analysis. While several methods for the synthesis of substituted indazoles exist, a common approach for 5-iodo-4-methyl-1H-indazole involves a multi-step process that often starts from a substituted aniline.[6]
A general synthetic approach can be conceptualized as follows:
Caption: A generalized workflow for the synthesis of 5-iodo-4-methyl-1H-indazole.
Experimental Protocol: Synthesis of 5-Iodo-1H-indazole (A Precursor)
A representative procedure for a related compound, 5-iodo-1H-indazole, starts from 5-aminoindazole.[6]
-
Diazotization: A solution of sodium nitrite in water is added dropwise to a cooled solution of 1H-indazol-5-amine in hydrochloric acid.[6]
-
Iodination: The resulting mixture is then slowly added to a solution of potassium iodide in water.[6]
-
Reaction Completion and Workup: The reaction is stirred at room temperature, followed by extraction with an organic solvent like ethyl acetate.[6]
-
Purification: The combined organic layers are washed, dried, and concentrated to yield the product, which can be further purified by chromatography or recrystallization.[6]
The Analytical Toolkit: A Multi-faceted Approach to Structure Elucidation
The definitive structural assignment of 5-iodo-4-methyl-1H-indazole relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.
Caption: The synergistic relationship between key analytical techniques in structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7][8][9] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and the chemical environment of each part of the molecule.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the proton.[9] Protons near electronegative atoms or aromatic rings are "deshielded" and appear at higher chemical shifts (downfield).
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is due to the influence of neighboring protons and provides information about the number of adjacent protons.
Predicted ¹H NMR Data for 5-Iodo-4-methyl-1H-indazole
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~13.0 | Broad Singlet | - |
| H-3 | ~8.1 | Singlet | - |
| H-6 | ~7.5 | Doublet | ~8.5 |
| H-7 | ~7.2 | Doublet | ~8.5 |
| CH₃ | ~2.5 | Singlet | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.[10][11][12]
-
Chemical Shift (δ): The chemical shift of a carbon signal is influenced by its hybridization and the electronegativity of attached atoms.[9]
-
Proton-Decoupled Spectra: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data for 5-Iodo-4-methyl-1H-indazole
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~135 |
| C-3a | ~140 |
| C-4 | ~95 |
| C-5 | ~85 |
| C-6 | ~130 |
| C-7 | ~110 |
| C-7a | ~125 |
| CH₃ | ~15 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. A known ¹³C NMR spectrum for 5-iodo-1H-indazole shows signals at δ 84.4, 111.7, 125.6, 129.9, 133.4, 135.4, and 139.0 ppm.[6]
2D NMR Techniques: Connecting the Dots
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning proton and carbon signals and establishing the final structure.[13]
-
COSY: Shows correlations between protons that are coupled to each other (typically on adjacent carbons).
-
HMBC: Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different parts of the molecule.[7]
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental composition.[14] It also offers structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
For 5-iodo-4-methyl-1H-indazole (C₈H₇IN₂), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 258.97 g/mol .
Fragmentation Analysis
The fragmentation pattern in a mass spectrum can provide valuable structural clues.[15][16][17] For halogenated compounds, the loss of the halogen atom is a common fragmentation pathway.[16] In the case of 5-iodo-4-methyl-1H-indazole, one would expect to see a prominent peak corresponding to the loss of an iodine radical.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[18]
Experimental Protocol: X-ray Crystallography
-
Crystallization: High-quality single crystals are grown from a supersaturated solution of the compound, often through slow evaporation of the solvent.[18]
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.[18]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined and refined to generate the final crystal structure.
Conclusion: A Synergistic Approach to Certainty
The structure elucidation of 5-iodo-4-methyl-1H-indazole is a process of accumulating and correlating evidence from multiple analytical techniques. While each method provides valuable insights, it is the synergy between NMR, MS, and X-ray crystallography that allows for an unambiguous and self-validating structural assignment. This rigorous approach is essential for advancing drug discovery and ensuring the integrity of chemical research.
References
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
-
Wang, R., Li, L., & Li, H. (2019). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 118, 483-491. [Link]
-
Nuzillard, J. M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(6), 469-478. [Link]
-
Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]
-
Pamplona, T. V., & da Silva, J. F. (2012). Synthesis and structural characterization of 1-and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 17(12), 14665-14684. [Link]
-
Nuzillard, J. M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(6), 469-478. [Link]
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]
-
PubChem. (n.d.). 5-Bromo-4-iodo-1-methyl-1H-indazole. Retrieved from [Link]
-
Elguero, J., Claramunt, R. M., & Garceran, R. (1986). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic resonance in chemistry, 24(8), 678-683. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2016). Pd (PPh 3) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 21(9), 1164. [Link]
-
Gupta, V., & Kant, R. (2017). Advanced NMR techniques for structural characterization of heterocyclic structures. In NMR Spectroscopy in Pharmaceutical Analysis. IntechOpen. [Link]
-
Reddy, T. J., & Le, T. N. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic letters, 13(20), 5588-5591. [Link]
-
Ali, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 1-15. [Link]
-
Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Pérez-Medina, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5869-5880. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17161-17170. [Link]
-
PubChem. (n.d.). 4-Iodo-5-methyl-1H-imidazole. Retrieved from [Link]
-
Singh, P., & Kaur, M. (2022). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 13(8), 903-925. [Link]
-
American Elements. (n.d.). 5-Iodo-1-methyl-1H-indazole. Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
- Duddeck, H., Dietrich, W., & Töth, G. (2002).
-
Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2692. [Link]
-
Pérez-Medina, C., et al. (2022). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Maquestiau, A., Van Haverbeke, Y., & Flammang, R. (1972). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Organic Mass Spectrometry, 6(10), 1139-1143. [Link]
-
Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 3(11), x181467. [Link]
-
Chen, C. Y., & Sun, C. M. (2010). Synthesis of 1H-Indazoles via Silver (I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic letters, 12(19), 4438-4441. [Link]
-
Kind, T., & Fiehn, O. (2011). Ion fragmentation of small molecules in mass spectrometry. Mass Spectrometry Reviews, 30(5), 836-861. [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
Pérez-Medina, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5869-5880. [Link]
-
Popova, E. V., et al. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4, 5, 6, 7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (5), 969-976. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azooptics.com [azooptics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 5-Iodo-4-methyl-1H-indazole: A Technical Guide to Starting Materials and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of substituents onto the indazole ring is a key aspect of drug design, enabling the fine-tuning of a compound's pharmacological properties. Among these, halogenated indazoles, particularly iodo-indazoles, serve as versatile intermediates for further functionalization via cross-coupling reactions. This technical guide provides an in-depth exploration of the synthesis of 5-Iodo-4-methyl-1H-indazole, a valuable building block in drug discovery programs. We will delve into the critical starting materials and the corresponding synthetic methodologies, offering field-proven insights into the rationale behind experimental choices.
The Synthetic Challenge: Regioselectivity
The primary challenge in the synthesis of 5-Iodo-4-methyl-1H-indazole lies in achieving the desired regiochemistry. The substitution pattern on the indazole ring dictates the synthetic approach. Direct iodination of the parent 4-methyl-1H-indazole presents a significant hurdle due to the potential for the formation of multiple isomers. Therefore, more controlled, multi-step syntheses commencing from strategically chosen starting materials are often preferred. This guide will focus on three primary synthetic strategies, each defined by its key starting material.
Strategy 1: Synthesis from a Substituted Toluene Derivative
This approach builds the indazole ring from a pre-functionalized toluene, ensuring the correct placement of the methyl group from the outset. A plausible route, adapted from methodologies for analogous halogenated indazoles, begins with 2-amino-4-iodotoluene.
Experimental Protocol: A Multi-step Synthesis from 2-Amino-4-iodotoluene
Step 1: Diazotization of 2-Amino-4-iodotoluene
In this initial step, the amino group of 2-amino-4-iodotoluene is converted to a diazonium salt. This is a classic transformation in aromatic chemistry, setting the stage for the subsequent cyclization.
-
Materials: 2-Amino-4-iodotoluene, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Water, Ice.
-
Procedure:
-
Suspend 2-amino-4-iodotoluene in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete diazotization.
-
Step 2: Reductive Cyclization to form 5-Iodo-1H-indazole
The diazonium salt is then subjected to a reductive cyclization to form the indazole ring.
-
Materials: Diazonium salt solution from Step 1, Tin(II) chloride (SnCl₂), Hydrochloric Acid (HCl).
-
Procedure:
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl.
-
Cool the tin(II) chloride solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
-
The resulting precipitate is filtered, washed with water, and then neutralized with a base (e.g., sodium hydroxide solution) to afford the crude 5-Iodo-1H-indazole.
-
The crude product is then purified by recrystallization or column chromatography.
-
Step 3: N-Alkylation to introduce the methyl group at the 4-position is not feasible with this starting material. A more appropriate starting material for this strategy would be a pre-methylated and functionalized benzene ring that can be cyclized to the desired indazole.
A more viable approach starting from a substituted benzene ring would be to utilize a starting material that already contains the methyl group and a suitable precursor for the pyrazole ring. A plausible, albeit lengthy, route could start from 4-methyl-2-nitrotoluene.
Revised Strategy 1B: Synthesis from 4-Methyl-2-nitrotoluene
Step 1: Iodination of 4-Methyl-2-nitrotoluene
-
Materials: 4-Methyl-2-nitrotoluene, Iodine (I₂), Periodic acid (H₅IO₆), Sulfuric acid (H₂SO₄), Acetic acid.
-
Procedure:
-
Dissolve 4-methyl-2-nitrotoluene in a mixture of acetic acid and sulfuric acid.
-
Add iodine and periodic acid to the solution.
-
Heat the mixture with stirring for several hours.
-
Cool the reaction mixture and pour it into ice water.
-
The precipitated 2-iodo-5-methyl-1-nitrobenzene is collected by filtration and purified.
-
Step 2: Reduction of the Nitro Group
-
Materials: 2-Iodo-5-methyl-1-nitrobenzene, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.
-
Procedure:
-
Reflux a mixture of 2-iodo-5-methyl-1-nitrobenzene, iron powder, and ammonium chloride in an ethanol/water mixture.
-
After the reaction is complete, filter the hot solution to remove the iron salts.
-
Evaporate the solvent to obtain 4-iodo-2-methylaniline.
-
Step 3: Formation of the Indazole Ring
-
Materials: 4-Iodo-2-methylaniline, Acetic anhydride, Sodium nitrite (NaNO₂), Acetic acid.
-
Procedure:
-
Treat 4-iodo-2-methylaniline with acetic anhydride to form the corresponding acetanilide.
-
Dissolve the acetanilide in acetic acid and add sodium nitrite.
-
Heat the mixture to effect cyclization to 5-Iodo-4-methyl-1H-indazole.[1]
-
The product is isolated by pouring the reaction mixture into water and collecting the precipitate.
-
Data Summary for Strategy 1B
| Step | Reaction | Key Reagents | Expected Yield | Purity |
| 1 | Iodination | I₂, H₅IO₆, H₂SO₄ | Moderate | Good after purification |
| 2 | Reduction | Fe, NH₄Cl | High | Good |
| 3 | Indazole Formation | Acetic anhydride, NaNO₂ | Moderate | Good after purification |
Workflow Diagram for Strategy 1B
Sources
A Technical Guide to the Solubility of 5-Iodo-4-methyl-1H-indazole in Organic Solvents
Abstract
5-Iodo-4-methyl-1H-indazole is a heterocyclic compound built upon the indazole scaffold, a well-established "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2] Understanding its physicochemical properties, particularly solubility, is a cornerstone for successful drug discovery and development, impacting everything from synthetic workup and purification to formulation and bioavailability. This in-depth guide provides a comprehensive analysis of the factors governing the solubility of 5-Iodo-4-methyl-1H-indazole. It combines theoretical principles with a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of indazole-based therapeutics.
Physicochemical Profile and Structural Analysis
A thorough understanding of a molecule's structure is paramount to predicting its behavior in different solvent environments.
1.1. Core Properties
| Property | Value | Source |
| Chemical Name | 5-Iodo-4-methyl-1H-indazole | - |
| CAS Number | 1082040-12-7 | [3] |
| Molecular Formula | C₈H₇IN₂ | [4] |
| Molecular Weight | 258.06 g/mol | [1][4] |
| Appearance | Expected to be a solid at room temperature | [1] |
1.2. Structural Features Influencing Solubility
The solubility of 5-Iodo-4-methyl-1H-indazole is a direct consequence of its distinct structural motifs. The molecule exhibits both polar and nonpolar characteristics, leading to a nuanced solubility profile.
-
Polar Moieties: The indazole core contains a pyrazole ring with two nitrogen atoms and an N-H group. This region is capable of forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the sp²-hybridized nitrogen can act as a hydrogen bond acceptor.
-
Nonpolar Moieties: The fused benzene ring, the methyl group at position 4, and the large, polarizable iodine atom at position 5 contribute to the molecule's lipophilic character. The iodine atom, in particular, significantly increases the molecular weight and surface area, which can favor interactions with nonpolar and polarizable solvents.
The interplay between these competing features dictates the compound's affinity for various organic solvents.
Sources
spectroscopic data for 5-Iodo-4-methyl-1h-indazole
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted indazoles are a prominent class of heterocyclic compounds in medicinal chemistry, with many derivatives showing a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1] The specific substitution pattern on the indazole ring is crucial in determining the molecule's pharmacological profile. 5-Iodo-4-methyl-1H-indazole is a novel derivative with potential applications in drug discovery, likely as a building block in the synthesis of more complex molecules. The iodo-group provides a handle for further functionalization via cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties.
This guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous structural elucidation of 5-Iodo-4-methyl-1H-indazole. As this is a novel compound, this guide will focus on the predicted spectroscopic data based on known, structurally similar indazole derivatives, and provide detailed, field-proven protocols for data acquisition and interpretation. This predictive approach is a critical skill for any researcher working on the synthesis of new chemical entities.
Molecular Structure and Numbering
For clarity throughout this guide, the standard IUPAC numbering for the indazole ring will be used.
Caption: Structure and numbering of 5-Iodo-4-methyl-1H-indazole.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 5-Iodo-4-methyl-1H-indazole in a solvent like DMSO-d₆ is expected to show signals for the N-H proton, the aromatic protons, and the methyl protons. The chemical shifts are predicted based on the known effects of iodo and methyl substituents on the indazole ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N1-H | ~13.0 | broad singlet | - | The N-H proton of indazoles is typically deshielded and appears as a broad singlet. |
| H3 | ~8.1 | singlet | - | The C3-H is a singlet as it has no adjacent protons. |
| H6 | ~7.5 | doublet | J ≈ 8.5 Hz | Coupled to H7. |
| H7 | ~7.2 | doublet | J ≈ 8.5 Hz | Coupled to H6. |
| 4-CH₃ | ~2.5 | singlet | - | The methyl protons will appear as a singlet. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of purified 5-Iodo-4-methyl-1H-indazole in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2]
-
Spectrometer Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).[2] The instrument should be tuned and the magnetic field shimmed to achieve optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of 5-Iodo-4-methyl-1H-indazole will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 | ~135 | |
| C3a | ~140 | Quaternary carbon. |
| C4 | ~130 | Attached to the methyl group. |
| C5 | ~90 | Attached to the iodine atom (heavy atom effect). |
| C6 | ~128 | |
| C7 | ~115 | |
| C7a | ~125 | Quaternary carbon. |
| 4-CH₃ | ~15 |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Spectrometer Setup: The spectrometer is tuned to the ¹³C frequency.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is referenced to the solvent peak.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. HRMS is particularly useful for determining the elemental composition of a compound with high accuracy.
Predicted HRMS Data
For 5-Iodo-4-methyl-1H-indazole (C₈H₇IN₂), HRMS will provide a highly accurate mass measurement of the molecular ion.
| Parameter | Predicted Value |
| Chemical Formula | C₈H₇IN₂ |
| Calculated Exact Mass ([M+H]⁺) | 272.9727 |
| Isotopic Pattern | The presence of a single iodine atom (¹²⁷I) will result in a characteristic M+1 peak due to the natural abundance of ¹³C.[2] |
Experimental Protocol for HRMS
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.[1]
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, typically using electrospray ionization (ESI).[1]
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded over a relevant m/z range.
-
Data Analysis: The measured m/z of the molecular ion is compared to the calculated theoretical mass for the expected chemical formula.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of 5-Iodo-4-methyl-1H-indazole is expected to show characteristic absorption bands for the N-H bond, C-H bonds, and C=C/C=N bonds of the aromatic system.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |
| N-H stretch | 3100 - 3300 | Broad absorption band. |
| Aromatic C-H stretch | 3000 - 3100 | |
| Aliphatic C-H stretch | 2850 - 3000 | From the methyl group. |
| C=C and C=N stretch | 1450 - 1650 | Aromatic ring vibrations. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[3] Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[4]
-
Data Analysis: The positions and shapes of the absorption bands are correlated with the functional groups present in the molecule.
Integrated Spectroscopic Analysis Workflow
The definitive structural confirmation of 5-Iodo-4-methyl-1H-indazole requires the integration of data from all the aforementioned spectroscopic techniques. The following workflow illustrates this integrated approach.
Caption: Integrated workflow for the structural elucidation of 5-Iodo-4-methyl-1H-indazole.
Conclusion
The structural elucidation of a novel compound like 5-Iodo-4-methyl-1H-indazole is a systematic process that relies on the synergistic use of multiple spectroscopic techniques. While experimental data for this specific molecule is not yet publicly available, this guide provides a robust framework for its characterization based on predictive analysis and established methodologies. By following the protocols and interpretative guidance presented herein, researchers can confidently determine the structure of this and other new chemical entities, a critical step in the advancement of drug discovery and development.
References
-
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link][5][6][7][8]
-
da Silva, A. B. F., Ferraz, V. L., de Oliveira, R. B., & de Almeida, M. V. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ChemistrySelect, 6(36), 9533–9540. [Link][9]
-
Wang, L., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Advances, 4(27), 13957-13960. [Link][10]
-
Yoshida, K., et al. (2007). Supporting Information for A Facile Synthesis of 1H-Indazoles from Arynes and Diazo Compounds. Angewandte Chemie International Edition, 46(22), 4155-4158. [Link][11]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638–5650. [Link][3][12]
-
NIST. (n.d.). 1H-indazole hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link][13]
-
Journal of Medicinal and Chemical Sciences. (2021). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 4(5), 458-471. [Link]
-
NIST. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. Retrieved from [Link][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 1H-indazole hydrochloride [webbook.nist.gov]
- 14. 1H-Imidazole [webbook.nist.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Iodo-4-methyl-1H-indazole
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Iodo-4-methyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the structural elucidation of this heterocyclic compound through modern NMR techniques. The insights within are grounded in established principles of NMR spectroscopy and supported by data from analogous structures in peer-reviewed literature.
Introduction: The Structural Significance of 5-Iodo-4-methyl-1H-indazole
5-Iodo-4-methyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] The indazole core is a key pharmacophore in numerous therapeutic agents, exhibiting activities ranging from anti-inflammatory to anti-cancer.[1] The introduction of iodo and methyl substituents at the 5- and 4-positions, respectively, is anticipated to significantly influence the molecule's electronic distribution, steric profile, and, consequently, its biological activity and potential as a synthetic building block.
Precise structural characterization is paramount in drug discovery and development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will delve into the expected ¹H and ¹³C NMR spectral features of 5-Iodo-4-methyl-1H-indazole, providing a predictive framework for its identification and characterization.
¹H NMR Spectral Analysis: Unraveling the Proton Environment
The ¹H NMR spectrum of 5-Iodo-4-methyl-1H-indazole is predicted to exhibit distinct signals corresponding to each of the non-exchangeable protons in the molecule. The chemical shifts are influenced by the electron-donating methyl group, the electron-withdrawing and magnetically anisotropic iodine atom, and the electronic effects of the fused pyrazole and benzene rings.
Predicted ¹H NMR Data for 5-Iodo-4-methyl-1H-indazole (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (H1) | ~13.0 | broad singlet | - |
| H3 | ~8.1 | singlet | - |
| H6 | ~7.4 | doublet | J ≈ 8.5 |
| H7 | ~7.2 | doublet | J ≈ 8.5 |
| CH₃ | ~2.5 | singlet | - |
Interpretation and Rationale:
-
NH Proton (H1): The proton attached to the nitrogen at position 1 is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, particularly in a solvent like DMSO-d₆. Its signal will likely appear as a broad singlet far downfield, a characteristic feature of NH protons in indazoles.[2] This proton is exchangeable with D₂O.[3]
-
H3 Proton: The proton at position 3 of the pyrazole ring is anticipated to resonate as a sharp singlet. Its chemical shift is influenced by the adjacent nitrogen atoms and the overall aromatic system.
-
Aromatic Protons (H6 and H7): The protons on the benzene ring, H6 and H7, are expected to form an AX or a closely coupled AB spin system. The electron-donating methyl group at C4 and the electron-withdrawing iodine at C5 will modulate their chemical shifts. H6 is likely to be downfield of H7 due to the deshielding effect of the iodine atom at the adjacent carbon. They are predicted to appear as doublets with a typical ortho-coupling constant of approximately 8.5 Hz.
-
Methyl Protons (CH₃): The protons of the methyl group at C4 will appear as a singlet in the upfield region of the spectrum, as is characteristic of methyl groups attached to an aromatic ring.
Molecular Structure and Proton Assignments
Caption: Predicted carbon assignments for 5-Iodo-4-methyl-1H-indazole.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 5-Iodo-4-methyl-1H-indazole, the following experimental protocol is recommended:
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified solid sample of 5-Iodo-4-methyl-1H-indazole.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key. [4] * Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Instrument Parameters:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ¹H NMR:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Acquisition Time: Typically 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Spectral Width: A sweep width of approximately 16 ppm, centered around 8 ppm.
- ¹³C NMR:
- Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 scans or more may be required to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
- Spectral Width: A sweep width of approximately 250 ppm, centered around 125 ppm.
- 2D NMR (for unambiguous assignment):
- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall connectivity.
Experimental Workflow Diagram
Sources
mass spectrometry analysis of 5-Iodo-4-methyl-1h-indazole
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Iodo-4-methyl-1H-indazole
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and drug development, the indazole scaffold is a privileged structure, serving as the core of numerous bioactive compounds.[1][2] The specific isomer, 5-Iodo-4-methyl-1H-indazole, represents a critical building block or potential active pharmaceutical ingredient (API) whose structural integrity must be unequivocally confirmed. Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.
This guide provides a comprehensive, in-depth technical framework for the mass spectrometric analysis of 5-Iodo-4-methyl-1H-indazole. Moving beyond a simple recitation of methods, this document explains the causality behind experimental choices, from sample preparation to data interpretation. It is designed for researchers, scientists, and drug development professionals who require a robust and validated approach to the characterization of this and similar halogenated heterocyclic compounds.
Physicochemical Properties and Structural Overview
A foundational understanding of the analyte's properties is paramount before commencing any analytical workflow. 5-Iodo-4-methyl-1H-indazole is an aromatic heterocyclic compound featuring a fused benzene and pyrazole ring system, substituted with a methyl group and an iodine atom.
| Property | Value |
| Chemical Formula | C₈H₇IN₂ |
| Average Molecular Weight | 258.06 g/mol |
| Monoisotopic Molecular Weight | 257.9654 g/mol |
| Structure | |
| 5-Iodo-4-methyl-1H-indazole |
Note: The monoisotopic mass is the critical value for high-resolution mass spectrometry analysis.
Core Principles: Ionization and Fragmentation
The successful analysis of 5-Iodo-4-methyl-1H-indazole hinges on selecting the appropriate ionization and fragmentation techniques.
Ionization: Electrospray Ionization (ESI)
For nitrogen-containing heterocyclic compounds, Electrospray Ionization (ESI) is the premier choice.[3] ESI is a "soft" ionization technique that transfers molecules from solution to the gas phase as intact, charged ions with minimal fragmentation.[4][5] Given the two nitrogen atoms in the indazole ring, the molecule is readily protonated in a slightly acidic solution, forming a stable protonated molecule, [M+H]⁺. This preserves the crucial molecular weight information.
Fragmentation: Collision-Induced Dissociation (CID)
While ESI is excellent for determining the molecular weight, it provides little structural information on its own. To probe the molecule's structure, we employ tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID).[6] In this process, the [M+H]⁺ precursor ion is isolated, accelerated, and collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, inducing fragmentation at the molecule's weakest bonds, which provides a reproducible "fingerprint" of its structure.[6][7]
Comprehensive Experimental Workflow
The following diagram and protocols outline a self-validating system for the analysis of 5-Iodo-4-methyl-1H-indazole.
Experimental Protocol: Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1.0 mg of the 5-Iodo-4-methyl-1H-indazole standard.
-
Dissolve the solid in 10.0 mL of a high-purity solvent mixture, such as methanol containing 0.1% formic acid, to create a 100 µg/mL stock solution. The formic acid ensures efficient protonation of the indazole nitrogens.
-
Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final working concentration suitable for your instrument, typically in the range of 1-10 µg/mL.
Experimental Protocol: Mass Spectrometry Acquisition
This protocol assumes the use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS.
-
Sample Introduction: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, couple with a liquid chromatography (LC) system for higher throughput or analysis of complex mixtures.[8]
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: +3.5 to +4.5 kV
-
Nebulizing Gas (N₂): 10-15 L/min
-
Drying Gas (N₂): 300-350 °C
-
Source Temperature: 120-150 °C
-
Rationale: These settings are optimized to achieve stable electrospray and efficient desolvation of the analyte droplets, maximizing the generation of gas-phase [M+H]⁺ ions.[5]
-
-
MS1 Data Acquisition (Full Scan):
-
Mass Range: m/z 100-500
-
Resolution: >30,000 FWHM
-
Objective: To detect the protonated molecule [M+H]⁺ and confirm its accurate mass. For C₈H₇IN₂, the expected protonated monoisotopic mass is 258.9732 m/z .
-
-
MS2 Data Acquisition (Tandem MS):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 258.97 ± 0.5 Da.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV).
-
Objective: To induce fragmentation of the precursor ion and generate a product ion spectrum for structural confirmation. A ramped energy ensures that both low-energy (more stable fragments) and high-energy fragmentation pathways are observed.
-
Data Interpretation: Predicted Fragmentation Pathways
The analysis of the MS/MS spectrum is the cornerstone of structural elucidation. The fragmentation of 5-Iodo-4-methyl-1H-indazole is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.
Primary Fragmentation Pathways:
-
Loss of Iodine: The carbon-iodine bond is relatively weak, making the loss of an iodine radical (I•) or hydrogen iodide (HI) a highly probable fragmentation event. This is a characteristic cleavage for aromatic iodides.[9]
-
Loss of Methyl Group: Cleavage of the bond between the aromatic ring and the methyl group can result in the loss of a methyl radical (•CH₃).
-
Ring Cleavage: The indazole ring itself can undergo cleavage, often initiated by the loss of stable neutral molecules like HCN.
Table of Predicted Fragment Ions:
| m/z (Predicted) | Proposed Formula | Neutral Loss | Description |
| 258.9732 | [C₈H₈IN₂]⁺ | - | Protonated Molecule [M+H]⁺ |
| 243.9496 | [C₇H₅IN₂]⁺ | •CH₃ | Loss of a methyl radical |
| 132.0655 | [C₈H₈N₂]⁺ | I• | Loss of an iodine radical |
| 131.0578 | [C₈H₇N₂]⁺ | HI | Loss of hydrogen iodide |
| 104.0500 | [C₇H₆N]⁺ | HI, HCN | Subsequent loss of HCN from the m/z 131 fragment |
The high-resolution mass measurement of these fragments serves as a powerful validation tool, confirming the elemental composition of each piece of the original molecule.[10]
Conclusion
The mass spectrometric analysis of 5-Iodo-4-methyl-1H-indazole, when approached with a systematic and scientifically grounded methodology, provides unambiguous confirmation of its identity and structure. The combination of soft ionization via ESI and structural interrogation through CID in a high-resolution mass spectrometer constitutes a robust, self-validating workflow. By understanding the causal relationships between molecular structure, instrument parameters, and fragmentation behavior, researchers can confidently characterize this and other novel indazole derivatives, ensuring the integrity of their findings in the critical path of drug discovery and chemical development.
References
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
-
Zhang, Z., Jin, R., Zhou, X., Qi, Z., Liu, G., & Zheng, M. (2023). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Soil Samples Using Gas Chromatography Coupled with Triple Quadrupole Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 44(2), 299-313. [Link]
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
-
Schrader, W., & R. M. Smith. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Journal of Mass Spectrometry, 50(5), 751-756. [Link]
-
Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Fred W. McLafferty, F. M. Bockhoff. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31 (1), 82-86. [Link]
-
Ochiai, N., et al. (2015). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. Journal of Chromatography A, 1423, 81-91. [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]
-
Wikipedia contributors. (2024, December 24). Electrospray ionization. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
American Elements. (n.d.). 5-Iodo-1-methyl-1H-indazole. Retrieved January 19, 2026, from [Link]
-
Alarcón-Sánchez, M. A., et al. (2024). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Molecules, 29(1), 221. [Link]
-
Wikipedia contributors. (2024, October 24). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia. [Link]
-
Davidson, S., & Jackson, G. (2019). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry, 30(10), 2097–2108. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
Attwa, M. W., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5). [Link]
-
Loo, J. A., Edmonds, C. G., & Smith, R. D. (1991). Use of a Single-Quadrupole Mass Spectrometer for Collision-Induced Dissociation Studies of Multiply Charged Peptide Ions Produced by Electrospray Ionization. Analytical Chemistry, 63(21), 2488–2499. [Link]
-
Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Molecules, 12(7), 1455-1466. [Link]
-
Sharma, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14, 182-209. [Link]
-
Wikipedia contributors. (2024, November 29). Indazole. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. Use of a single-quadrupole mass spectrometer for collision-induced dissociation studies of multiply charged peptide ions produced by electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction
Nitrogen-containing heterocyclic compounds are foundational to the development of new therapeutic agents, with a significant number of top-selling pharmaceuticals incorporating these structures.[1] Among these, the indazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[2] First described by Emil Fischer, this motif is relatively rare in nature but has been extensively explored in synthetic compounds, leading to a multitude of biologically active molecules.[1][3]
The unique structural and electronic properties of indazole, including its rigidity, synthetic accessibility, and capacity for crucial hydrogen bonding interactions, have established it as a cornerstone in the design of numerous drugs.[2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, anti-HIV, and antidepressant effects.[3][4][5] This guide provides a technical overview of the biological significance of the indazole scaffold, delving into its physicochemical properties, mechanisms of action across various therapeutic areas, and key experimental workflows, offering a comprehensive resource for professionals in drug discovery and development.
The Indazole Scaffold: Physicochemical and Structural Properties
The indazole core (C₇H₆N₂) exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form in most biological and chemical contexts.[3][5] This stability is attributed to its benzenoid aromatic character, conforming to Hückel's rule with 10 π-electrons.[3]
A Versatile Bioisostere
A key reason for the indazole scaffold's success in drug design is its role as a bioisostere for other crucial pharmacophores, particularly indole and phenol.[3][6]
-
Indole Bioisostere: Like indole, the indazole ring possesses an NH group that can act as a hydrogen bond donor. However, it also features an additional nitrogen atom that can serve as a hydrogen bond acceptor, offering more diverse interaction possibilities with biological targets.[6]
-
Phenol Bioisostere: The indazole scaffold can effectively mimic the hydrogen-bonding donor capability of a phenolic hydroxyl group. Crucially, heterocyclic bioisosteres like indazole tend to be more lipophilic and less susceptible to Phase I and II metabolism (such as O-glucuronidation) compared to phenols, which can lead to an improved pharmacokinetic profile.[6]
This bioisosteric versatility allows medicinal chemists to perform "scaffold hopping" exercises, replacing a known active core like an indole or phenol with an indazole to enhance potency, selectivity, or drug-like properties.[6]
The Privileged Nature of the Indazole Scaffold
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The indazole core is a prime example of such a structure. This promiscuity is not random; it stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing it to interact with a variety of protein binding sites.
Key Therapeutic Applications and Mechanisms of Action
The versatility of the indazole scaffold is reflected in the wide array of marketed drugs and clinical candidates that incorporate this core. At least 43 indazole-based therapeutic agents have been reported in clinical applications or trials.[7][8][9]
Anticancer Activity
The most significant impact of the indazole scaffold has been in oncology.[10] Indazole-based agents often function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[11]
-
Mechanism of Action: Kinase Inhibition: The indazole core is particularly adept at interacting with the ATP-binding site of kinases. The N1-H group of the indazole typically forms a crucial hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the hydrogen bonding of the adenine portion of ATP, effectively blocking the enzyme's activity.[6]
| Drug | Target(s) | Therapeutic Application |
| Axitinib | VEGFRs, PDGFR, c-KIT | Advanced Renal Cell Carcinoma[3][10][12] |
| Pazopanib | VEGFRs, PDGFRs, FGFRs, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[5][10] |
| Entrectinib | TRKA/B/C, ROS1, ALK | ROS1-positive Non-Small Cell Lung Cancer (NSCLC)[9][13] |
| Niraparib | PARP1/PARP2 | Ovarian, Fallopian Tube, and Peritoneal Cancer[5][9] |
| Linifanib | VEGFR, PDGFR | Investigational for various cancers[9] |
Anti-inflammatory and Analgesic Activity
Indazole derivatives have also been developed as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.
-
Benzydamine: A locally-acting NSAID with analgesic and anesthetic properties, used for the relief of pain and inflammation.[3]
-
Bendazac: An anti-inflammatory agent used to treat inflammation.[3]
-
Mechanism: While the exact mechanisms can vary, many indazole-based anti-inflammatory agents function by inhibiting pro-inflammatory enzymes or pathways. For example, some compounds have shown inhibitory effects on the production of inflammatory cytokines like TNF-α and IL-6.[14]
Other Therapeutic Areas
The biological activity of the indazole scaffold extends to numerous other areas:
-
Antiemetic: Granisetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[3][12][13] The indazole nucleus is the key pharmacophore for its activity.[3]
-
Antimicrobial: Various indazole derivatives have shown potent antibacterial and antifungal activity.[3] For instance, certain 3-methyl-1H-indazole derivatives have demonstrated significant activity against Bacillus subtilis and E. coli.[3]
-
Neurodegenerative Diseases: JNK3 inhibitors containing an indazole scaffold are being explored as potential treatments for Alzheimer's and Parkinson's diseases.[3]
Overview of Synthetic Strategies
The synthetic tractability of the indazole scaffold is a major advantage for its use in drug discovery.[2] Numerous methods have been developed to construct the bicyclic ring system, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Common synthetic routes include:
-
For 1H-Indazoles: Copper-catalyzed intramolecular C-N bond formation from o-haloaryl N-tosylhydrazones is a widely used method.[5] Another approach involves the 1,3-dipolar cycloaddition of α-diazomethylphosphonates with o-(trimethylsilyl)phenyl triflate.[5]
-
For 2H-Indazoles: One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, often catalyzed by copper, provide an efficient route to 2H-indazoles.[1][3]
Experimental Protocols
Protocol 1: General Synthesis of a 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole
This protocol describes the sulfonylation of 5-nitroindazole, a common starting material for further functionalization.
Objective: To synthesize an N1-sulfonylated indazole derivative.
Methodology:
-
Preparation of Sodium Salt: To a stirred solution of 5-nitroindazole (1.0 eq) in dry N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (8.0 eq) portion-wise.
-
Causality: Sodium hydride is a strong base that deprotonates the N1 position of the indazole, forming the more nucleophilic sodium salt intermediate. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.[15]
-
-
Stirring: Stir the resulting mixture for 30 minutes at 0 °C to ensure complete formation of the salt.[15]
-
Addition of Sulfonyl Chloride: Add 2-chloro-5-methoxybenzene-1-sulfonyl chloride (2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.
-
Causality: The indazole anion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the N-S bond.[15]
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired compound.
-
Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[15]
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol is a standard colorimetric assay to evaluate the ability of an indazole derivative to inhibit the growth of cancer cell lines.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against various cancer cell lines.
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., K562, A549, PC-3) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).[9]
-
Compound Treatment: Prepare serial dilutions of the indazole test compound in cell culture medium. Add the diluted compounds to the appropriate wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., 5-Fluorouracil) as a positive control.[9]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.
-
Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[9]
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Future Directions and Outlook
The indazole scaffold continues to be a prominent and highly valuable core structure in medicinal chemistry.[2] Future research is likely to focus on several key areas:
-
Multifunctional Agents: Developing indazole derivatives that can modulate multiple targets simultaneously, which could be a promising therapeutic approach for complex diseases like cancer and Alzheimer's.[3][11]
-
New Biological Targets: Expanding the application of the indazole scaffold to novel biological targets beyond kinases and receptors.[2]
-
Mechanism-Guided Design: Utilizing computational and structure-activity relationship (SAR) studies to gain deeper mechanistic insights, facilitating the rational design of new, more potent, and selective indazole-based therapeutics.[3][7][8]
Conclusion
The indazole scaffold represents a remarkable example of a privileged structure in medicinal chemistry. Its unique combination of physicochemical properties—acting as a stable, aromatic core and a versatile bioisostere—has enabled the development of a wide range of therapeutic agents. From potent kinase inhibitors that form the backbone of modern cancer therapy to receptor antagonists and anti-inflammatory drugs, indazole-containing molecules have made a significant impact on human health. The continued exploration of this scaffold, driven by innovative synthetic strategies and a deeper understanding of its interactions with biological targets, ensures that it will remain a cornerstone of drug discovery for the foreseeable future.
References
-
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16(11). Available at: [Link]
-
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]
-
Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
-
(n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]
-
Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Semantic Scholar. Available at: [Link]
-
Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents in Medicinal Chemistry, 21(7), 839–860. Available at: [Link]
-
Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. Available at: [Link]
-
(n.d.). Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance | Request PDF. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Kumar, V., Sirbaiya, A. K., Nematullah, M., Haider, M. F., & Rahman, M. A. (2024). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Intelligent Pharmacy, 2(1), 40-44. Available at: [Link]
-
(n.d.). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available at: [Link]
-
Wang, H., Wang, J., Zhang, Y., Li, M., Wang, Y., Zhang, Y., Li, X., & Quan, Z. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. Available at: [Link]
-
(n.d.). Bioactive indazole compounds in clinical trails | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Alsalme, A., El-Faham, A., de la Torre, G., & El-Guesmi, N. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. International Journal of Molecular Sciences, 25(11), 5988. Available at: [Link]
-
Miller, W. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7386-7396. Available at: [Link]
-
(n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(17), 4844-4848. Available at: [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Indazole Derivatives [bldpharm.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Introduction: The Role of 5-Iodo-4-methyl-1H-indazole in Kinase Inhibitor Scaffolding
An Application Note and Detailed Protocol for the Synthesis of 5-Iodo-4-methyl-1H-indazole
5-Iodo-4-methyl-1H-indazole is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its structure is particularly valuable as an intermediate in the synthesis of complex molecules targeting protein kinases. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core provides a robust scaffold, and the iodo- and methyl-substituents at the 5- and 4-positions, respectively, offer strategic vectors for further chemical modification. Specifically, the iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce new functional groups and build molecular complexity. This allows for the systematic exploration of the chemical space around the indazole core to optimize the potency, selectivity, and pharmacokinetic properties of potential drug candidates.
This document provides a detailed protocol for the synthesis of 5-Iodo-4-methyl-1H-indazole, outlining the reaction mechanism, experimental procedure, purification, and characterization of the final product. The presented methodology is designed to be a self-validating system, with clear explanations for each step to ensure reproducibility and success in a research setting.
Synthesis Overview and Mechanism
The synthesis of 5-Iodo-4-methyl-1H-indazole is typically achieved through the electrophilic iodination of 4-methyl-1H-indazole. The indazole ring system is electron-rich and susceptible to electrophilic aromatic substitution. The iodine is introduced at the 5-position due to the directing effects of the fused ring system.
The reaction commonly employs an iodinating agent such as N-Iodosuccinimide (NIS) in a suitable solvent like N,N-Dimethylformamide (DMF). The reaction proceeds via the attack of the electron-rich indazole ring on the electrophilic iodine of the NIS. A base, such as potassium carbonate, can be used to neutralize the succinimide byproduct.
Below is a diagram illustrating the overall workflow for the synthesis.
Caption: Overall workflow for the synthesis of 5-Iodo-4-methyl-1H-indazole.
Detailed Experimental Protocol
This protocol is based on general procedures for the iodination of indazoles and should be adapted and optimized as needed for specific laboratory conditions.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 4-methyl-1H-indazole | >98% | Commercially Available | Starting material. |
| N-Iodosuccinimide (NIS) | >98% | Commercially Available | Iodinating agent. Light sensitive. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction solvent. |
| Brine (Saturated NaCl) | - | Prepared in-house | Used for washing during extraction. |
| Sodium Sulfate (Na2SO4) | Anhydrous | Commercially Available | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the starting material completely. A typical concentration would be around 0.2-0.5 M.
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 5-10 minutes. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.
-
Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude product is typically a solid that can be purified by either recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization might be a mixture of ethyl acetate and hexanes.
-
Column Chromatography: If further purification is needed, the crude material can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization Data
The identity and purity of the final product, 5-Iodo-4-methyl-1H-indazole, should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the iodo-substituent. |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the indazole ring and the methyl group. |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of the product (C₈H₇IN₂). |
| Appearance | Typically an off-white to light brown solid. |
Below is a representation of the chemical reaction.
Application Note: A Validated Protocol for the Synthesis of 5-Iodo-4-methyl-1H-indazole via the Sandmeyer Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 5-Iodo-4-methyl-1H-indazole, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthetic strategy hinges on a multi-step sequence culminating in a Sandmeyer-type reaction. We present detailed, step-by-step protocols for the prerequisite synthesis of the key intermediate, 4-methyl-1H-indazol-5-amine, via nitration and subsequent reduction, followed by its diazotization and iodination. This guide emphasizes the mechanistic rationale behind procedural choices, critical safety considerations for handling diazonium intermediates, and robust analytical methods for structural validation, ensuring a reliable and reproducible workflow for researchers.
Introduction and Strategic Overview
Indazole scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds with applications in oncology, inflammation, and neurology.[1] The targeted functionalization of the indazole ring, such as the introduction of a methyl group at the C4 position and an iodine atom at the C5 position, creates a versatile intermediate. The iodine moiety is particularly useful as it allows for further structural elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).
The Sandmeyer reaction is a classic and powerful transformation that enables the conversion of an aromatic primary amine into a wide array of functional groups via a diazonium salt intermediate.[2] This process is especially valuable for introducing substituents that are not accessible through direct electrophilic aromatic substitution.[3]
This application note details a robust, three-stage synthetic pathway to 5-Iodo-4-methyl-1H-indazole, starting from the commercially available 4-methyl-1H-indazole.
The overall synthetic workflow is as follows:
-
Nitration: Regioselective nitration of 4-methyl-1H-indazole to yield 4-methyl-5-nitro-1H-indazole.
-
Reduction: Conversion of the nitro-intermediate to the key precursor, 4-methyl-1H-indazol-5-amine.
-
Diazotization & Iodination: A Sandmeyer-type reaction involving the formation of a diazonium salt from the amine precursor, followed by displacement with iodide to yield the final product.
Caption: Overall synthetic workflow for 5-Iodo-4-methyl-1H-indazole.
The Sandmeyer Reaction: Principles and Mechanism
The Sandmeyer reaction fundamentally involves two core steps: the conversion of a primary aromatic amine to a diazonium salt and the subsequent substitution of the diazonium group.[4]
-
Diazotization: This step is performed by treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5] The reaction must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt, as these intermediates can be explosive if isolated in a dry state.[6]
-
Displacement: The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas, N₂). Its displacement can be facilitated by a nucleophile. In classic Sandmeyer reactions for chlorination or bromination, a copper(I) salt (CuCl or CuBr) is used as a catalyst.[2] The mechanism is believed to proceed via a single-electron transfer from the copper(I) species, generating an aryl radical, which then reacts to form the aryl halide and regenerates the catalyst.[7][8]
Interestingly, for the synthesis of aryl iodides, the use of a copper catalyst is generally not required.[9] The iodide ion (I⁻) is a sufficiently strong nucleophile to directly attack the diazonium salt, leading to the formation of the C-I bond and the evolution of nitrogen gas.[9][10]
Caption: General mechanism for the copper-free Sandmeyer-type iodination.
Materials and Reagents
| Reagent/Material | Formula | Mol. Weight ( g/mol ) | CAS No. | Notes |
| 4-Methyl-1H-indazole | C₈H₈N₂ | 132.16 | 20645-71-2 | Starting Material |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive, use with extreme caution |
| Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 | Oxidizer, Corrosive |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 10025-69-1 | Reducing Agent |
| Hydrochloric Acid (37%) | HCl | 36.46 | 7647-01-0 | Corrosive |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Toxic, Oxidizer |
| Potassium Iodide | KI | 166.00 | 7681-11-0 | Iodide Source |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | For quenching excess iodine |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent, Washing |
Detailed Experimental Protocols
Safety First: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Diazonium salts are thermally unstable and potentially explosive; never allow them to dry out and always keep the reaction mixture cold.
Protocol 1: Synthesis of 4-Methyl-5-nitro-1H-indazole
-
Rationale: This step introduces the nitro group at the C5 position, which is activated by the pyrazole ring and directed by the C4-methyl group. Concentrated sulfuric acid is used as both a solvent and a protonating agent, while nitric acid is the nitrating agent. Careful temperature control is crucial to prevent over-nitration and side reactions.
-
Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL). Cool the flask to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly and portion-wise, add 4-methyl-1H-indazole (5.0 g, 37.8 mmol) to the cold sulfuric acid. Stir until a clear solution is obtained, ensuring the temperature does not exceed 10 °C.
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (2.7 mL, ~41.6 mmol) to concentrated sulfuric acid (10 mL) in a separate beaker, pre-cooled to 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the indazole solution over 30-45 minutes. Maintain the internal temperature strictly between 0 and 5 °C throughout the addition.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. A yellow precipitate will form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product under vacuum at 50 °C to yield 4-methyl-5-nitro-1H-indazole as a yellow solid. (Expected yield: 80-90%).
Protocol 2: Synthesis of 4-Methyl-1H-indazol-5-amine
-
Rationale: This step reduces the nitro group to a primary amine. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for this transformation. The acidic medium keeps the resulting amine protonated and soluble, and the reaction is typically driven to completion by heating.
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-methyl-5-nitro-1H-indazole (6.0 g, 33.9 mmol) in concentrated hydrochloric acid (100 mL).
-
Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (38.2 g, 169.5 mmol) portion-wise. The addition is exothermic; use a water bath to maintain the temperature below 50 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 100-110 °C) and maintain for 3 hours. The reaction should become a clear solution.
-
Cooling and Basification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully neutralize the mixture by adding a 50% (w/v) aqueous solution of sodium hydroxide. This step is highly exothermic and must be done with caution. Adjust the pH to >10. A precipitate will form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain 4-methyl-1H-indazol-5-amine as a solid. The crude product can be used directly in the next step or purified by column chromatography if necessary. (Expected yield: 85-95%).
Protocol 3: Synthesis of 5-Iodo-4-methyl-1H-indazole
-
Rationale: This is the critical Sandmeyer-type step. The amine is converted to the diazonium salt at 0-5 °C.[6] A solution of potassium iodide is then added to the cold diazonium salt solution. The iodide ion acts as a nucleophile, displacing the diazonium group to form the final product.[9]
-
Amine Dissolution: In a 500 mL beaker, suspend 4-methyl-1H-indazol-5-amine (4.0 g, 27.2 mmol) in a mixture of deionized water (50 mL) and concentrated hydrochloric acid (15 mL). Stir and cool the mixture to 0 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (2.0 g, 29.9 mmol) in cold deionized water (10 mL). Add this solution dropwise to the cold amine suspension over 20 minutes, keeping the temperature strictly below 5 °C. Stir vigorously. The solid should dissolve to form a clear solution of the diazonium salt. Continue stirring at 0-5 °C for an additional 30 minutes. (Optional: Test for excess nitrous acid with starch-iodide paper).
-
Iodination: In a separate flask, dissolve potassium iodide (6.8 g, 40.8 mmol) in deionized water (30 mL) and cool to 0 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Warming: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine disappears.
-
Extraction: Extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-Iodo-4-methyl-1H-indazole as a pure solid. (Expected yield: 60-75%).
Characterization and Purity Assessment
Rigorous structural validation is essential to confirm the identity of the final product and distinguish it from potential regioisomers.[11]
| Technique | Expected Observations for 5-Iodo-4-methyl-1H-indazole (C₈H₇IN₂) |
| ¹H NMR (in DMSO-d₆) | - A singlet for the methyl group (C4-CH₃). - Aromatic protons at C3, C6, and C7, with characteristic chemical shifts and coupling patterns. The C6 and C7 protons will likely appear as doublets. - A broad singlet for the indazole N-H proton. |
| ¹³C NMR (in DMSO-d₆) | - Signals corresponding to all 8 carbon atoms. - The C5 carbon directly attached to the iodine will show a characteristic upfield shift due to the heavy atom effect. |
| Mass Spec (ESI+) | - The molecular ion peak [M+H]⁺ is expected at m/z 258.97. - Iodine has only one stable isotope (¹²⁷I), so no characteristic M+2 isotopic pattern (like for Cl or Br) will be observed.[11] |
| Melting Point | A sharp melting point for the purified solid, indicating high purity. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low yield in diazotization step | - Temperature too high, causing decomposition of the diazonium salt. - Insufficient acid. | - Maintain temperature strictly between 0-5 °C. - Ensure at least 2.5-3 equivalents of acid are used relative to the amine.[6] |
| Formation of dark, tarry material | - Side reactions, possibly due to impure starting amine or premature decomposition. - Reaction with excess nitrous acid. | - Ensure the 4-methyl-1H-indazol-5-amine is reasonably pure. - After diazotization, a small amount of urea or sulfamic acid can be added to quench excess nitrous acid before adding the KI solution. |
| Hydroxylated byproduct (phenol) | The diazonium salt reacting with water. | - Work quickly once the diazonium salt is formed. - Ensure the potassium iodide solution is added promptly. |
| Incomplete reaction | Insufficient reaction time or temperature for the final displacement. | - After adding the KI solution, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for an hour to ensure the reaction goes to completion.[12] |
Conclusion
The synthesis of 5-Iodo-4-methyl-1H-indazole can be reliably achieved through a well-defined, three-stage process. The key transformation, a copper-free Sandmeyer-type iodination of 4-methyl-1H-indazol-5-amine, provides good yields of the desired product. Success hinges on careful control of reaction parameters, particularly maintaining low temperatures during the formation of the critical diazonium salt intermediate. The protocols and insights provided in this guide offer a validated pathway for researchers to access this valuable synthetic building block for applications in drug discovery and beyond.
References
-
Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia.
-
BenchChem. (2025). Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support Center.
-
Sharma, V., et al. (2017). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
-
BLD Pharm. (n.d.). 5-Iodo-4-methyl-1H-indazole.
-
BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
-
L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
-
Wilson, W. C., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Organic Process Research & Development.
-
ResearchGate. (n.d.). Iodination reaction of commercial indazole.
-
Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
-
Chemistry Stack Exchange. (2015). Why use potassium iodide instead of copper iodide in Sandmeyer reaction?.
-
Organic Chemistry Portal. (n.d.). Diazotisation.
-
BenchChem. (n.d.). A Comparative Guide to the Structural Validation of 4-Iodo-3-methyl-1H-indazole Derivatives.
-
BenchChem. (n.d.). Discovery and history of 4-Iodo-3-methyl-1H-indazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Direct Iodination of 4-methyl-1H-indazole for Advanced Drug Discovery Intermediates
Foreword: The Strategic Value of Iodinated Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] The introduction of a halogen, specifically iodine, onto the indazole ring is a critical synthetic maneuver. The iodo-group not only modulates the electronic and lipophilic properties of the molecule but also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, such as Suzuki and Heck couplings.[4] This guide provides a comprehensive overview of the direct iodination of 4-methyl-1H-indazole, a key starting material for the synthesis of novel therapeutic agents.
Core Principles of Direct Indazole Iodination
The direct iodination of 4-methyl-1H-indazole is an electrophilic aromatic substitution reaction. The success of this transformation hinges on the careful control of reaction conditions to achieve the desired regioselectivity. The indazole ring system presents multiple sites for electrophilic attack, and the outcome is governed by the interplay of the directing effects of the fused pyrazole ring and the methyl substituent at the C4 position.
Reagent Selection and Rationale
A common and effective method for the iodination of indazoles involves the use of molecular iodine (I₂) in the presence of a base.[5]
-
Iodinating Agent (I₂): Molecular iodine is a mild electrophile. Its reactivity is often enhanced in the presence of a base.
-
Base (Potassium Hydroxide - KOH): The base plays a crucial role in activating the indazole ring towards electrophilic attack by deprotonating the N-H of the pyrazole ring, thereby increasing its electron density. It also facilitates the in-situ generation of a more potent iodinating species.
-
Solvent (N,N-Dimethylformamide - DMF): DMF is an excellent solvent for this reaction due to its polar aprotic nature, which helps to dissolve the reagents and facilitate the ionic mechanism.
Regioselectivity Considerations
For 4-methyl-1H-indazole, the primary challenge is to control the position of iodination. The methyl group at C4 is an ortho-, para-director, which would favor substitution at the C3 and C5 positions. However, the C3 position in indazoles is often inherently reactive towards electrophiles.[6] Therefore, a mixture of isomers, primarily the 3-iodo and 5-iodo derivatives, is a likely outcome. The separation of these regioisomers will be a critical step in the purification process.
Experimental Protocol: Direct Iodination of 4-methyl-1H-indazole
This protocol is adapted from established procedures for the iodination of similar indazole scaffolds.[5][7]
Materials and Equipment
-
4-methyl-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH) pellets
-
N,N-Dimethylformamide (DMF), anhydrous
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1H-indazole (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add iodine (I₂) (2.0 eq.), followed by the portion-wise addition of potassium hydroxide (KOH) pellets (4.0 eq.). The reaction is exothermic, and the addition of KOH should be done carefully, potentially with cooling in an ice bath to maintain room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate. This will quench the excess iodine, indicated by the disappearance of the brown color.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, which is likely a mixture of regioisomers, should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired iodinated 4-methyl-1H-indazole isomers.[8]
Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | 4-methyl-1H-indazole | The substrate for iodination. |
| Reagents | I₂, KOH | I₂ is the iodine source; KOH acts as a base to activate the substrate.[5] |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Stoichiometry | 1:2:4 (Substrate:I₂:KOH) | Excess reagents are used to drive the reaction to completion. |
| Temperature | Room Temperature | Mild conditions are generally sufficient for this transformation. |
| Reaction Time | 1-2 hours | Monitored by TLC for completion. |
| Work-up | Quenching with Na₂S₂O₃, Extraction | Standard procedure to remove excess iodine and isolate the product.[8] |
| Purification | Column Chromatography | Necessary to separate regioisomers.[8] |
Visualizing the Workflow
Caption: Experimental workflow for the direct iodination of 4-methyl-1H-indazole.
Mechanistic Insights
The direct iodination of 4-methyl-1H-indazole proceeds via a classic electrophilic aromatic substitution mechanism.
-
Activation: The base (KOH) deprotonates the N1 position of the indazole ring, forming a more nucleophilic indazolide anion.
-
Electrophilic Attack: The electron-rich aromatic ring of the indazolide anion attacks the electrophilic iodine molecule (I₂). This results in the formation of a Wheland intermediate (a resonance-stabilized carbocation), with the iodine atom attached to the ring and a positive charge delocalized over the aromatic system.
-
Rearomatization: A base (such as OH⁻ or another indazolide anion) abstracts a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.
The regioselectivity is determined by the stability of the Wheland intermediate formed upon attack at different positions.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the direct iodination of 4-methyl-1H-indazole.
Characterization of Products
The purified products should be characterized using standard analytical techniques to confirm their structure and purity.[8] This includes:
-
¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and confirm the position of the iodine substituent.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Safety and Handling
-
Iodine: Is corrosive and can cause burns. It is also harmful if inhaled or ingested. Handle in a well-ventilated fume hood.
-
Potassium Hydroxide: Is a strong base and is corrosive. Avoid contact with skin and eyes.
-
DMF: Is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when performing this reaction.
Conclusion
The direct iodination of 4-methyl-1H-indazole is a straightforward method for producing valuable intermediates for drug discovery. While the reaction is generally high-yielding, careful attention must be paid to the purification step to isolate the desired regioisomers. The resulting iodinated compounds are versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications.
References
-
Shafi, S., et al. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. [Link]
-
ResearchGate. (n.d.). Iodination reaction of commercial indazole. ResearchGate. [Link]
- Google Patents. (n.d.). Methods for preparing indazole compounds.
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
-
MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. Wikipedia. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 5-Iodo-4-methyl-1H-indazole
A Senior Application Scientist's Guide for Medicinal Chemists and Process Researchers
Abstract
The 1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for tuning pharmacological properties. This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-iodo-4-methyl-1H-indazole, a versatile and increasingly important building block. We will move beyond simple procedural lists to explore the mechanistic rationale behind reagent selection and reaction optimization, empowering researchers to not only replicate but also adapt these powerful synthetic methods. This document covers fundamental C-C (Suzuki, Sonogashira) and C-N (Buchwald-Hartwig) bond-forming reactions, providing field-tested protocols, troubleshooting insights, and data-driven recommendations.
Introduction: The Strategic Value of the 4-Methyl-1H-indazole Core
The 1H-indazole ring system is a bioisostere of purine and is present in a wide array of biologically active molecules, including kinase inhibitors for oncology (e.g., Pazopanib, Axitinib) and various CNS agents. The specific substitution pattern on the indazole ring is critical for modulating target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The subject of this guide, 5-iodo-4-methyl-1H-indazole, offers a unique combination of features:
-
The 4-methyl group provides a steric and electronic handle that can influence the conformation of the final molecule, potentially enhancing binding affinity or blocking metabolic pathways.
-
The 5-iodo substituent serves as an ideal handle for palladium-catalyzed cross-coupling. The C-I bond is sufficiently reactive for oxidative addition to a Pd(0) center, initiating the catalytic cycle under relatively mild conditions.
This combination makes it a valuable synthon for rapidly building molecular complexity and exploring the structure-activity relationships (SAR) of novel indazole-based compounds.
The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle
Understanding the fundamental mechanism is crucial for rational optimization and troubleshooting. Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which consists of three primary steps.
Caption: Step-by-step workflow for a typical Suzuki cross-coupling reaction.
Materials:
-
5-Iodo-4-methyl-1H-indazole (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-iodo-4-methyl-1H-indazole (e.g., 258 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Seal and Purge: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent should be degassed by bubbling nitrogen through it for at least 30 minutes prior to use.
-
Base Addition: Add the 2M aqueous Na₂CO₃ solution (1.5 mL, 3.0 mmol).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
Causality and Optimization:
-
Catalyst/Ligand: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst. For more challenging substrates, or to lower catalyst loading, a combination of a Pd(II) source like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos) can be more effective. These bulky, electron-rich ligands accelerate both the oxidative addition and reductive elimination steps.
-
Base: The base (Na₂CO₃) is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which readily transfers its organic group to the palladium center. Other bases like K₃PO₄ or Cs₂CO₃ can be used, with the latter being more effective for sterically hindered partners.
-
Solvent: A mixture of an organic solvent (dioxane, DME, or toluene) and water is standard. Water is necessary to dissolve the inorganic base. A single-phase system is essential for efficient reaction.
Sonogashira Coupling: Building C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, providing direct access to arylethynyl structures commonly found in materials science and as precursors for more complex heterocyclic systems.
Protocol: Synthesis of 5-((trimethylsilyl)ethynyl)-4-methyl-1H-indazole
This protocol details a copper-free Sonogashira coupling, which is often preferred to avoid issues with copper-catalyzed alkyne homocoupling (Glaser coupling).
Materials:
-
5-Iodo-4-methyl-1H-indazole (1.0 eq)
-
Ethynyltrimethylsilane (1.5 eq)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 5-iodo-4-methyl-1H-indazole (258 mg, 1.0 mmol) and Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol).
-
Seal and Purge: Seal the flask and purge thoroughly with nitrogen or argon.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Alkyne Addition: Add ethynyltrimethylsilane (0.21 mL, 1.5 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to 50 °C if the reaction is sluggish.
-
Monitoring: Monitor by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Directly load the residue onto a silica gel column and purify using flash chromatography (e.g., ethyl acetate/hexanes gradient) to isolate the product. The TMS group can be easily removed later using a mild base like K₂CO₃ in methanol if the terminal alkyne is desired.
Causality and Optimization:
-
Copper-Free Conditions: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI), copper-free conditions are often cleaner. The base (TEA) serves a dual role: it acts as a Brønsted base to deprotonate the terminal alkyne, forming the acetylide, and it also serves as the solvent in some cases.
-
Catalyst: Pd(PPh₃)₂Cl₂ is a Pd(II) precatalyst. In the presence of the amine base and alkyne, it is reduced in situ to the active Pd(0) species.
-
Base: A strong, non-nucleophilic amine base like triethylamine or diisopropylethylamine (DIPEA) is essential. It must be anhydrous to prevent competitive hydrolysis of the starting materials.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals. It allows for the formation of C-N bonds under conditions that are far milder than classical methods (e.g., Ullmann condensation).
Protocol: Synthesis of N-benzyl-4-methyl-1H-indazol-5-amine
This protocol outlines the coupling of 5-iodo-4-methyl-1H-indazole with benzylamine.
Materials:
-
5-Iodo-4-methyl-1H-indazole (1.0 eq)
-
Benzylamine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Step-by-Step Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, setting up this reaction in a glovebox is strongly recommended. If a glovebox is unavailable, use Schlenk line techniques.
-
Reagent Addition: In a dry vial or flask, combine Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (46 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add Substrates: To this mixture, add 5-iodo-4-methyl-1H-indazole (258 mg, 1.0 mmol).
-
Solvent and Amine: Add anhydrous toluene (5 mL) followed by benzylamine (0.13 mL, 1.2 mmol).
-
Seal and React: Seal the vessel tightly and place it in a preheated reaction block or oil bath at 100-110 °C.
-
Monitoring: Stir vigorously. Monitor the reaction by LC-MS. Completion is typically observed within 8-24 hours.
-
Workup: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3 x 20 mL).
-
Drying and Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography on silica gel.
Causality and Optimization:
-
Catalyst & Ligand: This reaction requires a sophisticated catalyst system. Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a "bite-angle" ligand. Its specific geometry promotes the difficult C-N reductive elimination step, which is often the turnover-limiting step in C-N coupling. Other common ligands for this transformation include the Buchwald family of biaryl phosphines (e.g., RuPhos, BrettPhos).
-
Base: A strong, non-nucleophilic, sterically hindered base like NaOtBu or LHMDS is required. It deprotonates the amine, making it a more active nucleophile for coordination to the palladium center. Weaker bases like carbonates are generally ineffective.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are necessary. Protic solvents will quench the strong base.
Summary of Recommended Conditions
| Reaction Type | Palladium Source | Ligand | Base | Solvent System | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5 mol%) | (PPh₃) | Na₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80-100 | 75-95% |
| Sonogashira | Pd(PPh₃)₂Cl₂ (3-5 mol%) | (PPh₃) | TEA, DIPEA | THF, DMF | 25-50 | 70-90% |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2 mol%) | Xantphos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 100-110 | 65-85% |
Yields are typical and highly dependent on the specific coupling partner.
Conclusion
5-Iodo-4-methyl-1H-indazole is a robust and versatile building block for medicinal chemistry programs. Its successful application hinges on the rational selection of palladium-catalyzed cross-coupling conditions. By understanding the underlying mechanistic principles of the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, researchers can effectively troubleshoot and optimize these transformations to rapidly generate diverse libraries of novel indazole derivatives for biological screening. The protocols provided herein serve as validated starting points for the synthesis of key C-C and C-N linked analogues.
References
This section provides a consolidated list of sources that support the general principles and methodologies described in this guide. Specific yields and conditions for the exact substrate may vary and should be confirmed through experimental work or more specific literature searches.
-
Title: Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective Source: Accounts of Chemical Research URL: [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]
-
Title: Recent advances in the Sonogashira reaction Source: Chemical Society Reviews URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Organic Syntheses URL: [Link]
-
Title: Indazole scaffold in medicinal chemistry Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Practical Procedures for the Preparation of N-Aryl and N-Alkyl Indazoles Source: The Journal of Organic Chemistry URL: [Link]
Application Note: 5-Iodo-4-methyl-1H-indazole as a Strategic Intermediate for the Synthesis of Potent Kinase Inhibitors
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of clinically approved and investigational kinase inhibitors.[1][2][3] This application note provides a detailed technical guide on the strategic use of 5-Iodo-4-methyl-1H-indazole , a highly functionalized intermediate, in the synthesis of novel kinase inhibitors. We will explore the rationale behind its molecular design, present robust synthetic protocols for its preparation, and detail its application in palladium-catalyzed cross-coupling reactions—a pivotal step in constructing diverse chemical libraries for drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the targeted design of next-generation therapeutics.
Introduction: The Strategic Value of the Indazole Scaffold
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] Consequently, kinase inhibitors have become a major class of therapeutic agents.[1][3] The 1H-indazole core is particularly effective as a pharmacophore, primarily due to its ability to act as a bioisostere for purines, forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[5]
The strategic placement of substituents on the indazole ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. 5-Iodo-4-methyl-1H-indazole is an exemplary intermediate for several reasons:
-
The Indazole Core: Provides the essential scaffold for hinge-binding interactions.
-
The 5-Iodo Group: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amino moieties to explore the solvent-exposed regions of the ATP pocket.[5][6]
-
The 4-Methyl Group: This substituent can provide beneficial steric interactions, influence the molecule's conformational rigidity, and improve metabolic stability, ultimately enhancing selectivity and potency for the target kinase.
Synthesis of 5-Iodo-4-methyl-1H-indazole
Direct electrophilic iodination of a 4-methyl-1H-indazole precursor often leads to a mixture of regioisomers, making it unsuitable for scalable and reliable synthesis.[7] A more controlled and regioselective approach is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate. This method ensures the precise placement of the iodine at the C5 position.
Proposed Synthetic Pathway: Sandmeyer Reaction
The workflow begins with the nitration of a suitable precursor, followed by reduction to the amine, diazotization, and subsequent displacement with iodide.
Caption: Proposed regioselective synthesis via a Sandmeyer reaction.
Application in Kinase Inhibitor Synthesis: The Suzuki-Miyaura Coupling
The carbon-iodine bond at the C5 position is an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is arguably the most versatile and widely used of these methods for its functional group tolerance and readily available reagents.[8][9][10]
Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura Coupling of 5-Iodo-4-methyl-1H-indazole
This protocol is a representative procedure adapted from established methods for coupling iodo-indazoles with arylboronic acids.[8][11][12]
Materials:
-
5-Iodo-4-methyl-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 5-Iodo-4-methyl-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Scientist's Note: This step is critical to prevent the oxidation of the Pd(0) active catalyst, which is generated in situ.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. The reaction mixture should be a suspension.
-
Scientist's Note: Degassing the solvent (by sparging with inert gas for 20-30 minutes) is essential to remove dissolved oxygen.
-
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂, to the flask. Briefly purge the flask again with inert gas.
-
Scientist's Note: Pd(dppf)Cl₂ is an excellent pre-catalyst for nitrogen-containing heterocycles as the bulky dppf ligand promotes reductive elimination and prevents catalyst deactivation.[8]
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Scientist's Note: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material. Typical reaction times range from 2 to 16 hours.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Wash sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-4-methyl-1H-indazole product.
Data Presentation and Expected Outcomes
The yield of the Suzuki-Miyaura coupling is dependent on the electronic and steric properties of the coupling partners. Below is a table of expected outcomes based on literature precedents for similar substrates.
| Arylboronic Acid (R²) | Base | Catalyst Loading (mol%) | Typical Yield (%) | Notes |
| Phenylboronic acid | K₂CO₃ | 5 | 85-95 | Electronically neutral; generally provides high yields. |
| 4-Methoxyphenylboronic acid | K₂CO₃ | 5 | 90-98 | Electron-donating group can accelerate the reaction. |
| 4-Trifluoromethylphenylboronic acid | Cs₂CO₃ | 5 | 75-85 | Electron-withdrawing group may require a stronger base or longer time. |
| 3-Pyridylboronic acid | Cs₂CO₃ | 5 | 70-80 | Heteroaromatic boronic acids are viable coupling partners. |
| 2-Thienylboronic acid | K₂CO₃ | 5 | 80-90 | Another example of a successful heteroaromatic coupling. |
Downstream Workflow: From Intermediate to Inhibitor
The 5-aryl-4-methyl-1H-indazole product is not the final drug molecule but a crucial intermediate. Further functionalization is required to complete the synthesis of a potential kinase inhibitor. A common subsequent step is N-alkylation or N-arylation to introduce substituents that can interact with other regions of the kinase or improve solubility and cell permeability.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Novel Cancer Therapeutics from 5-Iodo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Cornerstone in Oncology
The indazole nucleus is a preeminent scaffold in medicinal chemistry, recognized for its role in a multitude of clinically successful therapeutic agents.[1][2] This bicyclic aromatic heterocycle, a bioisostere of indole, is particularly distinguished in oncology.[2] Its unique electronic and structural properties allow it to act as a versatile pharmacophore, capable of forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases.[3] This has led to the development of numerous potent and selective kinase inhibitors. Several FDA-approved anti-cancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor), feature the indazole core, underscoring its significance in modern drug discovery.[2][4][5]
The strategic functionalization of the indazole ring is paramount for modulating potency, selectivity, and pharmacokinetic properties. The starting material, 5-iodo-4-methyl-1H-indazole, represents a highly valuable and versatile intermediate for this purpose. The iodine atom at the C5-position serves as a crucial synthetic handle for late-stage diversification through palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents to explore the chemical space around the core scaffold, facilitating the optimization of drug candidates.[3][6] The methyl group at the C4-position can provide beneficial steric interactions and influence the inhibitor's conformation within the kinase active site.
These application notes provide a comprehensive guide to the synthetic utility of 5-iodo-4-methyl-1H-indazole in the development of novel kinase inhibitors. We will detail the core synthetic strategies, provide robust experimental protocols, and present a framework for the rational design of next-generation cancer therapeutics based on this privileged scaffold.
Core Synthetic Strategies: Leveraging Palladium Catalysis
The C-I bond in 5-iodo-4-methyl-1H-indazole is readily activated by palladium catalysts, enabling efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The three most pivotal transformations for elaborating this scaffold are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Logical Workflow for Scaffold Elaboration
The general workflow involves the coupling of the core indazole intermediate with a diverse set of building blocks to generate a library of candidate compounds for biological screening.
Caption: General workflow for synthesizing novel indazole derivatives.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally versatile method for creating biaryl and vinyl-substituted indazoles, which are common motifs in kinase inhibitors.[6] This reaction couples the iodo-indazole with an organoboron compound, typically a boronic acid or a boronic acid pinacol ester.
Causality and Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is often chosen for its high efficiency and broad substrate scope with heteroaryl halides.[7] The dppf ligand provides the necessary stability and reactivity to the palladium center.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is required to facilitate the transmetalation step of the catalytic cycle. It is soluble in the aqueous phase of the common solvent mixtures used.[7]
-
Solvent: A mixture of an organic solvent like dimethoxyethane (DME) or 1,4-dioxane with water is standard.[6][7] The water is essential for dissolving the base and aiding in the catalytic cycle, while the organic solvent ensures the solubility of the organic reactants.
-
N-H Protection: The indazole N-H proton is acidic and can sometimes interfere with the catalytic cycle or lead to side reactions. While many Suzuki couplings proceed without protection, for sensitive substrates or to improve yields, protection with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) may be necessary.[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for related halo-indazoles and serves as a robust starting point.[6][7]
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 5-iodo-4-methyl-1H-indazole (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2–1.5 equiv), potassium carbonate (K₂CO₃, 2.0–3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water via syringe. The total volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the indazole).
-
Reaction: Heat the reaction mixture to 80–90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-methyl-1H-indazole derivative.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust for heteroaryl couplings, good functional group tolerance.[7][8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[9] |
| Solvent | DME/H₂O, Dioxane/H₂O, Toluene/EtOH/H₂O | Ensures solubility of both organic and inorganic reagents.[6][9] |
| Temperature | 80–120 °C (Conventional or Microwave) | Provides thermal energy to overcome activation barriers. |
| Equivalents (Boronic Acid) | 1.2–1.5 | Drives the reaction to completion; accounts for potential homocoupling. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, essential for synthesizing arylamine derivatives.[10] This is particularly relevant as an amino linkage at the C5-position can act as a key hydrogen bond donor or acceptor, or as a linker to other pharmacophoric groups.
Causality and Experimental Choices:
-
Catalyst/Ligand: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP) is crucial. The ligand stabilizes the palladium catalyst and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine, making it a more effective nucleophile.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and deactivation of the catalyst.[10]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on standard practices for the amination of aryl halides.[10]
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add 5-iodo-4-methyl-1H-indazole (1.0 equiv), the amine coupling partner (1.1–1.5 equiv), sodium tert-butoxide (NaOtBu, 1.5 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) to a dry Schlenk tube.
-
Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with Argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture with stirring to 80–110 °C for 4–24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 5-amino-4-methyl-1H-indazole derivative.
Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling introduces an alkynyl group onto the indazole scaffold, creating a rigid linker that can be used to probe deep into a protein's binding pocket or to serve as a handle for further chemistry, such as click reactions.[6][11]
Causality and Experimental Choices:
-
Dual Catalysis: This reaction uniquely employs a dual catalytic system of palladium and copper.[11] The palladium catalyst (e.g., PdCl₂(PPh₃)₂) activates the iodo-indazole, while the copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active nucleophile in the cycle.[11]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both as a base to deprotonate the alkyne and as a solvent or co-solvent.[11]
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.[11]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is adapted from established procedures for the alkynylation of aryl iodides.[11][12][13]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-iodo-4-methyl-1H-indazole (1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 equiv), and Copper(I) iodide (CuI, 0.04 equiv).
-
Solvent and Base Addition: Add anhydrous THF or DMF, followed by an amine base like triethylamine (TEA, 3.0 equiv).
-
Reagent Addition: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 50–80 °C and monitor by TLC or LC-MS. The reaction is often complete within 2–8 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the 5-alkynyl-4-methyl-1H-indazole.
Mechanism of Action: Kinase Inhibition
The synthesized indazole derivatives are designed to function as Type I or Type II kinase inhibitors. They compete with endogenous ATP for binding to the active site of a target kinase, thereby inhibiting the phosphorylation of downstream substrates and blocking oncogenic signaling pathways.
Caption: Competitive inhibition of a kinase by an indazole derivative.
Performance Benchmarks: Biological Activity of Indazole Derivatives
The ultimate goal of synthesizing these novel compounds is to identify potent and selective inhibitors of cancer-relevant kinases. The table below summarizes the inhibitory activities of several published indazole-based compounds to provide a performance benchmark.
| Compound Class | Target Kinase(s) | IC₅₀ Value | Cell Line(s) | Reference |
| Indazole Amide Derivative | Anticancer (general) | 0.23–1.15 µM | 4T1 (Breast Cancer) | [14] |
| Indazole-based PLK4 Inhibitor | Polo-like kinase 4 (PLK4) | < 0.1 nM | IMR-32, MCF-7, H460 | [15] |
| Pazopanib | VEGFR, PDGFR, c-Kit | 30 nM (VEGFR-2) | N/A (Kinase Assay) | [4] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1 nM, 0.2 nM, 0.1-0.3 nM | N/A (Kinase Assay) | [4][5] |
| 1H-indazole-3-amine Derivative | Anticancer (general) | 5.15 µM | K562 (Leukemia) | [16] |
Conclusion
5-Iodo-4-methyl-1H-indazole is a strategically vital starting material for the synthesis of novel cancer therapeutics. Its facile functionalization via robust palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—provides medicinal chemists with a reliable and versatile platform for generating diverse libraries of potential kinase inhibitors. The protocols and strategies outlined in these notes offer a comprehensive framework for researchers to design, synthesize, and evaluate the next generation of indazole-based oncology drugs, leveraging a privileged scaffold to address the ongoing challenges in cancer treatment.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (2021-07-20). Available at: [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review - ResearchGate. (2020-11). Available at: [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC - NIH. (2017-05-03). Available at: [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PubMed Central. (2023-07-27). Available at: [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021-05-01). Available at: [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Translational Science. (2023-07-07). Available at: [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (2023-03-20). Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (2023-09-22). Available at: [Link]
-
New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed. (2025-09-05). Available at: [Link]
-
A deep learning based scaffold hopping strategy for the design of kinase inhibitors - ChemRxiv. (2020-01-01). Available at: [Link]
-
(PDF) New Synthesis of Antitumor Drug Cabozantinib - ResearchGate. (2016-01-01). Available at: [Link]
-
A New Synthesis of Cabozantinib - ResearchGate. (2019-06-17). Available at: [Link]
-
The Chemical Synthesis of Cabozantinib: Spotlight on 4-(6,7-Dimethoxyquinolin-4-yl)oxyaniline - NINGBO INNO PHARMCHEM CO.,LTD. (2023-01-01). Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021-04-27). Available at: [Link]
-
Synthesis of Cabozantinib (S)-Malate - 中国医药工业杂志. (2014-03-10). Available at: [Link]
-
Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (2022-09-22). Available at: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing. (2023-01-01). Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023-05-12). Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021-04-27). Available at: [Link]
-
Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][4][17] phenanthroline derivative for the treatment of colorectal cancer - PubMed. (2022-08-05). Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012-01-25). Available at: [Link]
-
Quinols As Novel Therapeutic Agents. 7. Synthesis of Antitumor 4-[1-(Arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones by Sonogashira Reactions | Journal of Medicinal Chemistry - ACS Publications. (2010-02-25). Available at: [Link]
-
Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. (2025-04-30). Available at: [Link]
-
Quinols As Novel Therapeutic Agents. 7. Synthesis of Antitumor 4-[1-(Arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones by Sonogashira Reactions | Scilit. (2010-02-25). Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (2021-09-01). Available at: [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. (2022-08-23). Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scilit.com [scilit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 5-Iodo-4-methyl-1H-indazole
Abstract
The indazole scaffold is a cornerstone pharmacophore in modern drug discovery, with its biological activity often hinging on the substitution pattern at the N1 and N2 positions.[1][2][3] Direct N-alkylation of 1H-indazoles frequently yields a mixture of regioisomers, presenting a significant synthetic and purification challenge.[3][4][5] This guide provides a detailed examination of the principles governing regioselectivity in the N-alkylation of substituted indazoles, with a specific focus on the versatile building block, 5-iodo-4-methyl-1H-indazole. We present two distinct, field-proven protocols designed to selectively target either the N1 or N2 position, explain the mechanistic rationale behind each method, and offer guidance on product characterization and troubleshooting.
The Challenge of Regioselectivity in Indazole Alkylation
The synthetic utility of indazoles is intrinsically linked to the ability to control functionalization at its two nitrogen centers. The indazole ring exists as two principal tautomers: the 1H-indazole and the 2H-indazole. The 1H form is generally recognized as the more thermodynamically stable tautomer.[2][3][4] Upon deprotonation, the resulting indazolide anion exhibits nucleophilicity at both nitrogen atoms, leading to competitive alkylation pathways.
The outcome of the N-alkylation reaction is a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents, particularly at the C3 and C7 positions, can sterically encumber one nitrogen atom, thereby directing the alkylating agent to the more accessible position.[1][6] For our substrate, the 4-methyl group exerts a moderate steric influence in the vicinity of the N1 position.
-
Electronic Effects: The electronic nature of substituents on the carbocyclic ring modulates the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups at the C7 position have been shown to favor N2 alkylation.[1][6][7]
-
Reaction Conditions: The choice of base, solvent, and counterion is paramount in controlling regioselectivity. These parameters dictate the nature of the indazolide salt in solution—whether it exists as a "tight ion pair" or a "solvent-separated ion pair"—which in turn governs the kinetic vs. thermodynamic reaction pathways.[2][8]
Protocol 1: N1-Selective Alkylation via Thermodynamic Control
This protocol leverages conditions known to favor the formation of the more stable N1-alkylated isomer. The use of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) is a classic strategy.[1][2][7] The rationale is that the sodium counterion forms a tight ion pair with the indazolide anion, preferentially at the N1 position, which then directs the alkylating agent to this site.[4][8]
Materials:
-
5-Iodo-4-methyl-1H-indazole
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-iodo-4-methyl-1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 10-15 mL per gram of indazole) and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add NaH (1.2 eq) portion-wise over 10 minutes. CAUTION: Hydrogen gas is evolved; ensure adequate ventilation and perform this step with extreme care.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium salt forms.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the desired N1-alkylated product from any minor N2 isomer and other impurities.
Protocol 2: N2-Selective Alkylation via Acid-Promoted Reaction
Recent advancements have established highly efficient methods for selective N2-alkylation. One of the most robust strategies involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[9][10][11] This method avoids strong bases and often proceeds with exceptional regioselectivity for the N2 position.
Materials:
-
5-Iodo-4-methyl-1H-indazole
-
Alkyl 2,2,2-trichloroacetimidate (prepared from the corresponding alcohol and trichloroacetonitrile)
-
Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate [Cu(OTf)₂]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add 5-iodo-4-methyl-1H-indazole (1.0 eq) and the alkyl 2,2,2-trichloroacetimidate (1.5 eq).
-
Dissolution: Add anhydrous DCM or DCE (approx. 20 mL per gram of indazole).
-
Catalyst Addition: Cool the solution to 0 °C. Add TfOH (0.1 - 1.2 eq, optimization may be required) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the pure N2-alkylated indazole.
Data Presentation and Analysis
Quantitative Data & Reaction Parameters
The following tables provide representative quantities for a typical reaction and summarize the key conditions for achieving regioselectivity.
| Reactant / Reagent | Molar Equiv. | Mol. Weight ( g/mol ) | Amount (mmol) | Mass / Volume |
| 5-Iodo-4-methyl-1H-indazole | 1.0 | 258.06 | 1.0 | 258 mg |
| Sodium Hydride (60%) | 1.2 | 40.00 | 1.2 | 48 mg |
| Benzyl Bromide | 1.1 | 171.04 | 1.1 | 188 mg (131 µL) |
| Anhydrous THF | - | - | - | 5 mL |
| Parameter | Protocol 1 (N1-Selective) | Protocol 2 (N2-Selective) |
| Base / Catalyst | Sodium Hydride (NaH) | Trifluoromethanesulfonic acid (TfOH) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Alkylating Agent | Alkyl Halide (R-X) | Alkyl Trichloroacetimidate |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Expected Major Isomer | N1-alkyl-5-iodo-4-methyl-indazole | N2-alkyl-5-iodo-4-methyl-indazole |
Isomer Characterization: An Unambiguous Assignment
Distinguishing between the N1 and N2 isomers is critical and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
-
¹H-NMR: The chemical shift of the proton at the C7 position (H-7) is often diagnostic. It typically appears further downfield in the N1 isomer compared to the N2 isomer.
-
HMBC/NOE: For an unambiguous assignment, 2D NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment on the N1-alkylated isomer will show a correlation between the protons of the newly introduced alkyl group (e.g., the -CH₂-) and both the C3 and C7a carbons of the indazole ring. Conversely, for the N2-isomer, a correlation will be seen to the C3 carbon but not to the C7a carbon.[7]
Workflow and Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive NaH (Protocol 1).- Insufficiently anhydrous conditions.- Poor quality alkylating agent. | - Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes to remove mineral oil.- Ensure all glassware is flame-dried and solvents are rigorously anhydrous.- Use a freshly opened or purified alkylating agent. |
| Poor Regioselectivity | - Incorrect solvent/base combination.- Reaction temperature too high, overriding kinetic or thermodynamic control.- For Protocol 1, using a polar aprotic solvent (e.g., DMF) can favor a mixture by promoting solvent-separated ion pairs. | - Strictly adhere to the recommended solvent/base pairings for the desired isomer.- Maintain the recommended temperature profile.- For N1 selectivity, avoid DMF and use THF or dioxane.[2][7] |
| Difficulty Separating Isomers | - Isomers have very similar polarity. | - Optimize the solvent system for column chromatography; a shallow gradient of a less polar solvent system (e.g., Hexane/DCM or Toluene/EtOAc) may improve resolution.- Consider recrystallization from a mixed solvent system.[13] |
References
-
Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]
-
Zhang, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Retrieved from [Link]
-
Zhang, J., et al. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. Retrieved from [Link]
-
Zhang, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]
-
Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Effect of base, solvent, and temperature. ResearchGate. Retrieved from [Link]
-
Leeson, P. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(8), 2829-2836. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. d-nb.info [d-nb.info]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. 2H-Indazole synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
The Strategic Application of 5-Iodo-4-methyl-1H-indazole in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to mimic endogenous ligands and interact with a wide array of biological targets, including protein kinases, which are pivotal regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[5] The strategic functionalization of the indazole nucleus is a key aspect of modern drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This technical guide focuses on the synthesis and application of a specifically substituted indazole, 5-Iodo-4-methyl-1H-indazole , a versatile building block for the synthesis of novel bioactive molecules. The presence of an iodine atom at the 5-position provides a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. The adjacent methyl group at the 4-position can influence the molecule's conformation and interaction with its biological target, potentially enhancing selectivity and potency.
Synthetic Pathways to 5-Iodo-4-methyl-1H-indazole: A Multi-Step Approach
Direct iodination of the 4-methyl-1H-indazole scaffold is challenging due to the directing effects of the pyrazole ring, which often favors substitution at other positions. Therefore, a more strategic, multi-step synthesis is proposed, commencing from readily available starting materials. This approach ensures regioselective introduction of the iodo group at the desired 5-position.
graph "Synthetic_Pathway_to_5_Iodo_4_methyl_1H_indazole" {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
A [label="2-Methyl-6-nitrotoluene"];
B [label="4-Methyl-1H-indazole"];
C [label="4-Methyl-5-nitro-1H-indazole"];
D [label="5-Amino-4-methyl-1H-indazole"];
E [label="5-Iodo-4-methyl-1H-indazole"];
A -> B [label=" Reductive Cyclization "];
B -> C [label=" Nitration "];
C -> D [label=" Reduction "];
D -> E [label=" Sandmeyer Iodination "];
}
Figure 2: Cross-coupling reactions with 5-Iodo-4-methyl-1H-indazole.
Protocol 5: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of 5-iodo-4-methyl-1H-indazole with various aryl or heteroaryl boronic acids or their esters.[6][7]
Materials:
-
5-Iodo-4-methyl-1H-indazole (1.0 equiv.)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a reaction vessel, add 5-iodo-4-methyl-1H-indazole, the boronic acid/ester, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 5-aryl/heteroaryl-4-methyl-1H-indazole derivative.
Protocol 6: Sonogashira Cross-Coupling
This protocol outlines the coupling of 5-iodo-4-methyl-1H-indazole with terminal alkynes.[8][9]
Materials:
-
5-Iodo-4-methyl-1H-indazole (1.0 equiv.)
-
Terminal alkyne (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add 5-iodo-4-methyl-1H-indazole, the palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base.
-
Add the terminal alkyne and stir the reaction at room temperature or with gentle heating until completion.
-
Once the reaction is complete, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the 5-alkynyl-4-methyl-1H-indazole derivative.
Protocol 7: Buchwald-Hartwig Amination
This protocol describes the C-N bond formation between 5-iodo-4-methyl-1H-indazole and a primary or secondary amine.[10][11][12]
Materials:
-
5-Iodo-4-methyl-1H-indazole (1.0 equiv.)
-
Amine (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (1-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv.)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the anhydrous solvent.
-
Add the base, 5-iodo-4-methyl-1H-indazole, and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 5-amino-4-methyl-1H-indazole derivative.
Data Presentation: Physicochemical Properties
Property Value Source Molecular Formula C₈H₇IN₂ Calculated Molecular Weight 258.06 g/mol Calculated Appearance Expected to be an off-white to pale yellow solid Inferred Solubility Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc) Inferred
Conclusion
5-Iodo-4-methyl-1H-indazole is a highly valuable and versatile building block in medicinal chemistry. Its synthesis, though requiring a multi-step approach to ensure correct regiochemistry, provides access to a scaffold primed for diversification. The strategic placement of the iodo group at the 5-position allows for the application of a wide range of robust and reliable palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse libraries of novel indazole derivatives, particularly for the discovery and optimization of potent and selective kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and utilize this important intermediate in their drug discovery programs.
References
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. URL: [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. URL: [Link]
- Methods for preparing indazole compounds. Google Patents.
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. URL: [Link]
-
Representative examples of 1H‐indazole‐based bioactive molecules. ResearchGate. URL: [Link]
-
Buchwald–Hartwig amination. Wikipedia. URL: [Link]
-
Why use potassium iodide instead of copper iodide in Sandmeyer reaction? Stack Exchange. URL: [Link]
-
Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. PMC. URL: [Link]
-
Indazole synthesis. Organic Chemistry Portal. URL: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. URL: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. URL: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]
-
Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications (RSC Publishing). URL: [Link]
-
Structures of kinase inhibitors containing an indazole moiety. ResearchGate. URL: [Link]
-
Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. URL: [Link]
-
Organic Syntheses Procedure. URL: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. URL: [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. URL: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. URL: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. URL: [Link]
-
Exploring Flow Procedures for Diazonium Formation. PMC. URL: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. URL: [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. URL: [Link]
-
The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. PubMed. URL: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. URL: [Link]
- Synthesis method of indazole compound. Google Patents.
-
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. URL: [Link]
-
Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. URL: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Semantic Scholar. URL: [Link]
-
Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Scilit. URL: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. URL: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. URL: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. d-nb.info [d-nb.info]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6- - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Iodo-4-methyl-1H-indazole
Introduction
Welcome to the Technical Support Center for the synthesis of 5-Iodo-4-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic building block. The indazole scaffold is a privileged structure in drug discovery, featured in numerous therapeutic agents.[1] The specific functionalization with a 4-methyl and a 5-iodo group presents unique challenges in achieving high yield and purity, primarily concerning regioselectivity.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols based on established chemical principles. Our goal is to empower you to diagnose issues in your synthesis, optimize reaction conditions, and confidently produce high-quality 5-Iodo-4-methyl-1H-indazole.
Section 1: Overview of Synthetic Strategies
The primary challenge in synthesizing 5-Iodo-4-methyl-1H-indazole is the precise and selective introduction of the iodine atom onto the C5 position of the 4-methyl-1H-indazole core. Two principal strategies are generally considered:
-
Direct Electrophilic Iodination: This is the most straightforward approach, involving the direct reaction of 4-methyl-1H-indazole with an electrophilic iodine source. However, this method's success is highly dependent on controlling the regioselectivity, as the indazole ring has multiple potential sites for substitution.
-
Multi-Step Synthesis via Sandmeyer Reaction: This is a more classical and often more reliable route for achieving specific regiochemistry. It involves synthesizing a 5-amino-4-methyl-1H-indazole intermediate, which is then converted to the target 5-iodo compound via a diazonium salt. This route offers excellent control but is longer and involves handling potentially unstable diazonium intermediates.
Caption: Figure 1: Primary Synthetic Routes
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct, problem-solution format.
Problem 1: Low or No Yield in Direct Iodination
Question: My direct iodination of 4-methyl-1H-indazole is resulting in a very low yield of the desired product, with a significant amount of starting material remaining. What are the common causes and how can I improve it?
Answer: Low yields in direct iodination typically stem from three key areas: the choice of iodinating agent, reaction conditions, and the nature of the substrate itself.
-
Cause A: Inappropriate Iodinating Agent. The reactivity of iodinating agents varies significantly. A reagent that is too mild may not react, while one that is too harsh can lead to degradation.
-
Solution: Consider the spectrum of available reagents.
-
Iodine (I₂) with a Base (e.g., KOH, K₂CO₃): This is a common and cost-effective method. The base is crucial for deprotonating the indazole N-H, increasing the electron density of the ring and facilitating electrophilic attack.[2][3] Ensure the base is strong enough and used in sufficient stoichiometry (at least 2 equivalents).
-
N-Iodosuccinimide (NIS): NIS is a milder, neutral electrophilic iodinating agent that often gives cleaner reactions and avoids the harsh basic conditions that can cause side reactions. It is highly recommended if I₂/base fails.
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is a highly reactive and selective reagent that can successfully iodinate even deactivated aromatic compounds. It can be particularly effective but requires careful control of stoichiometry to avoid over-iodination.
-
-
-
Cause B: Suboptimal Reaction Conditions. Temperature, solvent, and reaction time are critical parameters.
-
Solution:
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally effective as they can dissolve the indazole salt and reagents.[2][4] However, for milder reagents like NIS, chlorinated solvents (DCM) or acetonitrile may be used.
-
Temperature: Many iodination reactions proceed well at room temperature.[3] If the reaction is sluggish, gentle heating (e.g., 40-65°C) can increase the rate. However, excessive heat can promote side reactions and decomposition.[4] It is critical to monitor the reaction by TLC or LC-MS to find the optimal balance.
-
Reaction Time: Ensure the reaction is allowed to stir long enough for completion. Monitor every 1-2 hours until the starting material is consumed. Prolonged reaction times can lead to byproduct formation.[5]
-
-
-
Cause C: Indazole Ring Deactivation. Although the 4-methyl group is activating, the pyrazole portion of the indazole ring is electron-withdrawing, making it less reactive than a simple substituted benzene.
-
Solution: If optimizing the reagent and conditions fails, the Sandmeyer route may be a more robust alternative.
-
Problem 2: Poor Regioselectivity and Formation of Isomeric Byproducts
Question: My reaction produces a mixture of iodo-isomers that are difficult to separate, with the 5-iodo product being a minor component. How can I improve regioselectivity?
Answer: This is the most significant challenge in this synthesis. The electronic and steric environment of the 4-methyl-1H-indazole ring dictates the position of iodination. The C5 and C7 positions are often electronically favored for electrophilic substitution.
-
Cause A: Electronic and Steric Effects. The interplay between the activating methyl group at C4 and the directing influence of the pyrazole ring can lead to a mixture of products.
-
Solution 1: Choice of Iodinating Reagent. The steric bulk of the iodinating agent can influence the outcome. A bulkier reagent may preferentially attack the less sterically hindered position. Experimenting with NIS, DIH, and Iodine Monochloride (ICl) can reveal different isomer ratios.
-
Solution 2: Solvent Effects. The polarity of the solvent can influence the transition state of the electrophilic attack and thus the isomer ratio. A systematic screen of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., DMF, Acetonitrile) is recommended.
-
Solution 3: N-Protection Strategy. The acidic N-H proton can complicate the reaction. Protecting the indazole nitrogen (typically at the N1 position) can lock the tautomeric form and alter the electronic distribution of the ring, thereby improving regioselectivity.
-
Recommended Groups: A bulky protecting group like tert-butyloxycarbonyl (Boc) or a removable group like 2-(trimethylsilyl)ethoxymethyl (SEM) can be installed. After iodination, the protecting group is removed under standard conditions. While this adds steps, it often provides a cleaner, more predictable outcome.[6]
-
-
Problem 3: Formation of Di-iodinated Byproducts
Question: I am observing a significant amount of a di-iodinated species in my crude product by LC-MS. How can I prevent this?
Answer: Di-iodination occurs when the mono-iodinated product is sufficiently activated to react with a second equivalent of the iodinating agent.
-
Cause: Excess Iodinating Reagent or Prolonged Reaction Time.
-
Solution 1: Control Stoichiometry. Carefully control the stoichiometry of the iodinating agent. Begin with 1.05-1.1 equivalents. Using a large excess is the most common cause of over-iodination.
-
Solution 2: Slow Addition. Add the iodinating agent (especially highly reactive ones like DIH) slowly or portion-wise to the reaction mixture. This keeps the instantaneous concentration of the reagent low, favoring mono-substitution.
-
Solution 3: Careful Monitoring. Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, quench the reaction immediately (e.g., by adding an aqueous solution of sodium thiosulfate to destroy excess iodine).[6]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: For a large-scale synthesis, is direct iodination or the Sandmeyer reaction more viable? A: For large-scale production, the Sandmeyer reaction is often preferred despite being longer.[7] It provides unambiguous regiochemical control, leading to a higher purity final product and simplifying downstream purification, which is a major cost and labor driver at scale.[7] Direct iodination can be plagued by isomer separation issues that are difficult and costly to resolve on a large scale.[7]
Q2: How critical is the purity of the starting 4-methyl-1H-indazole? A: It is absolutely critical. Impurities in the starting material can lead to a host of downstream issues. For example, the presence of other methyl-indazole isomers (e.g., 6-methyl-1H-indazole) will lead to the formation of corresponding iodo-isomers that may be nearly impossible to separate from the desired product. Always verify the purity and identity of your starting material by ¹H NMR and LC-MS before beginning the synthesis.[8]
Q3: What are the best analytical techniques to confirm I have the correct 5-Iodo-4-methyl-1H-indazole isomer? A: A combination of techniques is essential for unambiguous structural confirmation.[8]
-
LC-MS: To confirm the molecular weight (258.06 g/mol for C₈H₇IN₂) and assess the purity/presence of isomers.[5]
-
¹H NMR Spectroscopy: This is the most powerful tool for distinguishing isomers.[8] The coupling patterns and chemical shifts of the aromatic protons are unique for each substitution pattern. For the 5-iodo-4-methyl product, you would expect to see two doublets for the C6 and C7 protons and a singlet for the C3 proton.
-
2D NMR (COSY, HSQC, HMBC): For complex cases or definitive proof, 2D NMR experiments can map out the complete connectivity of the molecule.
-
X-ray Crystallography: If a suitable crystal can be obtained, this provides absolute, undeniable proof of the structure.[8]
Q4: Does the N-H proton of the indazole interfere with the reaction? A: Yes, the N-H proton is acidic and will react with bases.[6] This deprotonation is often necessary to activate the ring for iodination.[2] However, the existence of 1H and 2H tautomers can sometimes lead to mixtures of N-alkylated or N-acylated byproducts if reactive species are present.[9] This is another reason why an N-protection strategy can be beneficial for achieving clean and predictable outcomes.
Section 4: Optimized Experimental Protocol (Direct Iodination)
This protocol is designed as a robust starting point for the direct iodination of 4-methyl-1H-indazole, with an emphasis on maximizing C5 selectivity.
Caption: Figure 2: Optimized Direct Iodination Workflow
Materials:
-
4-methyl-1H-indazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1H-indazole (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Reagent Addition: Slowly add N-Iodosuccinimide (1.1 eq) to the cooled solution in small portions over 15 minutes. Causality Note: Slow addition of the electrophile helps to control the reaction rate and minimize local high concentrations, which can reduce the formation of di-iodinated byproducts.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS every hour. The reaction is typically complete within 2-4 hours. Look for the consumption of the starting material spot/peak.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 10% aqueous Na₂S₂O₃ solution. Stir until the characteristic iodine color dissipates. Self-Validation Step: This step neutralizes any unreacted NIS, preventing further reaction during workup.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of ACN used). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and wash the solid with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which will likely be a brown or off-white solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate). Combine fractions containing the pure desired product (as determined by TLC/LC-MS) and concentrate to afford pure 5-Iodo-4-methyl-1H-indazole.
Section 5: Data Summary Table
The following table provides an illustrative comparison of different iodination conditions to guide optimization efforts. Yields are representative and will vary based on specific lab conditions.
| Condition | Iodinating Agent (eq.) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (5-Iodo) | Key Byproducts |
| A | I₂ (1.2) | KOH (2.5) | DMF | 25 | 30-50% | 7-Iodo, Di-iodo, Tar |
| B | I₂ (1.2) | K₂CO₃ (3.0) | DMF | 65 | 40-55% | 7-Iodo, Di-iodo |
| C | NIS (1.1) | None | DCM | 25 | 50-70% | 7-Iodo |
| D | NIS (1.1) | None | ACN | 25 | 65-80% | Minor 7-Iodo |
| E | DIH (1.05) | None | ACN | 0 to 25 | 60-75% | Di-iodo if not controlled |
Section 6: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common synthesis problems.
Caption: Figure 3: Troubleshooting Decision Tree
References
- Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
- Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Preventing de-iodination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- 5-Iodo-1H-indazole synthesis. ChemicalBook.
- Methods for preparing indazole compounds.
- Overcoming regioselectivity issues in indazole synthesis. Benchchem.
- Pd(PPh3)
- Iodin
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- A Comparative Guide to the Structural Validation of 4-Iodo-3-methyl-1H-indazole Deriv
- Discovery and history of 4-Iodo-3-methyl-1H-indazole. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Iodo-4-methyl-1H-indazole
Welcome to the technical support center for the purification of 5-Iodo-4-methyl-1H-indazole. As a critical building block in pharmaceutical research, achieving high purity of this compound is paramount. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in separating the target molecule from its persistent isomeric impurities. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification strategy effectively.
The primary challenge in any synthesis of substituted indazoles is controlling regioselectivity.[1] Consequently, the crude product is often a complex mixture of regioisomers which, due to their similar physical properties, can be exceptionally difficult to separate. This guide addresses this core problem head-on.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I should expect when synthesizing 5-Iodo-4-methyl-1H-indazole?
A1: The impurity profile is highly dependent on your synthetic route. However, for this class of compounds, you should anticipate two main types of isomers:
-
Regioisomers of Iodination and Methylation: The most common impurities are other isomers where the iodo and methyl groups are on different positions of the indazole ring. For example, you might find 6-Iodo-4-methyl, 7-Iodo-4-methyl, or 4-Iodo-5-methyl-1H-indazole. Direct electrophilic iodination of a methyl-indazole precursor often yields a mixture of products, as the electronic properties of the ring direct substitution to multiple sites.[1][2]
-
N-Alkylation Isomers: If your synthesis involves methylation of an indazole precursor, you can potentially form both N1-methyl and N2-methyl isomers.[1] While the 1H-indazole is the thermodynamically favored tautomer, the presence of the N2-isomer cannot be ruled out without careful analytical characterization.[3]
Q2: What is the best initial approach for purification: column chromatography or recrystallization?
A2: The choice depends on your scale and purity requirements.
-
Column Chromatography is the workhorse for laboratory-scale purification and for separating isomers with very similar polarities. It offers high resolving power but can be less practical for multi-gram scales.[3][4]
-
Recrystallization is an excellent and highly scalable technique, ideal for industrial production if a suitable solvent system can be found.[1][4] Its success hinges on significant differences in the solubility of the desired isomer compared to its impurities in a given solvent or solvent pair. It is often worth spending time screening for a recrystallization method before resorting to large-scale chromatography.
Q3: How can I definitively identify my target isomer and assess its purity?
A3: A combination of analytical techniques is essential for unambiguous structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing between regioisomers. The chemical shifts and coupling constants of the aromatic protons are unique for each substitution pattern.[3][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying purity. A well-developed method can separate and quantify even trace levels of isomeric impurities, providing accurate purity values (e.g., >99.5%).[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product, verifying that it has the correct molecular formula.[5]
Troubleshooting Guide: Isomer Separation
Q4: My flash column chromatography shows poor separation (co-elution) of isomers. What can I do to improve resolution?
A4: Poor resolution is a common problem when separating isomers with nearly identical polarities. Here is a systematic approach to optimization:
-
Optimize the Mobile Phase: This is the most critical parameter.
-
Reduce Solvent Strength: Decrease the concentration of the more polar solvent (e.g., from 20% ethyl acetate in hexane to 10%). This will increase the retention time of all compounds and often enhances separation. The target Rf value for your desired compound on a TLC plate should be between 0.2 and 0.4 for optimal separation.[8]
-
Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents. The interactions between your compounds, the silica, and the mobile phase will change. For example, instead of Hexane/Ethyl Acetate, try a system like Dichloromethane/Methanol or Toluene/Acetone.[9]
-
-
Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase its strength during the run. This keeps the early-eluting peaks sharp while providing enough solvent strength to elute the more retained compounds in a reasonable time.[10]
-
Reduce the Column Load: Overloading the column is a primary cause of poor separation. A general rule of thumb is to load no more than 1-5% of the silica gel mass (e.g., for a 40g silica column, load 400mg to 2g of crude material, depending on separation difficulty).
-
Use a High-Performance Stationary Phase: Consider using smaller particle size silica gel (e.g., 25-40 µm) or a different stationary phase like alumina if your compounds are sensitive to the acidic nature of silica.[10]
Q5: I'm trying to develop a recrystallization protocol, but my compound "oils out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can organize into a crystal lattice. This often traps impurities.
-
Use a More Sparingly Soluble "Good" Solvent: Your compound may be too soluble in the chosen solvent even when cold. Try a solvent in which the compound is less soluble at high temperatures.
-
Employ a Solvent Pair: This is often the solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, but which is miscible with the good solvent) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly. Common pairs include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Heptane.[11][12]
-
Cool Slowly: Rapid cooling promotes precipitation and oiling. Allow the flask to cool to room temperature slowly, and then move it to a refrigerator. Do not place a hot flask directly into an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Visualized Workflow for Purification and Analysis
The following diagram outlines a systematic workflow for purifying and validating 5-Iodo-4-methyl-1H-indazole.
Caption: A typical workflow for the purification and validation of 5-Iodo-4-methyl-1H-indazole.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography for Isomer Separation
This protocol is a starting point and should be optimized based on TLC analysis.
-
Mobile Phase Selection:
-
Using a silica gel TLC plate (Silica Gel 60 F254), spot your crude material.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane).[9]
-
Adjust the ratio until the desired product has an Rf of ~0.2-0.3, and visible separation from impurities is achieved.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (e.g., a 40g silica column for ~1g of crude material).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and use gentle pressure to pack a uniform bed. Allow excess solvent to drain until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for poorly soluble compounds, perform a "dry load": dissolve the compound in a suitable solvent, add a small amount of silica gel (~2x the mass of your compound), and evaporate the solvent to obtain a free-flowing powder.[10]
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, collecting fractions.
-
If using a gradient, slowly increase the percentage of the polar solvent over the course of the run.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Iodo-4-methyl-1H-indazole.
-
Protocol 2: Recrystallization Using a Solvent Pair
-
Solvent System Screening:
-
In small test tubes, test the solubility of your crude product (~20 mg) in various solvents (~0.5 mL). Find a "good" solvent that dissolves the compound well when hot but poorly when cold (e.g., Ethanol, Acetone, Ethyl Acetate).
-
Find a "poor" solvent in which the compound is insoluble or sparingly soluble even when hot (e.g., Water, Hexane, Heptane). The two solvents must be miscible.[11][13]
-
-
Dissolution:
-
Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask.
-
Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
-
Induce Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the "good" solvent to re-dissolve the precipitate and obtain a clear, saturated solution.
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Protocol 3: Analytical HPLC for Purity Assessment
This method provides a baseline for assessing the purity of the final product.
| Parameter | Method A: Reversed-Phase HPLC |
| HPLC System | System with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve ~1 mg of sample in 10 mL of 50:50 Water:Acetonitrile |
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing poor chromatographic separation.
Caption: A decision tree for troubleshooting poor chromatographic separation of isomers.
References
- Benchchem. (n.d.). Technical Support Center: Separation of 1H- and 2H-Indazole Isomers.
- Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Benchchem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Benchchem. (n.d.). Validating the Purity of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide: A Comparative Guide to HPLC Methods.
- Benchchem. (n.d.). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.
- Benchchem. (n.d.). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Reddit. (2021). Go-to recrystallization solvent mixtures.
- Biotage. (n.d.). Successful flash chromatography.
- Benchchem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Purification [chem.rochester.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. reddit.com [reddit.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Separation of Iodo-4-methyl-1H-indazole Regioisomers by HPLC
Welcome to the dedicated technical support center for the chromatographic separation of iodo-4-methyl-1H-indazole regioisomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the HPLC analysis of these critical compounds. The synthesis of iodo-4-methyl-1H-indazole often results in a mixture of regioisomers, making their separation and purification a crucial yet challenging step.[1] This guide offers practical, field-proven insights to overcome these hurdles.
I. Troubleshooting Guide: Resolving Common Separation Issues
This section addresses the most frequent problems encountered during the HPLC separation of iodo-4-methyl-1H-indazole regioisomers. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Poor Resolution or Co-elution of Regioisomers
Question: My chromatogram shows broad, overlapping peaks, or a single peak for the iodo-4-methyl-1H-indazole regioisomers. How can I improve the resolution?
Answer: Poor resolution is the most common challenge in separating regioisomers due to their very similar physical and chemical properties.[2] The key is to exploit the subtle differences in their polarity and spatial arrangement.
Probable Causes & Solutions:
-
Inadequate Stationary Phase Selectivity:
-
Explanation: Standard C18 columns, which primarily separate based on hydrophobicity, may not be sufficient to resolve isomers with minor structural differences.[3]
-
Solution:
-
Switch to a Phenyl-Hexyl or Biphenyl Stationary Phase: These phases offer alternative selectivities, including π-π interactions, which can be highly effective for separating aromatic isomers.[3][4]
-
Consider a Pentafluorophenyl (PFP) Column: PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, offering unique selectivity for positional isomers.[4]
-
Explore Normal-Phase Chromatography: If reverse-phase methods fail, normal-phase HPLC on a silica or amino-bonded column can provide excellent resolution for positional isomers based on small differences in polarity.[5][6]
-
-
-
Suboptimal Mobile Phase Composition:
-
Explanation: The mobile phase composition directly influences the interactions between the analytes and the stationary phase, thereby affecting separation.[7][8]
-
Solution:
-
Optimize the Organic Modifier Ratio: In reverse-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier generally increases retention and can improve resolution.
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different polarities and can alter the selectivity of the separation.
-
Adjust the pH of the Aqueous Phase: For ionizable compounds, the pH of the mobile phase is critical.[9] Adjusting the pH can change the ionization state of the indazole regioisomers, leading to differential retention. A common starting point is to use a buffer like 0.1% formic acid in water.[10]
-
-
-
Insufficient Column Efficiency:
-
Explanation: A worn-out column or a column with a larger particle size will have lower efficiency, leading to broader peaks and poorer resolution.
-
Solution:
-
Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., sub-2 µm or 3 µm) and a longer length (e.g., 250 mm) to increase the number of theoretical plates.
-
Check Column Performance: Evaluate the performance of your current column with a standard compound to ensure it is functioning correctly.
-
-
Issue 2: Peak Tailing
Question: The peaks for my iodo-4-methyl-1H-indazole regioisomers are asymmetrical, with a distinct "tail." What is causing this, and how can I fix it?
Answer: Peak tailing is often a sign of secondary, undesirable interactions between the analyte and the stationary phase, or issues with the sample solvent.[11]
Probable Causes & Solutions:
-
Secondary Interactions with Residual Silanols:
-
Explanation: On silica-based columns, residual silanol groups can interact with basic analytes, like the indazole ring, causing peak tailing.[12]
-
Solution:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups.
-
Lower the Mobile Phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the silanol groups, reducing their interaction with the basic analytes.
-
Add a Competing Base: A small amount of a competing base, like triethylamine, can be added to the mobile phase to saturate the active silanol sites.
-
-
-
Sample Overload:
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution:
-
Reduce the Injection Volume: Try injecting a smaller volume of your sample.
-
Dilute the Sample: Prepare a more dilute sample solution.
-
-
-
Sample Solvent Incompatibility:
-
Explanation: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[13]
-
Solution:
-
Dissolve the Sample in the Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase composition.
-
-
Issue 3: Irreproducible Retention Times
Question: The retention times for my regioisomers are shifting between injections or between different days. What could be the cause?
Answer: Retention time drift can be caused by a variety of factors related to the HPLC system, the column, and the mobile phase.[11]
Probable Causes & Solutions:
-
Inadequate Column Equilibration:
-
Explanation: The column needs to be fully equilibrated with the mobile phase to ensure stable retention times. Normal-phase chromatography, in particular, requires longer equilibration times.[14]
-
Solution:
-
Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
-
Changes in Mobile Phase Composition:
-
Explanation: Small variations in the mobile phase composition can lead to significant shifts in retention time. This is especially true in normal-phase chromatography where trace amounts of water can dramatically affect retention.[14]
-
Solution:
-
Prepare Fresh Mobile Phase Daily: Solvents can evaporate or absorb atmospheric components over time.
-
Use a Mobile Phase Bottle with a Secure Cap: Minimize evaporation of the more volatile solvent component.
-
Control Water Content in Normal-Phase: For normal-phase separations, it's crucial to control the water content of the mobile phase to ensure reproducibility.[14]
-
-
-
Temperature Fluctuations:
-
Explanation: Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time shifts.
-
Solution:
-
Use a Column Oven: A thermostatically controlled column compartment will maintain a consistent temperature and improve reproducibility.
-
-
-
Pump Malfunction:
-
Explanation: Inconsistent flow from the pump will cause retention times to vary.
-
Solution:
-
Check for Leaks: Inspect all fittings for any signs of leakage.
-
Purge the Pump: Air bubbles in the pump head can cause flow fluctuations.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the HPLC separation of iodo-4-methyl-1H-indazole regioisomers.
1. What is the best starting point for method development for separating iodo-4-methyl-1H-indazole regioisomers?
A good starting point for reverse-phase HPLC method development is a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid.[10] For normal-phase, a silica column with a mobile phase of hexane and a polar modifier like isopropanol or ethyl acetate is a common starting point.[5][15]
2. Should I use reverse-phase or normal-phase HPLC for this separation?
The choice between reverse-phase and normal-phase HPLC depends on the specific regioisomers you are trying to separate. While reverse-phase is generally more common and often the first choice, normal-phase chromatography can offer superior selectivity for positional isomers that are difficult to resolve by reverse-phase methods.[5][6]
3. What detection wavelength should I use?
Indazole derivatives typically have strong UV absorbance. A common detection wavelength is around 220-230 nm.[16][17] It is advisable to run a UV scan of your sample to determine the wavelength of maximum absorbance for optimal sensitivity.
4. How can I confirm the identity of the separated regioisomer peaks?
The most definitive way to identify the peaks is to collect the fractions corresponding to each peak and analyze them by other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[18]
5. Is preparative HPLC a viable option for isolating larger quantities of the pure regioisomers?
Yes, preparative HPLC is a suitable technique for isolating pure regioisomers on a larger scale.[2] The analytical method developed can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase and adjusting the flow rate accordingly.
III. Experimental Protocols & Data
Protocol 1: Reverse-Phase HPLC Method for Iodo-4-methyl-1H-indazole Regioisomers
This protocol provides a general starting point for the separation of iodo-4-methyl-1H-indazole regioisomers using reverse-phase HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and formic acid
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the sample mixture of iodo-4-methyl-1H-indazole regioisomers in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
Data Summary Table
The following table illustrates typical starting conditions for both reverse-phase and normal-phase HPLC for the separation of iodo-4-methyl-1H-indazole regioisomers.
| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18, Phenyl-Hexyl, or PFP | Silica or Amino |
| Mobile Phase A | 0.1% Formic Acid in Water | Hexane or Heptane |
| Mobile Phase B | Acetonitrile or Methanol | Isopropanol or Ethyl Acetate |
| Elution Mode | Gradient | Isocratic or Gradient |
| Detection | UV at ~230 nm | UV at ~230 nm |
IV. Visualizations
Experimental Workflow Diagram
Caption: A typical workflow for the HPLC analysis of iodo-4-methyl-1H-indazole regioisomers.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common HPLC separation issues.
V. References
-
Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199–207. [Link]
-
Lab Manager. (2022, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]
-
Gilar, M., & Jaworska, A. (2001). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 58(6), 437–442. [Link]
-
Lab Bulletin. (n.d.). Normal Phase Chromatography. Lab Bulletin. Retrieved January 19, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Retrieved January 19, 2026, from [Link]
-
Phenomenex. (2023, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. HALO Columns. Retrieved January 19, 2026, from [Link]
-
SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace. Retrieved January 19, 2026, from [Link]
-
Ötvös, I., & Szepesy, L. (1978). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering, 22(4), 269-281. [Link]
-
Hawach Scientific. (2023, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
-
PubMed. (n.d.). HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds. PubMed. Retrieved January 19, 2026, from [Link]
-
Iqbal, J., et al. (2015). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Acta Chromatographica, 27(3), 461-474. [Link]
-
ResearchGate. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. ResearchGate. Retrieved January 19, 2026, from [Link]
-
International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. IJSDR, 7(5). [Link]
-
Labcompare. (2024, February 28). Troubleshooting Common HPLC Issues. Labcompare. [Link]
-
Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. Retrieved January 19, 2026, from [Link]
-
Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Retrieved January 19, 2026, from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved January 19, 2026, from [Link]
-
Mastelf. (2024, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Google Patents. (n.d.). CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6-. Google Patents. Retrieved January 19, 2026, from
-
Bobnar, V., et al. (2022). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 27(15), 4983. [Link]
-
Wang, Y., et al. (2016). One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cycloaddition Reaction in Water. Chinese Journal of Chemistry, 34(1), 85-90. [Link]
-
Welch Materials. (2022, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
-
ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 27(13), 4239. [Link]
-
Biotage. (2021, February 2). How changing stationary phase chemistry can impact separation selectivity. Biotage. [Link]
-
LCGC International. (2021, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
MDPI. (n.d.). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. MDPI. Retrieved January 19, 2026, from [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2822. [Link]
-
Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers. Nacalai Tesque. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. halocolumns.com [halocolumns.com]
- 4. welch-us.com [welch-us.com]
- 5. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. longdom.org [longdom.org]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labcompare.com [labcompare.com]
- 12. hplc.eu [hplc.eu]
- 13. ijsdr.org [ijsdr.org]
- 14. Normal Phase Chromatography [labbulletin.com]
- 15. hawach.com [hawach.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. scispace.com [scispace.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Iodo-4-methyl-1H-indazole
Welcome to the technical support center for the synthesis of 5-Iodo-4-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side products encountered during the synthesis of this important scaffold, providing in-depth troubleshooting advice and validated protocols. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired product, and streamline your purification processes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My direct iodination of 4-methyl-1H-indazole is giving me a mixture of iodinated isomers. How can I improve the regioselectivity for the 5-position?
Answer: This is a very common issue. Direct electrophilic iodination of the 4-methyl-1H-indazole ring is often not highly regioselective. The electronic properties of the indazole ring system can lead to substitution at multiple positions, primarily C3, C5, and C7.
Causality: The indazole nucleus is an electron-rich aromatic system. The nitrogen at position 2 activates the C3 position for electrophilic attack, while the fused benzene ring's positions are all susceptible to substitution to varying degrees. The methyl group at C4 is an ortho-, para-director, which further complicates the regiochemical outcome.
Troubleshooting & Optimization:
-
Directed Ortho-Metalation: A more controlled and highly regioselective method is to use a directed metalation approach. By first protecting the N1 position (e.g., with a tosyl or THP group), you can then use a strong base like n-butyllithium or LDA to deprotonate the C5 position, followed by quenching with an iodine source (e.g., I₂ or NIS). This strategy offers excellent control over the position of iodination.
-
Sandmeyer Reaction: An alternative, highly regioselective route involves starting from 4-methyl-1H-indazol-5-amine. Diazotization of the amine followed by treatment with potassium iodide provides a clean conversion to 5-iodo-4-methyl-1H-indazole.[1] While this involves more steps, it often results in a much cleaner product that is easier to purify.
Question 2: I am observing the formation of di-iodinated products in my reaction mixture. What conditions favor this over-iodination, and how can I prevent it?
Answer: The formation of di-iodinated species is typically a result of harsh reaction conditions or an excess of the iodinating agent.
Causality: Once the first iodine atom is introduced, the ring is somewhat deactivated towards further electrophilic substitution. However, if the reaction conditions are too forcing (e.g., high temperature, strong Lewis acid catalyst, large excess of iodinating agent), a second iodination can occur.
Troubleshooting & Optimization:
-
Stoichiometry Control: Carefully control the stoichiometry of your iodinating agent. Use of 1.0 to 1.1 equivalents is often sufficient.
-
Milder Reagents: Consider using a milder iodinating agent. N-Iodosuccinimide (NIS) is often a good choice as it can be less aggressive than iodine in the presence of an oxidant.[2]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is effective.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-iodinated byproducts.
Question 3: My final product is contaminated with N-methylated isomers. How can this be avoided?
Answer: N-alkylation is a common side reaction when synthesizing or modifying the indazole core, especially in the presence of a base and an alkylating agent.[2] The indazole nitrogen atoms (N1 and N2) are nucleophilic and can react with methylating agents if present.
Causality: The 1H- and 2H-tautomers of indazole are in equilibrium, and both nitrogens can be alkylated.[3][4][5] The ratio of N1 to N2 alkylation is influenced by the solvent, the base used, and the substituents on the indazole ring.[4][5]
Troubleshooting & Optimization:
-
Choice of Base and Solvent: The choice of base and solvent system can significantly influence the N1/N2 selectivity. For instance, using sodium hydride in THF has been shown to favor N1 alkylation for many indazole derivatives.[4][5]
-
Protecting Groups: If your synthesis route involves steps where methylation could occur, consider protecting the indazole nitrogen. A tosyl or BOC group can be used to block N-alkylation and can be removed later in the synthetic sequence.
Question 4: I am struggling with the purification of 5-Iodo-4-methyl-1H-indazole from its regioisomers. What are the recommended purification strategies?
Answer: Purification can indeed be challenging due to the similar polarities of the various iodinated isomers.
Recommended Purification Strategies:
-
Column Chromatography: This is the most common method for separating isomers. A careful selection of the solvent system is crucial. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides the best separation.
-
Crystallization: If the desired 5-iodo isomer is a solid and has different solubility properties compared to the side products, fractional crystallization can be a highly effective and scalable purification method.[2] Experiment with different solvent systems to find one that selectively crystallizes the desired product.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful option, although it is less scalable than chromatography or crystallization.
Common Side Products in 5-Iodo-4-methyl-1H-indazole Synthesis
The following table summarizes common side products, their likely causes, and suggested preventative measures.
| Side Product | Structure | Likely Cause | Prevention & Mitigation |
| Regioisomeric Iodoindazoles | 3-Iodo, 6-Iodo, 7-Iodo isomers | Lack of regioselectivity in direct iodination. | Employ directed ortho-metalation or a Sandmeyer reaction from the corresponding amine. |
| Di-iodinated Indazoles | Di-iodo-4-methyl-1H-indazole | Harsh reaction conditions (high temp, excess iodinating agent). | Use stoichiometric amounts of a milder iodinating agent (e.g., NIS) at lower temperatures.[2] |
| N-Methylated Indazoles | N1-methyl and N2-methyl isomers | Presence of methylating agents with a base. | Use N-protecting groups if methylation is a risk. Optimize base and solvent for regioselectivity.[4][5] |
| Unreacted Starting Material | 4-methyl-1H-indazole | Incomplete reaction. | Increase reaction time, temperature, or equivalent of iodinating agent. Monitor reaction progress. |
| Hydroxylated Byproducts (in Sandmeyer route) | 4-methyl-1H-indazol-5-ol | Decomposition of the diazonium salt before iodide addition. | Maintain low temperatures (0-5 °C) during diazotization and iodide addition.[2] |
Reaction Pathways and Side Reactions
The following diagram illustrates the desired synthetic pathway to 5-Iodo-4-methyl-1H-indazole via direct iodination and highlights the formation of common side products.
Caption: Desired synthesis and common side reaction pathways.
Experimental Protocols
Protocol 1: Regioselective Synthesis via Sandmeyer Reaction
This protocol provides a reliable method for the synthesis of 5-Iodo-4-methyl-1H-indazole, minimizing the formation of regioisomeric impurities.
Step 1: Diazotization of 4-methyl-1H-indazol-5-amine
-
Suspend 4-methyl-1H-indazol-5-amine in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) in a reaction vessel.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, dissolve potassium iodide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.[2]
Protocol 2: Minimizing Di-iodination in Direct Iodination
This protocol is for the direct iodination of 4-methyl-1H-indazole with a focus on minimizing over-iodination.
-
Dissolve 4-methyl-1H-indazole in a suitable solvent (e.g., DMF or CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Add N-Iodosuccinimide (NIS) (1.05 equivalents) portion-wise over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress every 15-30 minutes by TLC or LC-MS.
-
Once the starting material is consumed, immediately quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Proceed with a standard aqueous work-up and extraction.
-
Purify the crude product using column chromatography.
Logical Relationships in Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 5-Iodo-4-methyl-1H-indazole.
Caption: A troubleshooting decision tree for synthesis issues.
References
-
Regioselective C5-H direct iodination of indoles. RSC Publishing. Available at: [Link]
- Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
-
Iodoindazoles With Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles. PubMed. Available at: [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]
-
Iodination reaction of commercial indazole. ResearchGate. Available at: [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Available at: [Link]
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]
- Synthesis method of 4, 5-diiodo-1H-imidazole. Google Patents.
-
Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. Available at: [Link]
-
Iodination of substituted indoles. ResearchGate. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
Sources
- 1. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
preventing di-iodination in the synthesis of 5-Iodo-4-methyl-1h-indazole
This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of 5-Iodo-4-methyl-1H-indazole, with a specific focus on preventing di-iodination.
Troubleshooting Guide: Preventing Di-iodination
Question: My reaction is yielding a significant amount of a di-iodinated byproduct alongside my desired 5-Iodo-4-methyl-1H-indazole. How can I improve the selectivity for mono-iodination?
Answer:
The formation of di-iodinated species is a common issue in the electrophilic iodination of activated heterocyclic systems like 4-methyl-1H-indazole. The indazole nucleus is electron-rich, making it susceptible to multiple substitutions. Here’s a systematic approach to troubleshoot and optimize your reaction for mono-selectivity.
1. Re-evaluate Your Choice of Iodinating Agent:
The reactivity of the iodinating agent is paramount. Highly reactive agents are more likely to lead to over-iodination.
-
Problematic Reagents: Strong electrophilic iodine sources like Iodine Monochloride (ICl) can be too reactive, leading to poor selectivity.
-
Recommended Adjustment: Switch to a milder iodinating agent. N-Iodosuccinimide (NIS) is often the reagent of choice for controlled mono-iodination of sensitive substrates. It offers a slower, more controlled release of the electrophilic iodine species. Another effective and mild alternative is the use of molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) or sodium bicarbonate (NaHCO₃). The base activates the indazole ring, allowing for a more controlled reaction with the less reactive I₂.
2. Optimize Reaction Temperature:
Electrophilic aromatic substitutions are highly sensitive to temperature.
-
The Issue: Higher temperatures increase the reaction rate but often decrease selectivity, favoring the formation of the thermodynamically more stable, but often undesired, di-iodinated product.
-
Experimental Protocol:
-
Set up your reaction at 0 °C or even -10 °C in an ice or ice/salt bath.
-
Add the iodinating agent (e.g., NIS) portion-wise over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile at any given time, favoring the kinetically controlled mono-iodination.
-
Allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.
-
3. Control Stoichiometry with Precision:
The molar ratio of the iodinating agent to the substrate is a critical parameter.
-
Common Pitfall: Using an excess of the iodinating agent to drive the reaction to completion will invariably lead to di-iodination.
-
Best Practice: Start with a slight sub-stoichiometric amount of the iodinating agent (e.g., 0.95 equivalents). While this may result in incomplete conversion of your starting material, it will significantly suppress the formation of the di-iodinated byproduct. Unreacted starting material is generally easier to separate from the mono-iodinated product than the di-iodinated species. Gradually increase the equivalents (e.g., to 1.0 or 1.05) only if the conversion is unacceptably low, while carefully monitoring for the appearance of the di-iodinated product.
4. Solvent Effects:
The choice of solvent can influence the reactivity of the iodinating agent and the substrate.
-
Consideration: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used. DMF can sometimes accelerate the reaction, potentially leading to over-iodination.
-
Suggested Action: If you are using DMF and observing di-iodination, consider switching to a less polar solvent like DCM or Chloroform. This can temper the reactivity and improve selectivity.
Comparative Summary of Iodination Conditions:
| Iodinating Agent | Base/Additive | Typical Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| I₂ / KOH | KOH | Methanol / Water | Room Temp | Cost-effective, readily available | Can be sluggish, potential for side reactions |
| N-Iodosuccinimide (NIS) | None | DCM, DMF, Acetonitrile | 0 to Room Temp | Mild, good selectivity, clean reaction profile | Higher cost |
| Iodine Monochloride (ICl) | None | DCM, Acetic Acid | 0 to Room Temp | Highly reactive, fast conversion | Poor selectivity, high risk of di-iodination |
Workflow for Optimizing Mono-iodination:
Caption: Troubleshooting workflow for preventing di-iodination.
Frequently Asked Questions (FAQs)
Q1: At which positions does di-iodination of 4-methyl-1H-indazole typically occur?
The indazole ring is activated towards electrophilic substitution, primarily at the 3, 5, and 7 positions. For 4-methyl-1H-indazole, the primary site of mono-iodination is the C5 position. The most likely di-iodinated byproduct would be the 3,5-diiodo-4-methyl-1H-indazole, as both positions are activated. Understanding this helps in characterizing impurities by NMR or mass spectrometry.
Q2: How can I effectively monitor the reaction to prevent di-iodination?
Frequent monitoring is crucial. Thin Layer Chromatography (TLC) is a quick and effective method. Co-spot your reaction mixture with your starting material. The mono-iodinated product should appear as a new, less polar spot. The di-iodinated product will be even less polar. For more precise monitoring, use LC-MS to track the appearance of the species with the corresponding mass-to-charge ratio for the di-iodinated compound.
Q3: Is there a way to remove the di-iodinated byproduct after the reaction?
While prevention is better than cure, purification is possible. The polarity difference between the mono- and di-iodinated products is often sufficient for separation by column chromatography. The di-iodinated product, being less polar, will typically elute first. Using a shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes) can improve the separation. Recrystallization can also be effective if a suitable solvent system is found.
Q4: Can protecting groups be used to prevent di-iodination?
Yes, a protecting group strategy can be employed, although it adds steps to the synthesis. The N1 position of the indazole can be protected, for instance, with a Boc group or by tosylation. This can modulate the electronic properties of the ring and potentially improve the regioselectivity of the iodination. However, this adds the complexity of protection and deprotection steps. For this specific synthesis, optimizing the reaction conditions as described above is generally the more efficient approach.
References
-
Title: A mild and regioselective iodination of indoles and 4-azaindoles using N-iodosuccinimide in acetonitrile. Source: Tetrahedron Letters URL: [Link]
-
Title: N-Iodosuccinimide as a mild and effective reagent for the iodination of activated aromatic compounds. Source: Journal of Organic Chemistry URL: [Link]
-
Title: A Practical and Cost-Effective Iodination of Indazoles. Source: Organic Process Research & Development URL: [Link]
Technical Support Center: Optimizing Reaction Temperature for 5-Iodo-4-methyl-1H-indazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The synthesis of 5-Iodo-4-methyl-1H-indazole is a critical step in the development of numerous pharmacologically active molecules. Among the many reaction parameters, temperature stands out as a pivotal factor that dictates not only the reaction's success and yield but also the purity profile of the final product. This guide is structured to provide you with field-proven insights and actionable troubleshooting strategies, moving beyond simple protocol recitation to explain the fundamental causality behind our experimental recommendations.
Part 1: Frequently Asked Questions (FAQs) on Temperature Optimization
This section addresses the most common questions our team encounters regarding temperature control during the synthesis of 5-Iodo-4-methyl-1H-indazole.
Q1: What is the most reliable synthetic route for preparing 5-Iodo-4-methyl-1H-indazole, and how does temperature play a role?
While direct iodination of 4-methyl-1H-indazole is a theoretical possibility, achieving regioselectivity at the C5 position is exceptionally challenging. Direct electrophilic iodination often yields a mixture of isomers (e.g., 3-iodo, 6-iodo, 7-iodo) that are difficult to separate[1].
From our experience, the most robust and regioselective method is the Sandmeyer reaction , starting from 5-Amino-4-methyl-1H-indazole. This two-step process involves:
-
Diazotization: Conversion of the primary amine to a diazonium salt at a strictly controlled low temperature.
-
Iodination: Substitution of the diazonium group with iodine, which requires a carefully controlled temperature increase.
Temperature control is paramount in both stages of this reaction for ensuring safety, yield, and purity[1].
Q2: What is the critical role of low temperature (0–5 °C) during the diazotization step?
The formation of the diazonium salt from 5-Amino-4-methyl-1H-indazole using sodium nitrite and a strong acid (e.g., HCl) is a highly exothermic reaction. The resulting diazonium salt is thermally unstable.
-
Causality: Maintaining a low temperature, typically between 0 °C and 5 °C, is critical to prevent the premature decomposition of the diazonium salt[1]. If the temperature rises uncontrollably, the diazonium group (-N₂⁺) can be hydrolyzed by water in the reaction mixture to form a 4-methyl-5-hydroxy-1H-indazole byproduct, significantly reducing the yield of your desired iodo-indazole[1]. Furthermore, the uncontrolled release of nitrogen gas can pose a safety hazard in a sealed or poorly vented reactor.
Q3: Why is the reaction mixture heated after the addition of potassium iodide in the Sandmeyer reaction?
After the stable formation of the diazonium salt at low temperatures, a solution of potassium iodide (KI) is introduced. The subsequent step involves carefully raising the temperature.
-
Causality: The aryl diazonium-iodide intermediate formed is more stable than the initial diazonium salt but still requires thermal energy to decompose and form the final product. Heating the mixture, often to a range of 80-90 °C, facilitates the expulsion of nitrogen gas and the formation of the carbon-iodine bond[2]. Insufficient heating will result in an incomplete reaction, leaving unreacted diazonium salt in the mixture, which can decompose during workup and complicate purification.
Q4: I am observing a significant amount of dark, insoluble material in my reaction. Is this temperature-related?
Yes, the formation of dark, often tar-like, impurities is frequently linked to improper temperature control.
-
Causality: This can arise from two primary issues:
-
Localized Overheating: During the addition of sodium nitrite, poor stirring or too rapid addition can create "hot spots" where the temperature exceeds the 5 °C limit, leading to diazonium salt decomposition and side reactions.
-
Decomposition during Heating: If the diazonium salt solution is not sufficiently acidic or if certain impurities are present, uncontrolled decomposition pathways can be favored during the heating phase with potassium iodide, leading to the formation of polymeric or azo-coupled byproducts. One procedure notes filtering a "fine black solid" after the heating step, indicating some byproduct formation is not uncommon[2].
-
Part 2: Troubleshooting Guide for Temperature-Related Issues
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Yield of Final Product | 1. Decomposition of Diazonium Salt: Temperature during diazotization exceeded 5 °C.[1] 2. Incomplete Reaction: The final heating temperature after KI addition was too low or the heating duration was too short. | 1. Optimize Diazotization: Ensure the reaction vessel is pre-cooled in an ice-salt bath. Add the sodium nitrite solution dropwise, monitoring the internal temperature closely to keep it below 5 °C.[1][2] 2. Optimize Heating: After KI addition, raise the temperature gradually to 90 °C and hold for at least 1.5 hours, monitoring for the cessation of N₂ gas evolution[2]. Consider running a time-course study (e.g., 1h, 1.5h, 2h) to find the optimal heating duration. |
| Significant 4-methyl-5-hydroxy-1H-indazole Byproduct Detected | Hydrolysis of Diazonium Salt: The temperature during the diazotization or the transfer to the KI solution was too high, allowing water to react with the diazonium intermediate. | Maintain Strict Low-Temperature Conditions: Keep the diazonium salt solution below 5 °C at all times before the final iodination step. Ensure the potassium iodide solution is also pre-cooled before the diazonium salt solution is added to it. |
| Reaction Stalls / Incomplete Conversion | Insufficient Thermal Energy: The final reaction temperature was not high enough to drive the decomposition of the aryl diazonium-iodide intermediate to completion. | Verify Thermometer Accuracy: Ensure your temperature probe is calibrated. Systematic Temperature Increase: Experimentally increase the final temperature in 5 °C increments (e.g., 85 °C, 90 °C, 95 °C) across several small-scale runs, analyzing the product mixture by LC-MS or ¹H NMR to determine the optimal point for conversion without significant byproduct formation. |
| Formation of Dark Tarry Byproducts | Uncontrolled Decomposition: This can be caused by localized overheating during diazotization or by heating the reaction mixture too rapidly during the iodination step. | Improve Heat Transfer: Use a larger reaction vessel to increase the surface area for cooling and ensure vigorous mechanical stirring. Ramp Heating: Instead of heating directly to the target temperature, implement a gradual temperature ramp (e.g., from 0 °C to 90 °C over 30 minutes) to ensure smooth and controlled decomposition. |
Part 3: Visualization & Experimental Protocols
Workflow for Sandmeyer Synthesis & Temperature Control
The following diagram illustrates the critical temperature control points in the Sandmeyer synthesis of 5-Iodo-4-methyl-1H-indazole.
Caption: Logic diagram for troubleshooting low yields based on byproduct analysis.
Protocol 3.1: Systematic Temperature Optimization of the Sandmeyer Reaction
Disclaimer: This protocol is a template for optimization and should be adapted based on laboratory safety protocols and equipment. A thorough risk assessment is required.
Objective: To determine the optimal final heating temperature for the conversion of the diazonium salt of 4-methyl-5-amino-1H-indazole to 5-Iodo-4-methyl-1H-indazole.
Materials:
-
5-Amino-4-methyl-1H-indazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ethyl Acetate
-
10% w/v Sodium Thiosulfate solution
-
Brine
Procedure:
Part A: Preparation of Diazonium Salt Stock Solution (Strictly 0–5 °C)
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 5-Amino-4-methyl-1H-indazole (1.0 eq) in a mixture of water and concentrated HCl at room temperature.
-
Cool the suspension in an ice-salt bath to an internal temperature of 0 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension via the addition funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. [1][2]5. After the addition is complete, stir the resulting solution for an additional 15 minutes at 0–5 °C. This is your diazonium salt stock solution.
Part B: Parallel Temperature Screening
-
Prepare three separate reaction flasks (Rxn A, Rxn B, Rxn C), each containing a solution of potassium iodide (4.0 eq) in deionized water. Cool these flasks to 0 °C.
-
Divide the diazonium salt stock solution equally among the three KI-containing flasks, adding it slowly while stirring at 0 °C.
-
Set up the three flasks for parallel heating with accurate temperature control and monitoring.
-
Rxn A: Heat to 80 °C and hold for 1.5 hours.
-
Rxn B: Heat to 90 °C and hold for 1.5 hours.[2]
-
Rxn C: Heat to 100 °C and hold for 1.5 hours.
-
-
Monitor each reaction for the cessation of gas evolution.
Part C: Workup and Analysis
-
After allowing the reactions to cool to room temperature, quench each by adding 10% w/v sodium thiosulfate solution to consume any excess iodine.
-
Extract each reaction mixture with ethyl acetate (3x volumes).
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Analyze the crude product from each reaction by LC-MS and quantitative ¹H NMR to determine the yield and purity of 5-Iodo-4-methyl-1H-indazole.
Data Summary Table
The results from your optimization can be summarized as follows. The data below is hypothetical and serves as an example of what to expect.
| Reaction ID | Final Temperature (°C) | Crude Yield (%) | Purity by LC-MS (%) | Key Byproducts Observed |
| Rxn A | 80 °C | 75% | 88% | Unreacted starting material |
| Rxn B | 90 °C | 92% | 95% | Minimal byproducts |
| Rxn C | 100 °C | 88% | 85% | Increased dark impurities/tar |
This systematic approach provides clear, actionable data, allowing you to confidently select the optimal reaction temperature for maximizing both yield and purity in the synthesis of 5-Iodo-4-methyl-1H-indazole.
References
- BenchChem. 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers.
- ChemicalBook. 5-Iodo-1H-indazole synthesis.
- ResearchGate. Iodination reaction of commercial indazole.
- BenchChem. Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
- BenchChem. Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
- ResearchGate. Effect of temperature on the synthesis of indazoles.
- RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27).
Sources
stability and storage of 5-Iodo-4-methyl-1h-indazole
An In-depth Technical Guide to the Stability and Storage of 5-Iodo-4-methyl-1H-indazole
For researchers, scientists, and professionals in drug development, maintaining the integrity of chemical reagents is fundamental to achieving reproducible and reliable experimental outcomes. This guide serves as a dedicated technical support resource for 5-Iodo-4-methyl-1H-indazole, a key heterocyclic building block. Adherence to the storage and handling protocols detailed herein is critical for preserving the compound's purity and reactivity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and storage of 5-Iodo-4-methyl-1H-indazole.
Q1: What are the optimal storage conditions for solid 5-Iodo-4-methyl-1H-indazole?
The stability of solid 5-Iodo-4-methyl-1H-indazole is contingent on proper storage that mitigates exposure to environmental factors. The primary concerns are light, moisture, and air (oxygen). For a related isomer, 5-Iodo-1-methyl-1H-indazole, suppliers recommend storage at room temperature in a dark, dry, and sealed environment.[1][2] These conditions are broadly applicable to 5-Iodo-4-methyl-1H-indazole due to the shared photosensitive carbon-iodine bond and the hygroscopic potential of the indazole core.
Causality: The indazole ring system can be susceptible to oxidation, and the C-I bond can undergo photolytic cleavage upon exposure to UV light, leading to the formation of impurities. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice to minimize oxidative degradation, especially for long-term storage.
Data Presentation: Recommended Storage Conditions
| Condition | Short-Term (1-3 months) | Long-Term (>3 months) | Rationale |
| Temperature | Room Temperature (20-25°C) | 2-8°C (Refrigerated) | Reduces kinetic rate of potential degradation. |
| Atmosphere | Tightly Sealed Container | Inert Gas (Argon/Nitrogen) | Minimizes oxidation and moisture absorption. |
| Light | Amber Vial / Opaque Container | Amber Vial / Opaque Container | Prevents light-induced de-iodination.[1] |
| Environment | Dry / Desiccated | Dry / Desiccated | Prevents hydrolysis and degradation from moisture.[1] |
Q2: How should I handle and store solutions of 5-Iodo-4-methyl-1H-indazole?
Solutions are inherently less stable than the solid compound. It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, solutions should be kept at low temperatures. For analogous iodo-substituted heterocyclic compounds, storage at -20°C for up to one month or -80°C for up to six months is advised.[3]
Causality: Solvents can facilitate degradation pathways that are kinetically hindered in the solid state. Lowering the temperature drastically reduces the rate of these reactions. The choice of solvent is also critical; protic solvents may participate in degradation, while aprotic solvents like DMSO or DMF are generally preferred for stock solutions.[4]
Q3: What are the likely degradation pathways for this compound?
The molecular structure of 5-Iodo-4-methyl-1H-indazole suggests two primary pathways for degradation:
-
Photodecomposition: The carbon-iodine bond is susceptible to cleavage upon exposure to light, particularly UV wavelengths. This can lead to the formation of a radical species, which can then abstract a hydrogen atom from the solvent or other molecules to form 4-methyl-1H-indazole or participate in other side reactions.
-
Oxidation: The indazole ring, while relatively stable, can be susceptible to oxidation over time, especially in the presence of air and light. This can lead to the formation of N-oxides or other oxidized artifacts.
Mandatory Visualization: Potential Degradation Pathways
Caption: Factors leading to the degradation of 5-Iodo-4-methyl-1H-indazole.
Q4: What solvents and materials are compatible with 5-Iodo-4-methyl-1H-indazole?
Based on its structure, 5-Iodo-4-methyl-1H-indazole is expected to be soluble in common organic solvents such as DMSO, DMF, and alcohols.[4] When selecting materials for handling and storage, it is crucial to use high-quality, inert materials to prevent contamination or reaction.
Experimental Protocols: Solubility Testing
-
Microscale Test: To a small vial containing ~1 mg of 5-Iodo-4-methyl-1H-indazole, add the chosen solvent (e.g., DMSO) dropwise while vortexing.
-
Observation: Continue adding solvent until the solid is fully dissolved. This provides a qualitative measure of solubility.
-
Material Compatibility: For routine lab work, borosilicate glass (Pyrex®) and PTFE (Teflon®) are excellent choices. For storage containers, amber borosilicate glass is ideal. Always consult a chemical compatibility chart for specific plastics or polymers if their use is necessary.[5][6]
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Problem: I am observing inconsistent or non-reproducible results in my experiments.
Possible Cause: This is a classic sign of reagent degradation. If the purity of your 5-Iodo-4-methyl-1H-indazole has been compromised, it can lead to lower yields, unexpected byproducts, or altered biological activity.
Solution: Verify the purity of your compound before use.
-
Purity Verification: The most reliable methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9]
-
HPLC Analysis: A reversed-phase HPLC method can separate the parent compound from more polar or non-polar impurities. Purity is typically assessed by the area percentage of the main peak.[7]
-
NMR Analysis: A ¹H NMR spectrum can quickly identify the presence of major impurities by comparing it to a reference spectrum of a pure standard.
-
Mandatory Visualization: Troubleshooting Workflow for Inconsistent Results
Caption: Decision workflow for troubleshooting inconsistent experimental data.
Problem: The solid compound has changed color (e.g., from white/off-white to yellow/brown).
Possible Cause: Discoloration is often an indicator of chemical degradation, likely due to oxidation or prolonged exposure to light.
Solution:
-
Discard Discolored Material: It is safest to discard visibly degraded material to avoid compromising your experiments.
-
Implement Proper Storage: Ensure any new material is stored in an amber vial, preferably under an inert atmosphere, and in a cool, dark place.[1]
-
Purchase Smaller Quantities: If you are an infrequent user, consider purchasing smaller quantities more frequently to ensure you are always working with a fresh batch.
Problem: My compound is precipitating out of solution during cold storage.
Possible Cause: The concentration of your solution may exceed the solubility limit of the compound in that specific solvent at low temperatures (e.g., -20°C).
Solution:
-
Warm and Agitate: Before use, allow the solution to warm to room temperature and vortex or sonicate thoroughly to ensure all material has redissolved.
-
Prepare Lower Concentration Stocks: If the problem persists, prepare stock solutions at a lower concentration.
-
Perform a Solubility Study: Determine the approximate solubility in your chosen solvent at the storage temperature to inform the preparation of future stock solutions.
References
-
Lead Sciences. 5-Iodo-1-methyl-1H-indazole. [Link]
-
DC Fine Chemicals. Omeprazole Safety Data Sheet. [Link]
-
Organic Syntheses. Procedure for a related indazole synthesis. [Link]
-
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
- Google Patents.
-
J&K Scientific. Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. [Link]
-
Tyger Scientific. 5-Iodo-1H-indazole. [Link]
-
Sterlitech Corporation. Chemical Compatibility Chart. [Link]
Sources
- 1. 5-Iodo-1-methyl-1H-indazole - Lead Sciences [lead-sciences.com]
- 2. 5-Iodo-1-methyl-1H-indazole - CAS:1072433-59-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. coleparmer.com [coleparmer.com]
- 6. sterlitech.com [sterlitech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Iodo-4-methyl-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Iodo-4-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Indazole derivatives are a cornerstone in medicinal chemistry, and successful, reproducible synthesis is critical for advancing research.[1] This resource provides in-depth troubleshooting guides, validated experimental protocols, and data-driven insights to help you optimize your reactions and overcome common hurdles.
Frequently Asked Questions (FAQs)
This section addresses strategic questions that arise before and during the synthesis, focusing on the underlying chemical principles that govern success.
Q1: My direct iodination attempt on 4-methyl-1H-indazole resulted in a low yield and a complex mixture of isomers. Why did this happen?
A: This is the most common pitfall. The indazole ring system has multiple sites susceptible to electrophilic attack, and their relative reactivity is not always intuitive. The C3 position is often highly reactive towards electrophiles.[2] Furthermore, the nitrogen atoms of the pyrazole ring can influence the electron density across the entire scaffold, leading to a mixture of C3, C5, C6, and C7 iodinated isomers. Direct iodination rarely provides the desired C5 regioisomer with high selectivity, making this approach unsuitable for producing clean, single-isomer material.[2]
Q2: What is the most reliable and scalable synthetic strategy to selectively synthesize 5-Iodo-4-methyl-1H-indazole?
A: A regiochemically-controlled, multi-step approach is superior to direct iodination. The most robust and widely applicable method is the Sandmeyer reaction , starting from the corresponding amine, 5-Amino-4-methyl-1H-indazole . This classic transformation involves the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by an iodide source (e.g., potassium iodide).[3] This strategy locks in the desired C5 functionality from the beginning, circumventing the issue of isomeric mixtures.
Q3: What are the most critical parameters to control during the Sandmeyer reaction for this synthesis?
A: The Sandmeyer reaction's success hinges on the stability of the intermediate diazonium salt. The two most critical parameters are:
-
Temperature: Diazotization (the formation of the diazonium salt) must be performed at low temperatures, typically between 0–5 °C.[2] Above this range, the diazonium salt rapidly decomposes, reacting with water to form a highly undesirable phenolic byproduct (5-hydroxy-4-methyl-1H-indazole) and releasing nitrogen gas.
-
Acidity: The reaction must be run under acidic conditions (e.g., using HCl or H₂SO₄) to prevent the newly formed diazonium salt from coupling with unreacted starting amine, which would form highly colored and difficult-to-remove azo compound impurities.
Q4: How can I definitively confirm that I have synthesized the correct 5-Iodo-4-methyl-1H-indazole regioisomer?
A: A combination of analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool. The coupling patterns and chemical shifts of the aromatic protons on the benzene portion of the indazole are definitive. For the 5-iodo isomer, you would expect to see distinct signals for the H6 and H7 protons. Comparing the observed spectrum to predicted spectra or data from analogous compounds is crucial.
-
Mass Spectrometry (MS): Confirms the correct mass for the iodinated product (C₈H₇IN₂), but it will not distinguish between isomers.[4]
-
X-ray Crystallography: If a single crystal can be obtained, this technique provides unambiguous structural proof of the iodine's position.
Troubleshooting Guide for Failed Reactions
This guide addresses specific experimental failures in a problem-cause-solution format, focusing on the recommended Sandmeyer reaction pathway.
Problem 1: Very Low or No Yield of 5-Iodo-4-methyl-1H-indazole
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Diazotization | The conversion of the amine to the diazonium salt is incomplete. This can be due to insufficient sodium nitrite (NaNO₂), poor mixing, or a reaction temperature that is too low, slowing the reaction excessively. | 1. Verify Stoichiometry: Use a slight excess (1.1-1.2 eq.) of NaNO₂. 2. Ensure Proper Mixing: Add the aqueous NaNO₂ solution dropwise to the stirred, acidic amine suspension to avoid localized high concentrations. 3. Temperature Control: Maintain the temperature strictly between 0-5 °C.[2] Colder temperatures (<0 °C) can cause the reaction to stall. |
| Premature Diazonium Salt Decomposition | The diazonium salt is thermally unstable. If the temperature rises above 5-10 °C before the iodide is added, the salt will decompose to the corresponding phenol or other byproducts. | 1. Strict Temperature Monitoring: Use an ice/salt bath and a thermometer to keep the internal reaction temperature below 5 °C at all times during NaNO₂ addition and the subsequent waiting period. 2. Immediate Use: Use the generated diazonium salt solution immediately in the next step. Do not let it warm up or stand for extended periods. |
| Inefficient Iodide Displacement | The displacement of the diazonium group by iodide is slow or incomplete. This can be due to an insufficient amount of potassium iodide (KI) or a reaction temperature that is too low for the displacement step. | 1. Sufficient Iodide Source: Use a stoichiometric excess of potassium iodide (e.g., 3-4 equivalents) to ensure the reaction goes to completion.[3] 2. Controlled Warming: After adding the diazonium salt solution to the cold KI solution, allow the mixture to warm slowly to room temperature, then gently heat (e.g., to 50-60 °C) to drive the displacement to completion.[3] Monitor for the cessation of N₂ gas evolution. |
Problem 2: Product is a Dark, Tarry Oil or an Intractable Solid
| Potential Cause | Scientific Explanation | Recommended Solution |
| Azo Compound Formation | If the reaction is not sufficiently acidic, the electrophilic diazonium salt can attack the electron-rich aromatic ring of an unreacted 5-amino-4-methyl-1H-indazole molecule, forming a colored azo dye. | 1. Ensure Acidity: Confirm that the initial amine solution is strongly acidic (pH < 2) before beginning the NaNO₂ addition. 2. Slow Addition: Add the diazonium salt solution slowly to the KI solution to ensure immediate reaction with iodide, minimizing its lifetime and the chance for side reactions. |
| Excess Iodine Contamination | Using a large excess of KI can lead to the formation of free iodine (I₂), which can result in a dark-colored crude product that is difficult to handle. | 1. Quench with Thiosulfate: During the aqueous workup, wash the organic layer thoroughly with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any residual I₂ to colorless iodide (I⁻).[2] |
Problem 3: Product Contains Significant Starting Material or Phenolic Impurity
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | A combination of factors from Problem 1 (incomplete diazotization, inefficient displacement) can lead to unreacted starting material in the final product. | Review and optimize all steps outlined in the "Low or No Yield" section. Ensure adequate reaction times and temperatures for both the diazotization and iodide displacement steps. Monitor reaction completion with TLC or LC-MS. |
| Hydrolysis of Diazonium Salt | The diazonium salt reacted with water instead of iodide, forming 5-hydroxy-4-methyl-1H-indazole. This is a direct result of the diazonium salt's instability at elevated temperatures. | 1. Maintain Low Temperature: This is the most critical factor. Re-optimize the cooling to ensure the temperature never exceeds 5 °C before iodide addition. 2. Use Concentrated KI: Add the diazonium solution to a concentrated, cold solution of KI to maximize the probability of a productive collision with an iodide ion over a water molecule. |
Visualizations and Data
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing failed 5-Iodo-4-methyl-1H-indazole syntheses via the Sandmeyer route.
Caption: A decision tree for troubleshooting the Sandmeyer synthesis.
Recommended Synthetic Pathway
The diagram below illustrates the key transformation in the recommended synthetic route.
Caption: The Sandmeyer reaction pathway for synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of 5-Iodo-4-methyl-1H-indazole from 5-Amino-4-methyl-1H-indazole
Materials:
-
5-Amino-4-methyl-1H-indazole (1.0 eq.)
-
Concentrated Hydrochloric Acid (HCl, ~4.0 eq.)
-
Sodium Nitrite (NaNO₂, 1.1 eq.)
-
Potassium Iodide (KI, 3.5 eq.)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Amine Suspension: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 5-Amino-4-methyl-1H-indazole (1.0 eq.) in deionized water. Cool the mixture to 0 °C in an ice/salt bath.
-
Acidification: Slowly add concentrated HCl (4.0 eq.) to the stirred suspension, ensuring the internal temperature remains below 5 °C. Stir for 15 minutes until a fine, uniform suspension of the amine hydrochloride salt is formed.
-
Diazotization: Prepare a solution of NaNO₂ (1.1 eq.) in a small amount of cold deionized water. Using a dropping funnel, add this NaNO₂ solution dropwise to the amine suspension over 20-30 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. After the addition is complete, stir the resulting solution at 0-5 °C for an additional 20 minutes.
-
Iodide Solution: In a separate, larger flask, dissolve KI (3.5 eq.) in a minimal amount of deionized water and cool the solution to 0 °C in an ice bath.
-
Iodide Displacement: Slowly add the cold diazonium salt solution from step 3 to the stirred, cold KI solution. Effervescence (N₂ gas evolution) should be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 50-60 °C for 1-2 hours, or until the gas evolution ceases completely.
-
Work-up: Cool the reaction mixture to room temperature. Extract the mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
10% aqueous Na₂S₂O₃ solution (to remove excess iodine).
-
Deionized water.
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 5-Iodo-4-methyl-1H-indazole.
References
- BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. BenchChem.
- BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.
- BenchChem. (2025). 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers. BenchChem.
- Kaur, H., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ChemicalBook. (n.d.). 5-Iodo-1H-indazole synthesis.
Sources
Navigating the Scale-Up Synthesis of 5-Iodo-4-methyl-1H-indazole
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on the challenges and considerations for the scale-up synthesis of 5-Iodo-4-methyl-1H-indazole. Authored from the perspective of a Senior Application Scientist, this guide offers practical, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format.
The synthesis of 5-Iodo-4-methyl-1H-indazole is a multi-step process that presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale. The indazole core is a privileged scaffold in medicinal chemistry, and this specific derivative serves as a crucial building block for various therapeutic agents, including kinase inhibitors.[1][2] Success at a larger scale hinges on careful control of reaction parameters, understanding potential side reactions, and implementing robust safety and purification protocols.
This guide addresses the critical questions and issues that arise during the scale-up campaign, providing not just procedural steps but the scientific rationale behind them to empower you to make informed decisions in your process development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses common problems encountered during the synthesis, offering potential causes and actionable solutions.
Q1: What is the most viable and scalable synthetic route for 5-Iodo-4-methyl-1H-indazole?
The most robust and industrially proven method for introducing an iodine atom at the C5 position of an indazole ring is via a Sandmeyer-type reaction. This approach begins with the corresponding 5-aminoindazole derivative. A direct electrophilic iodination of 4-methyl-1H-indazole is generally not recommended for scale-up due to poor regioselectivity, which would likely yield a complex mixture of isomers (e.g., 3-iodo, 7-iodo) that are difficult to separate.[3][4]
The recommended route proceeds in two main stages:
-
Synthesis of the Precursor: Preparation of 4-methyl-1H-indazol-5-amine.
-
Diazotization and Iodination: Conversion of the 5-amino group to a diazonium salt, followed by displacement with iodide.
This strategy provides excellent regiochemical control, ensuring the iodine is installed exclusively at the desired C5 position.
Q2: During the diazotization of 4-methyl-1H-indazol-5-amine, the reaction mixture turns dark, and the yield is poor. What's happening?
This is a classic problem related to the instability of the diazonium salt intermediate. Several factors are critical at this stage:
-
Cause 1: Temperature Excursion. Diazonium salts are notoriously unstable at elevated temperatures. On a large scale, efficient heat removal is more challenging. An internal temperature rising above 5-10 °C can lead to rapid decomposition, often observed as vigorous nitrogen evolution and the formation of dark-colored phenolic byproducts and tars.
-
Solution:
-
Jacketed Reactor: Use a reactor with a cooling jacket and a reliable chilling unit.
-
Controlled Addition: Add the aqueous sodium nitrite solution slowly, subsurface if possible, to prevent localized "hot spots."
-
Monitoring: Continuously monitor the internal batch temperature with a calibrated probe.
-
-
-
Cause 2: Incorrect Stoichiometry or Addition Rate. Using an excess of nitrous acid can lead to side reactions, while an insufficient amount results in an incomplete reaction.
-
Solution:
-
Ensure precise molar equivalents of reagents. A slight excess of sodium nitrite (1.05-1.1 eq.) is common.
-
Test for the presence of nitrous acid using potassium iodide-starch paper. A positive test (blue-black color) indicates excess nitrous acid. A negative test before all the amine has reacted indicates insufficient acid.
-
-
-
Cause 3: Acid Concentration. The reaction requires a strong, non-nucleophilic acid (like HCl or H₂SO₄) to protonate the amine and generate nitrous acid from sodium nitrite.
-
Solution: Ensure sufficient acid is present to maintain a low pH throughout the addition of sodium nitrite. Typically, 2.5-3.0 equivalents of acid are used relative to the amine.
-
Q3: The final product is contaminated with a significant amount of dark, insoluble material after the iodide addition. How can this be prevented and remediated?
The formation of dark impurities often points to side reactions involving the diazonium intermediate or the product itself.
-
Potential Cause: Decomposition Byproducts. If the diazonium salt decomposes before reacting with the iodide, it can form phenols and other coupling products that polymerize into tars.
-
Prevention: The key is to add the potassium iodide (KI) solution to the cold diazonium salt solution promptly after its formation. Do not let the diazonium salt solution stand for extended periods, even at low temperatures.
-
-
Potential Cause: Free Iodine. Excess iodine can form, especially if the reaction is heated too quickly or if there are oxidative side reactions. Elemental iodine can be difficult to remove and may co-precipitate with the product.
-
Remediation during Work-up: During the work-up procedure, wash the organic extract with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5] This will quench any residual iodine (I₂) by converting it to colorless iodide (I⁻).
-
-
Purification Strategy:
-
Filtration: After precipitation or extraction, it may be beneficial to filter the crude product solution through a pad of celite or silica gel to remove baseline, insoluble tars before proceeding to crystallization.
-
Recrystallization: A carefully chosen solvent system is crucial for purification at scale. Consider solvent systems like ethanol/water, ethyl acetate/heptane, or toluene. Perform solubility studies to find a system that provides good recovery and effectively rejects impurities.
-
Q4: How do I confirm the regiochemistry and purity of the final product?
Unequivocal structural confirmation is critical, especially given the potential for isomeric byproducts in related syntheses. A multi-technique approach is required.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the substitution pattern. For 5-Iodo-4-methyl-1H-indazole, you should observe specific signals and coupling patterns for the protons on the benzene ring. The absence of signals corresponding to other isomers is a key indicator of purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight and provide the correct molecular formula through high-resolution mass spectrometry (HRMS). The isotopic pattern for iodine (a single prominent isotope at 127 amu) should be clearly visible.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment at scale.[7] A validated HPLC method can quantify the main product and detect any impurities, including residual starting material or byproducts.
| Analytical Technique | Purpose | Expected Observation for 5-Iodo-4-methyl-1H-indazole |
| ¹H NMR | Structural Elucidation & Isomer Check | Distinct aromatic proton signals with specific splitting patterns. A singlet for the C4-methyl group. |
| ¹³C NMR | Structural Confirmation | A specific number of carbon signals, including a signal for the carbon bearing the iodine atom (C5), which will be shifted. |
| LC-MS / HRMS | Molecular Weight & Formula | A molecular ion peak corresponding to the exact mass of C₈H₇IN₂. |
| HPLC-UV | Purity Assessment | A single major peak with a purity typically >98% for the final product. |
Q5: What are the most critical safety considerations for scaling up this synthesis?
Safety must be the top priority. The proposed synthesis involves several hazardous reagents and potentially energetic intermediates.
-
Diazonium Salt Hazard: Solid diazonium salts are explosive and must never be isolated. The entire process from diazotization to iodide displacement should be performed in solution without any attempt to isolate the intermediate.[3]
-
Iodine Volatility and Toxicity: While potassium iodide is the reagent, side reactions can produce volatile elemental iodine.[8][9] Iodine is toxic and can cause severe irritation to the respiratory system and skin.[10][11]
-
Control Measures: Perform all operations in a well-ventilated fume hood or a closed reactor system. Maintain a neutral or slightly basic pH during work-up to minimize the volatility of any I₂ that may form.[12]
-
-
Reagent Handling:
-
Acids: Handle concentrated acids (HCl, H₂SO₄) with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic. Avoid contact with skin and prevent it from mixing with acidic solutions outside of the controlled reaction environment.
-
-
Quenching: Always have a quenching agent, such as sodium thiosulfate or sodium bisulfite, readily available to neutralize any excess iodine or nitrous acid, especially in case of a spill.[12]
Experimental Protocol: Scale-Up Synthesis
Note: This is a generalized protocol. All quantities should be adjusted based on specific scale requirements, and a thorough Process Safety Management (PSM) review must be conducted before implementation.
Stage 1: Synthesis of 4-methyl-1H-indazol-5-amine (Precursor)
This step typically involves the reduction of a nitro-precursor, 4-methyl-5-nitro-1H-indazole. Catalytic hydrogenation is a common and clean method for this transformation at scale.
-
Reactor Setup: Charge a suitable hydrogenation reactor with 4-methyl-5-nitro-1H-indazole (1.0 eq.) and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst: Add a palladium on carbon catalyst (e.g., 5-10% Pd/C, 1-5 mol% loading).
-
Hydrogenation: Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction: Heat the mixture gently (e.g., 40-50 °C) and agitate. Monitor the reaction by hydrogen uptake and/or HPLC analysis.
-
Work-up: Once the reaction is complete, carefully depressurize and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-methyl-1H-indazol-5-amine, which can be used directly or recrystallized if necessary.
Stage 2: Synthesis of 5-Iodo-4-methyl-1H-indazole
This protocol is adapted from established procedures for similar Sandmeyer reactions.[5]
| Reagent | Molar Equiv. | Purpose |
| 4-methyl-1H-indazol-5-amine | 1.0 | Starting Material |
| Hydrochloric Acid (conc.) | ~3.0 | Forms soluble amine salt; generates HNO₂ |
| Sodium Nitrite (NaNO₂) | ~1.1 | Diazotizing Agent |
| Potassium Iodide (KI) | ~1.2 | Iodide Source |
| Sodium Thiosulfate (Na₂S₂O₃) | As needed | Quenching Agent |
| Ethyl Acetate | - | Extraction Solvent |
-
Amine Solution: In a jacketed reactor cooled to 0-5 °C, charge water and concentrated hydrochloric acid (3.0 eq.). Slowly add 4-methyl-1H-indazol-5-amine (1.0 eq.) with good agitation, maintaining the temperature below 10 °C. Stir until a clear solution or a fine slurry is formed. Cool the mixture to 0-5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in water. Add this solution dropwise to the amine slurry, keeping the internal temperature strictly below 5 °C. The addition may take 1-2 hours at scale.
-
Iodination: In a separate vessel, dissolve potassium iodide (1.2 eq.) in water. Once the diazotization is complete (confirm with KI-starch paper), slowly add the cold diazonium salt solution to the potassium iodide solution, maintaining agitation. A precipitate will form.
-
Decomposition: After the addition is complete, allow the mixture to slowly warm to room temperature. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion (monitor for cessation of nitrogen evolution).
-
Work-up & Quench: Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash sequentially with water, a 10% aqueous sodium thiosulfate solution (until the organic layer is no longer colored by iodine), and finally with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane).
References
-
The University of Vermont. Iodinations: Standard Operating Procedures. [Link]
- Unknown Source. Iodine Clock Reaction Safety. [No valid URL provided]
- Unknown Source. Iodine 125-I ( 125 I) safety information and specific handling precautions. [No valid URL provided]
-
Scribd. Risk Assessment OF IODINE AND PROPANONE REACTION. [Link]
-
MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]
-
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
IOSR Journal. Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
- Google Patents. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
-
Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]
-
Wikipedia. Indazole. [Link]
-
ResearchGate. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]
-
PubMed. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. [Link]
-
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. [Link]
-
PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. websites.nku.edu [websites.nku.edu]
- 11. scribd.com [scribd.com]
- 12. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
The Strategic Utility of 5-Iodo-4-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition
The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its unique bicyclic structure, comprising a fused benzene and pyrazole ring, provides an ideal framework for designing targeted therapeutic agents. A critical application of the indazole scaffold is in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3] The indazole core's ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases makes it a highly effective template for inhibitor design.[4]
This guide focuses on 5-Iodo-4-methyl-1H-indazole , a functionalized indazole that, while not possessing significant intrinsic biological activity, serves as a highly versatile building block for the synthesis of potent and selective kinase inhibitors. The strategic placement of the iodo group at the 5-position and a methyl group at the 4-position offers a rich platform for synthetic diversification, enabling the exploration of vast chemical space in the quest for novel therapeutics.[5]
The iodine atom is of particular importance, as it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[6][7] These powerful synthetic tools allow for the precise and efficient introduction of diverse aryl, heteroaryl, and amino substituents, which are crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties.
This guide will provide a comparative analysis of kinase inhibitors derived from iodo-indazole scaffolds, with a focus on Axitinib, a potent VEGFR inhibitor, and a series of indazole-based PLK4 inhibitors. We will delve into their synthesis, biological activity, and the signaling pathways they modulate, providing a comprehensive resource for researchers in the field of drug discovery.
Comparative Analysis of Indazole-Derived Kinase Inhibitors
To illustrate the utility of the iodo-indazole scaffold, we will compare two distinct classes of kinase inhibitors that can be synthesized from such precursors: a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor and Polo-Like Kinase 4 (PLK4) inhibitors.
Case Study 1: Axitinib - A Potent VEGFR Inhibitor
Axitinib (Inlyta®) is a second-generation tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma.[7][8] It functions as a potent and selective inhibitor of VEGFR-1, -2, and -3, which are key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[9][10]
Synthesis from an Iodo-Indazole Precursor:
The synthesis of Axitinib showcases the strategic use of an iodo-indazole intermediate. While the manufacturing process often starts with 6-iodo-1H-indazole, the synthetic principles are directly applicable to other isomers like 5-Iodo-4-methyl-1H-indazole.[1][11] The key step involves a palladium-catalyzed reaction to introduce the vinylpyridine moiety, a crucial component for Axitinib's biological activity.[12]
Biological Activity:
Axitinib exhibits potent inhibition of VEGFRs at nanomolar concentrations, leading to the suppression of tumor angiogenesis and vascular permeability.[2][13]
| Compound | Target(s) | IC₅₀ Values | Reference(s) |
| Axitinib | VEGFR-1, -2, -3 | 1.2 nM, 0.2 nM, 0.1-0.3 nM | [13] |
Mechanism of Action and Signaling Pathway:
Axitinib competitively binds to the ATP-binding site within the catalytic domain of VEGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[9][14] This blockade disrupts the PI3K/AKT, RAS/RAF/ERK/MAPK, and other pathways that promote endothelial cell proliferation, migration, and survival.[13][15]
Case Study 2: Indazole-Based PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[16][17] Overexpression of PLK4 is observed in various cancers and is associated with genomic instability and tumor progression, making it an attractive therapeutic target.[18] Several potent and selective PLK4 inhibitors have been developed using an indazole scaffold.
Synthesis from Iodo-Indazole Precursors:
The synthesis of many indazole-based PLK4 inhibitors, such as the clinical candidate CFI-400945 and the K-series of compounds, often involves the use of a bromo- or iodo-indazole intermediate.[5][19] For instance, the synthesis of N-(1H-indazol-6-yl)benzenesulfonamide derivatives starts from a functionalized indazole that can be derived from an iodo-indazole precursor through cross-coupling reactions.[5]
Biological Activity:
Indazole-based PLK4 inhibitors have demonstrated exceptional potency, often in the sub-nanomolar range. For comparison, we also include Centrinone B, a potent and selective, non-indazole-based PLK4 inhibitor.
| Compound | Target | IC₅₀ / Kᵢ Values | Reference(s) |
| CFI-400945 | PLK4 | IC₅₀ = 2.8 nM | [6][20] |
| Compound K22 | PLK4 | IC₅₀ = 0.1 nM | [5] |
| Centrinone B | PLK4 | Kᵢ = 0.59 nM | [16] |
Mechanism of Action and Signaling Pathway:
Inhibition of PLK4 disrupts the precise regulation of centriole duplication, leading to centrosome amplification or depletion.[16] This results in mitotic errors, chromosomal instability, and ultimately, cell cycle arrest and apoptosis in cancer cells.[21] The downstream effects of PLK4 inhibition can involve the p53 and Wnt/β-catenin signaling pathways.[18][19]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. Below are representative protocols for key assays used in the characterization of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest (e.g., VEGFR2, PLK4)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (e.g., Axitinib, CFI-400945)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[21]
-
Protocol 2: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.[22]
Protocol 3: Western Blot Analysis of Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated form of a protein, providing insight into the activation state of a signaling pathway.[15][20]
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2 or anti-total-VEGFR2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[23]
Conclusion
5-Iodo-4-methyl-1H-indazole represents a valuable and versatile chemical scaffold in the field of drug discovery, particularly for the development of targeted kinase inhibitors. While devoid of significant inherent biological activity, its true power lies in its utility as a synthetic intermediate. Through strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, this building block can be elaborated into complex and highly potent molecules.
The case studies of Axitinib and indazole-based PLK4 inhibitors clearly demonstrate how the iodo-indazole core can be leveraged to create drugs with profound therapeutic impact. By providing a framework for engaging with the kinase hinge region and a reactive handle for introducing diverse functionalities, iodo-indazoles like 5-Iodo-4-methyl-1H-indazole will continue to be instrumental in the design and synthesis of the next generation of targeted therapies. The experimental protocols provided herein offer a foundation for researchers to evaluate the biological activity of novel compounds derived from this and similar privileged scaffolds.
References
- Sun, P., Fan, C., Liu, N., Tong, M., Shi, X., Wang, H., Mu, S., Hu, N., Sun, Y., Zhang, H., Gao, Z., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 16, 3551-3566.
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Kumar, A., & Sharma, S. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 13(13), 1195-1225.
- Synapse, P. (2024, July 17). What is the mechanism of Axitinib?
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
- Protocols.io. (2023, February 27). MTT assay protocol.
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- Synapse, P. (2024, June 16). What is Axitinib used for?
- Urology Textbook. (n.d.).
- ResearchGate. (n.d.). Representation of PLK4 signaling in cancer with details of selected...
- BenchChem. (2025). Axitinib Signaling Pathway Modulation in Cancer Cells: An In-depth Technical Guide.
- TSpace. (n.d.). Polo-Like Kinase 4 (PLK4) Function in Cancer Progression.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Wang, L., Zhang, J., Wan, L., Zhou, X., Wang, Z., & Wei, W. (2019). High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer. OncoTargets and therapy, 12, 5527.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Axitinib Synthesis: The Indispensable Role of 6-Iodo-1H-indazole.
- Hu-Lowe, D. D., Zou, H. Y., Grazzini, M. L., Hallin, M. E., Wickman, G. R., Amundson, K., ... & Bender, S. L. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, and 3. Clinical Cancer Research, 14(22), 7272-7283.
- Fan, C., Liu, N., Hu, N., Tong, M., Shi, X., Wang, H., ... & Cheng, M. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
- Singer, R. A., et al. (2014). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development, 18(2), 266-274.
- Sellner, M., et al. (2018). Axitinib: A Photoswitchable Approved Tyrosine Kinase Inhibitor. ChemMedChem, 13(22), 2376-2383.
- YouTube. (2025, April 13). Pharmacology of Axitinib (Axpero, Inlyta); Pharmacokinetics, Mechanism of Action, Uses, Effects.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). axitinib.
- Protocols.io. (2023, September 23). In vitro kinase assay.
- Google Patents. (n.d.).
- Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
- Google Patents. (n.d.). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-N-methylbenzamide.
- ResearchGate. (2023, June 27). In vitro kinase assay.
- Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.
- PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. Centrinone | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 9. biorbyt.com [biorbyt.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. PLK4 Inhibition as a Strategy to Enhance Non-Small Cell Lung Cancer Radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. d-nb.info [d-nb.info]
- 15. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Iodo-4-methyl-1H-indazole Derivatives in Kinase Inhibition
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its versatility, particularly in the realm of kinase inhibition, has made it a focal point for drug discovery efforts targeting a myriad of diseases, most notably cancer.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 5-iodo-4-methyl-1H-indazole derivatives. We will dissect how the strategic placement of iodo and methyl groups on the indazole core influences biological activity, compare their performance against alternative scaffolds, and provide the experimental context necessary for researchers in drug development.
The introduction of substituents onto the indazole ring is a critical strategy for modulating the physicochemical and biological properties of the resulting molecules. The 4-methyl group can provide beneficial steric interactions and influence the overall conformation of the inhibitor within the kinase active site, while the 5-iodo group serves a dual purpose.[2] It not only influences the electronic properties of the ring system but also provides a crucial "handle" for further chemical modification through palladium-catalyzed cross-coupling reactions, enabling the exploration of a wider chemical space to optimize potency and selectivity.[2]
Comparative Analysis of Biological Activity: Targeting Key Kinases
The biological activity of 5-iodo-4-methyl-1H-indazole derivatives is highly dependent on the specific kinase being targeted. Below, we compare the activity of these and related indazole derivatives against several important cancer-related kinases.
Polo-like Kinase 4 (PLK4) Inhibition
PLK4 is a key regulator of centriole duplication, and its overexpression is implicated in several cancers.[5][6] Indazole-based compounds have been developed as potent PLK4 inhibitors.
| Compound ID | Indazole Substitution | PLK4 IC50 (nM) | Antiproliferative IC50 (µM) | Reference |
| C05 | 3-substituted indazole | < 0.1 | 0.948 (IMR-32), 0.979 (MCF-7), 1.679 (H460) | [5][6] |
| LCR-263 | (Positive Control) | Not specified | > C05 values | [5] |
| 28t | (Lead Compound) | Potent kinase activity | Poor cellular activity | [6] |
Table 1: Comparison of PLK4 inhibitory activity of indazole derivatives. The data highlights the potent enzymatic and cellular activity of optimized indazole compounds.
The development of compound C05 from lead compound 28t underscores the importance of structural modifications to improve cellular activity.[6] While the core indazole scaffold provides the necessary interactions with the kinase hinge region, modifications at other positions are crucial for optimizing pharmacokinetic properties and overall efficacy.[2]
Extracellular Signal-Regulated Kinase (ERK1/2) Inhibition
The ERK/MAPK pathway is a critical signaling cascade often dysregulated in cancer. Indazole amides have been identified as potent ERK1/2 inhibitors.[7]
| Compound | R Group | ERK1 IC50 (nM) | HT29 Cell Growth IC50 (µM) | Reference |
| 116 | Varied amide substituents | 9.3 ± 3.2 | 0.9 ± 0.1 | [8] |
| 117 | Varied amide substituents | Not specified | 6.1 ± 1.1 | [8] |
| 118 | Varied amide substituents | 25.8 ± 2.3 | Not specified | [8] |
Table 2: SAR of indazole amide derivatives as ERK1/2 inhibitors. Substitutions on the amide portion of the molecule significantly impact both enzymatic and cellular potency.[8]
The SAR studies on these indazole amides revealed that specific substitutions on the amide portion are critical for potent inhibition of both the ERK1/2 enzyme and the growth of BRAF mutant HT29 cells.[7]
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are representative experimental protocols for the synthesis and biological evaluation of iodo-indazole derivatives, based on methodologies described in the literature.
Synthesis of 3-Iodo-1H-indazole Derivatives
A common strategy for synthesizing functionalized indazoles involves the iodination of the indazole core, followed by cross-coupling reactions to introduce diversity.
Step 1: Iodination of 6-bromo-1H-indazole [4][9]
-
To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH) (20 mmol, 2.0 equiv.).
-
Add a solution of iodine (I2) (15 mmol, 1.5 equiv.) in DMF dropwise to the mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3 to precipitate the product.
-
Filter and dry the solid to obtain the iodinated intermediate.
Step 2: Suzuki Coupling for C-C Bond Formation [4]
-
To a mixed solvent of water and dioxane, add the iodinated indazole intermediate (2 mmol, 1.0 equiv.), a suitable boronic acid pinacol ester (2.4 mmol, 1.2 equiv.), Pd(dppf)Cl2 (0.1 mmol, 5 mol%), and cesium carbonate (3 mmol, 1.5 equiv.).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
Caption: Synthetic workflow for functionalized indazole derivatives.
Biological Evaluation: Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.
Luminescence-Based Kinase Assay (e.g., for PLK4) [10]
-
Prepare a reaction mixture containing the kinase (e.g., PLK4), a suitable substrate, and ATP in a buffer solution.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Quantify the amount of ATP remaining after the reaction using a luciferase-luciferin system. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits kinase activity by 50%.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Mechanism of Action and Signaling Pathways
Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors. The indazole scaffold is adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[2]
Caption: Inhibition of a kinase signaling pathway by an indazole derivative.
By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives cellular processes like proliferation and survival. The specific substitutions on the indazole ring, such as the 5-iodo and 4-methyl groups, are crucial for achieving high potency and selectivity for the target kinase over other kinases in the kinome.
Conclusion
The 5-iodo-4-methyl-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic positioning of the iodo and methyl groups provides a framework for both potent interactions with the target kinase and opportunities for further chemical optimization. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance this important class of therapeutic agents. Future research will likely focus on leveraging the 5-iodo group for the synthesis of even more complex and selective kinase inhibitors.
References
-
Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-4. [Link]
-
Chen, H. Y., et al. (2014). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry, 22(15), 4051-4060. [Link]
-
Cooper, A. W. J., et al. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 57(12), 5309-5327. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Shrivastava, A., et al. (2017). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 8(9), 3666-3681. [Link]
-
Li, J., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 265, 116089. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 785-790. [Link]
-
Sharma, K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 13(15), 1405-1430. [Link]
-
Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 123, 105779. [Link]
-
ResearchGate. (2024). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. ResearchGate. [Link]
-
Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 60-70. [Link]
-
Kumar, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(32), 22401-22421. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15995-16001. [Link]
-
Li, J., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 15(1), 163-177. [Link]
-
American Elements. (n.d.). 5-Iodo-1-methyl-1H-indazole. American Elements. [Link]
-
Wang, X., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(4), 543-550. [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis. [Link]
-
Singh, U. P., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(21), 5022. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to In Vitro Kinase Assay Selection for 5-Iodo-4-methyl-1h-indazole Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of in vitro kinase assay protocols tailored for the evaluation of 5-Iodo-4-methyl-1h-indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors like Axitinib and Pazopanib.[1][2] The specific 5-Iodo-4-methyl-1h-indazole core represents a promising starting point for novel inhibitor discovery. Selecting the appropriate assay is a critical decision that profoundly impacts data quality, throughput, and the ultimate success of a screening campaign.
This document moves beyond simple protocol recitation. It delves into the causality behind experimental choices, empowering you to not only execute these assays but also to troubleshoot and adapt them for your specific kinase target and compound series.
The Landscape of Kinase Assays: A Strategic Overview
The first crucial decision in kinase inhibitor profiling is choosing between two fundamental assay types: activity assays and binding assays .[3]
-
Activity Assays measure the catalytic output of the kinase—the phosphorylation of a substrate. They confirm that an inhibitor functionally blocks the enzyme's action.
-
Binding Assays directly measure the affinity of a compound for the kinase, typically at the ATP-binding site. They are powerful tools for confirming target engagement.
The choice is not mutually exclusive; often, a combination of both provides the most complete picture of an inhibitor's properties. This guide will compare three industry-standard platforms, each representing a different technological approach, to illustrate the key decision points for profiling novel 5-Iodo-4-methyl-1h-indazole derivatives.
Core Comparison: Choosing Your Assay Platform
Selecting the optimal assay requires a nuanced understanding of the trade-offs between different technologies. The ideal assay for high-throughput screening (HTS) emphasizes reliability, efficiency, and cost-effectiveness, making fluorescence and luminescence-based assays popular choices.[4]
| Assay Platform | Principle | Throughput | Advantages | Disadvantages | Best Suited For |
| ADP-Glo™ (Luminescence) | Quantifies ADP produced during the kinase reaction via a coupled luciferase/luciferin reaction.[5][6] | High | Universal for any ADP-producing enzyme; high sensitivity and dynamic range; robust against compound interference.[7][8] | Multi-step process; potential for inhibition of coupling enzymes.[8] | Primary HTS, IC50 determination, mechanism of action studies for ATP-competitive inhibitors. |
| LanthaScreen® Eu (TR-FRET) | Measures inhibitor binding by detecting the displacement of a fluorescent tracer from the kinase's ATP site via Time-Resolved Fluorescence Resonance Energy Transfer.[9][10] | High | Homogeneous "mix-and-read" format; can detect allosteric inhibitors that alter ATP site conformation; can use non-activated kinases.[9][11] | Indirect measure of inhibition; requires specific tracers and tagged kinases; potential for FRET interference. | Orthogonal screening, binding kinetics, profiling allosteric or non-activated kinase inhibitors. |
| Radiometric ([γ-³²P]ATP) | Directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[12][13] | Low to Medium | Considered the "gold standard" for its direct and highly sensitive measurement of enzymatic activity.[3][12][13] | Requires handling of radioactive materials and specialized disposal; lower throughput; labor-intensive.[4][14] | Validating hits from HTS, detailed mechanistic studies, when non-radiometric assays fail. |
Visualizing the Workflow: A Generalized Approach
Regardless of the specific detection modality, all kinase inhibition assays follow a fundamental workflow. The goal is to measure the kinase's ability to phosphorylate a substrate in the presence of varying concentrations of an inhibitor.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Recommended Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ assay is an excellent choice for primary screening and dose-response studies of novel indazole derivatives due to its universality and robustness.[5] It measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[6]
Principle of the ADP-Glo™ Assay
The assay is a two-step process designed to ensure that the luminescent signal is directly proportional to the ADP produced by the target kinase.[6]
Caption: The two-step mechanism of the ADP-Glo™ luminescent kinase assay.
Detailed Step-by-Step Protocol
This protocol outlines the determination of an IC50 value for a hypothetical 5-Iodo-4-methyl-1h-indazole derivative against a target kinase.
1. Reagent Preparation:
- Causality: Proper reagent preparation is critical for assay consistency. Buffers must maintain optimal pH and ionic strength for enzyme activity.
- Kinase Buffer (1X): Prepare a buffer suitable for your kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP Solution: Prepare a 2X working solution of ATP in Kinase Buffer. The final concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to ATP-competitive inhibitors.
- Kinase/Substrate Mix: Prepare a 2X working solution of the kinase and its specific substrate in Kinase Buffer. The concentration of the kinase should be optimized beforehand to produce a robust signal within the linear range of the assay.
- Inhibitor Dilutions: Perform a serial dilution of your 5-Iodo-4-methyl-1h-indazole derivative (e.g., 11-point, 3-fold dilution starting from 100 µM) in 100% DMSO. Then, create a 4X working solution by diluting this series in Kinase Buffer. This intermediate dilution minimizes the final DMSO concentration.
2. Kinase Reaction (384-well plate format):
- Causality: This step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated.
- Add 2.5 µL of the 4X inhibitor working solution to the appropriate wells. For controls, add 2.5 µL of buffer with the same DMSO concentration (negative control, 0% inhibition) or a known potent inhibitor (positive control, 100% inhibition).
- Add 2.5 µL of Kinase Buffer.
- Add 5 µL of the 2X Kinase/Substrate mix to all wells. Mix briefly on a plate shaker.
- Incubate for 10-15 minutes at room temperature.
- Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
- Incubate for the predetermined optimal reaction time (e.g., 60 minutes) at room temperature.
3. Signal Generation and Detection:
- Causality: The next two steps are based on the ADP-Glo™ system's mechanism. The first addition stops the kinase reaction and eliminates the ATP "background," while the second converts the ADP "signal" into light.[6][15]
- Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.
- Add 30 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
- Measure luminescence using a plate-reading luminometer.
4. Data Analysis and Assay Validation:
- Causality: Raw data must be normalized and validated to ensure reliability. The Z'-factor is a critical metric for assessing the quality of a high-throughput assay.[16]
- Calculate Percent Inhibition:
- % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
- Determine IC50: Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model.
- Assess Assay Quality (Z'-Factor):
- Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|
- An assay is generally considered excellent for screening if the Z'-factor is > 0.5.[11][17]
Alternative Approach: LanthaScreen® Eu Kinase Binding Assay
A binding assay provides a valuable orthogonal validation of hits from an activity screen. It confirms direct physical interaction between the inhibitor and the kinase. The LanthaScreen® assay is a powerful platform for this purpose.[9]
Principle of the LanthaScreen® Assay
This assay relies on FRET between a Europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor®-labeled tracer that binds to the ATP pocket. An effective inhibitor will displace the tracer, leading to a loss of the FRET signal.[10][11]
Caption: Principle of competitive displacement in the LanthaScreen® binding assay.
This assay is particularly useful for studying compounds that may bind to non-activated kinases or for tracking the binding kinetics of slow-binding inhibitors, offering a different dimension to compound characterization compared to endpoint activity assays.[9][10]
Ensuring Trustworthiness: The Self-Validating System
Every protocol must be a self-validating system. This is achieved through meticulous optimization and the inclusion of appropriate controls.
-
Enzyme and Substrate Titration: Before screening, determine the optimal concentrations of kinase and substrate and the optimal reaction time to ensure the reaction proceeds under initial velocity conditions.[18]
-
ATP Concentration: For ATP-competitive inhibitors like many indazoles, running the assay at an ATP concentration equal to its Km value for the kinase is crucial. This standardizes conditions and allows for more comparable IC50 values.
-
Z'-Factor Calculation: As mentioned, the Z'-factor must be calculated for every assay plate to validate its performance. A Z' value between 0.5 and 1.0 indicates a robust and reliable assay.[17]
-
Control Compounds: Always include a known reference inhibitor for the target kinase. The IC50 value obtained for this control should be consistent with historical data and literature values, serving as a benchmark for assay performance.
By rigorously applying these principles, you can be confident that the data generated for your 5-Iodo-4-methyl-1h-indazole derivatives is both accurate and reproducible, forming a solid foundation for subsequent stages of drug discovery.
References
-
Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. [Link]
-
ADP Glo Protocol. Unknown Source. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Kinase Assay to Determine the IC50 Values. Bio-protocol. [Link]
-
What Is the Best Kinase Assay?. BellBrook Labs. [Link]
-
Z' Does Not Need to Be > 0.5. PMC - NIH. [Link]
-
Assay of protein kinases using radiolabeled ATP: A protocol. ResearchGate. [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]
-
LanthaScreen Technology on microplate readers. BMG Labtech. [Link]
-
Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. [Link]
-
(A) Determination of the Z′ factor for the automated kinase assay under... ResearchGate. [Link]
-
The Z prime value (Z´). BMG LABTECH. [Link]
-
Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]
-
Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 15. promega.com [promega.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. promega.com [promega.com]
A Comparative Guide to the Analytical Characterization of 5-Iodo-4-methyl-1H-indazole
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 5-Iodo-4-methyl-1H-indazole, a substituted indazole, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the indazole scaffold in numerous biologically active molecules.[1] This guide provides a comprehensive comparison of key analytical methods for the characterization of 5-Iodo-4-methyl-1H-indazole.
While specific experimental data for 5-Iodo-4-methyl-1H-indazole is not extensively available in peer-reviewed literature, this guide will leverage data from structurally similar analogs, particularly 4-bromo-5-methyl-1H-indazole, to provide a robust framework for its analytical characterization. This comparative approach will elucidate the principles behind each technique and offer insights into the expected experimental outcomes.
The Analytical Imperative for Substituted Indazoles
The synthesis of substituted indazoles can often yield a mixture of regioisomers. Therefore, a multi-faceted analytical approach is crucial to confirm the precise substitution pattern and ensure the purity of the target compound. The primary analytical techniques employed for the characterization of small organic molecules like 5-Iodo-4-methyl-1H-indazole include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each of these methods provides unique and complementary information about the molecule's structure, molecular weight, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the definitive assignment of the substitution pattern on the indazole ring.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-Iodo-4-methyl-1H-indazole, the key diagnostic signals will be in the aromatic region, corresponding to the protons on the benzene ring, and the singlet corresponding to the methyl group.
Expected ¹H NMR Spectrum of 5-Iodo-4-methyl-1H-indazole:
Based on the known spectrum of the closely related 4-bromo-5-methyl-1H-indazole, we can predict the approximate chemical shifts for our target molecule.[2] The substitution of bromine with iodine is expected to cause a slight downfield shift of the adjacent protons due to iodine's different electronic properties.
| Proton | Expected Chemical Shift (δ, ppm) for 5-Iodo-4-methyl-1H-indazole | Reported Chemical Shift (δ, ppm) for 4-bromo-5-methyl-1H-indazole[2] | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.1 | 8.07 | s | N/A |
| H-7 | ~7.4 | 7.35 | d | ~8.0 |
| H-6 | ~7.3 | 7.25 | d | ~8.0 |
| -CH₃ | ~2.5 | 2.50 | s | N/A |
| N-H | Broad, variable | Not reported | br s | N/A |
Causality Behind Experimental Choices:
The choice of a deuterated solvent is critical for ¹H NMR. Solvents like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used as they dissolve a wide range of organic compounds and have minimal interfering signals.[3] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the coupling patterns of the aromatic protons.[4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 5-Iodo-4-methyl-1H-indazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3]
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to optimize resolution.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters. Typically, 8-16 scans are sufficient for a sample of this concentration.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualization of NMR Workflow
Caption: General workflow for acquiring and processing an NMR spectrum.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. While it is less sensitive than ¹H NMR, it is a powerful tool for confirming the number of unique carbon atoms and identifying the carbon skeleton.
Expected ¹³C NMR Chemical Shifts for 5-Iodo-4-methyl-1H-indazole:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-3 | ~135 |
| C-3a | ~140 |
| C-4 | ~120 |
| C-5 | ~90 |
| C-6 | ~130 |
| C-7 | ~110 |
| C-7a | ~125 |
| -CH₃ | ~15 |
The most significant feature in the predicted ¹³C NMR spectrum is the upfield shift of C-5 due to the direct attachment of the heavy iodine atom. This "heavy atom effect" is a key diagnostic feature for iodo-substituted aromatic compounds.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can also provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
Expected Mass Spectrum of 5-Iodo-4-methyl-1H-indazole:
The molecular formula for 5-Iodo-4-methyl-1H-indazole is C₈H₇IN₂. The expected monoisotopic mass is 257.9654 g/mol .
| Technique | Expected Observation | Significance |
| Low-Resolution MS (e.g., ESI-MS) | [M+H]⁺ at m/z 259 | Confirms the nominal molecular weight. |
| High-Resolution MS (e.g., ESI-TOF or Orbitrap) | [M+H]⁺ at m/z 258.9732 | Confirms the elemental composition with high accuracy. |
A key feature in the mass spectrum of an iodo-containing compound is the absence of a prominent M+2 isotope peak, as iodine is monoisotopic (¹²⁷I). This distinguishes it from chloro- and bromo-substituted analogs, which have characteristic M+2 peaks due to the natural abundance of their heavier isotopes.[3]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 0.1-1.0 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.[3]
-
Infusion: Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.[3]
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary tip to generate charged droplets.
-
Data Acquisition: Scan the mass analyzer over a relevant mass range (e.g., m/z 100-500) in positive ion mode to detect the protonated molecule [M+H]⁺. For HRMS, an Orbitrap or FT-ICR analyzer is used to achieve mass accuracy within 5 ppm.[5]
Visualization of Mass Spectrometry Workflow
Caption: A generalized workflow for mass spectrometry analysis.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is a powerful technique for separating components of a mixture, making it ideal for determining the purity of a synthesized compound and quantifying any impurities. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a moderately polar compound like 5-Iodo-4-methyl-1H-indazole.
Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from established methods for similar heterocyclic compounds.[6][7]
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).
-
HPLC-grade acetonitrile, water, and an acid modifier like formic acid or phosphoric acid.[6]
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Solution: Prepare a stock solution of a reference standard of 5-Iodo-4-methyl-1H-indazole in the diluent at a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the synthesized sample at approximately the same concentration as the standard solution using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the analyte (typically around 254 nm for aromatic compounds).
-
Injection Volume: 10 µL.
-
Elution: A gradient elution, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B, is often used to ensure good separation of the main peak from any potential impurities with different polarities.
-
Data Analysis:
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by injecting a series of standard solutions of known concentrations.
Visualization of HPLC Workflow
Caption: Workflow for purity analysis by HPLC.
Elemental Analysis: Confirming Elemental Composition
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula. For new compounds, this is a fundamental method for confirming the elemental composition.[8]
Theoretical vs. Expected Experimental Values for C₈H₇IN₂:
| Element | Theoretical % | Acceptable Experimental Range (%) |
| Carbon (C) | 37.23 | 36.83 - 37.63 |
| Hydrogen (H) | 2.73 | 2.33 - 3.13 |
| Nitrogen (N) | 10.85 | 10.45 - 11.25 |
The acceptable range for experimental values is typically within ±0.4% of the theoretical value.[8]
Experimental Protocol: CHN Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the pure, dry sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at a high temperature (around 900-1000 °C) in a stream of oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[9]
-
Separation and Detection: The resulting gases are separated by a chromatographic column and detected by a thermal conductivity detector.
-
Quantification: The instrument is calibrated with a known standard, and the amounts of CO₂, H₂O, and N₂ are used to calculate the percentage of C, H, and N in the original sample.
Comparative Summary of Analytical Methods
| Analytical Method | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed structural information, including connectivity and stereochemistry. | Unambiguous structure determination, identification of isomers. | Requires a relatively pure sample, lower sensitivity for ¹³C. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS). | High sensitivity, requires very small sample amounts. | Does not provide information on connectivity or isomerism. |
| HPLC | Purity assessment, quantification of impurities. | High resolving power, quantitative. | Does not provide structural information on its own. |
| Elemental Analysis | Percentage composition of C, H, N. | Confirms elemental formula. | Requires a pure and dry sample, does not distinguish between isomers. |
Conclusion
The comprehensive characterization of 5-Iodo-4-methyl-1H-indazole requires a synergistic approach, employing a combination of analytical techniques. NMR spectroscopy is indispensable for the definitive elucidation of its structure, distinguishing it from potential regioisomers. Mass spectrometry serves to confirm the molecular weight and elemental composition, while HPLC is the gold standard for assessing purity. Finally, elemental analysis provides fundamental confirmation of the elemental composition. By integrating the data from these orthogonal methods, researchers can establish the identity, structure, and purity of 5-Iodo-4-methyl-1H-indazole with a high degree of confidence, which is a critical step in the drug discovery and development process.
References
-
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 11(11), 867–889. [Link]
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents. (n.d.).
-
Liu, Z., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 11(34), 5648-5651. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Elguero, J., et al. (1976). 13 C NMR of indazoles. Canadian Journal of Chemistry, 54(9), 1329-1331. [Link]
-
Shaikh, M. S., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(52), 32967-32991. [Link]
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5686–5701. [Link]
-
Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6484. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 225, 113793. [Link]
-
Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350–8358. [Link]
-
Pritchett, B. P., et al. (2019). An International Study Evaluating Elemental Analysis. Journal of Chemical Education, 96(11), 2498–2504. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 963-973. [Link]
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5686–5701. [Link]
-
Chen, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 6696748. [Link]
-
Gel'manova, I. G., & Terent'eva, E. A. (2010). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 65(8), 827–835. [Link]
-
El-Gendy, A. E., et al. (2017). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of Chromatographic Science, 55(1), 7-14. [Link]
-
HALO® Technical Resources | HPLC Information & Applications. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pepolska.pl [pepolska.pl]
A Comparative Guide to 5-Iodo- vs. 5-Bromo-4-methyl-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this bicyclic heterocycle via cross-coupling reactions is a cornerstone of drug discovery, enabling the synthesis of diverse compound libraries with tailored pharmacological profiles. Among the most versatile synthons for these transformations are halogenated indazoles, with 5-iodo-4-methyl-1H-indazole and 5-bromo-4-methyl-1H-indazole serving as key building blocks.
This in-depth technical guide provides a comparative analysis of these two prominent reagents in the context of palladium-catalyzed cross-coupling reactions. By examining the fundamental principles of carbon-halogen bond activation and presenting supporting experimental insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Decisive Step: Understanding C-I vs. C-Br Bond Reactivity
The crux of the difference in reactivity between 5-iodo- and 5-bromo-4-methyl-1H-indazole lies in the inherent properties of the carbon-halogen bond. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a palladium(0) complex.[1][2] This step is significantly influenced by the carbon-halogen bond dissociation energy (BDE).
The C-I bond is considerably weaker than the C-Br bond (approximately 213 kJ/mol for C-I vs. 285 kJ/mol for C-Br).[3][4] This lower BDE means that the C-I bond in 5-iodo-4-methyl-1H-indazole can be cleaved more readily by the palladium catalyst, leading to a faster rate of oxidative addition.[1] Consequently, reactions involving the iodo-indazole generally proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to its bromo- counterpart.
Cross-Coupling Reactions: A Head-to-Head Comparison
The superior reactivity of 5-iodo-4-methyl-1H-indazole translates into tangible advantages across a spectrum of commonly employed cross-coupling reactions. Below, we delve into a comparative analysis for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds.[5] When comparing the two indazole substrates, the enhanced reactivity of the iodo-derivative is evident.
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Parameter | 5-Iodo-4-methyl-1H-indazole | 5-Bromo-4-methyl-1H-indazole |
| Typical Catalyst Loading | 1-3 mol% | 3-5 mol% |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 120 °C |
| Typical Reaction Time | 1-6 hours | 6-24 hours |
| Expected Yield | Excellent | Good to Excellent |
| Key Advantage | Milder conditions, faster reaction | Lower cost of starting material |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a pivotal method for the synthesis of arylamines.[6][7] The choice between the iodo and bromo indazole can significantly impact the efficiency of C-N bond formation, particularly with less nucleophilic amines.
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Parameter | 5-Iodo-4-methyl-1H-indazole | 5-Bromo-4-methyl-1H-indazole |
| Typical Catalyst Loading | 1-2 mol% | 2-4 mol% |
| Typical Temperature | 80-100 °C | 100-130 °C |
| Typical Reaction Time | 2-8 hours | 12-36 hours |
| Expected Yield | Excellent | Good to Excellent |
| Key Advantage | Broader amine scope, milder conditions | More economical for simple amines |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.[8][9] The milder conditions afforded by the iodo-indazole are particularly beneficial for sensitive alkynes that may be prone to decomposition at higher temperatures.
Table 3: Comparative Data for Sonogashira Coupling
| Parameter | 5-Iodo-4-methyl-1H-indazole | 5-Bromo-4-methyl-1H-indazole |
| Typical Catalyst Loading | 0.5-2 mol% Pd, 1-4 mol% CuI | 2-5 mol% Pd, 4-10 mol% CuI |
| Typical Temperature | Room Temp. to 60 °C | 50 °C to 100 °C |
| Typical Reaction Time | 0.5-4 hours | 4-18 hours |
| Expected Yield | Excellent | Good to Excellent |
| Key Advantage | High efficiency, preservation of sensitive alkynes | Cost-effective for robust alkynes |
Heck Reaction: Olefin Arylation
The Heck reaction enables the arylation of alkenes, offering a powerful tool for the synthesis of substituted olefins.[10][11] The reactivity difference between the iodo and bromo substrates is also pronounced in this transformation.
Table 4: Comparative Data for Heck Reaction
| Parameter | 5-Iodo-4-methyl-1H-indazole | 5-Bromo-4-methyl-1H-indazole |
| Typical Catalyst Loading | 1-3 mol% | 3-5 mol% |
| Typical Temperature | 80-110 °C | 100-140 °C |
| Typical Reaction Time | 4-12 hours | 12-48 hours |
| Expected Yield | Good to Excellent | Moderate to Good |
| Key Advantage | Higher yields and selectivity | Lower starting material cost |
Experimental Protocols: A Practical Guide
To provide a tangible illustration of the practical differences, we present representative, detailed protocols for a Suzuki-Miyaura coupling with each substrate. These protocols are based on established methodologies for similar halo-indazoles.[12][13][14]
Protocol 1: Suzuki-Miyaura Coupling of 5-Iodo-4-methyl-1H-indazole
Materials:
-
5-Iodo-4-methyl-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a reaction vessel, add 5-iodo-4-methyl-1H-indazole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-4-methyl-1H-indazole
Materials:
-
5-Bromo-4-methyl-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a reaction vessel, add 5-bromo-4-methyl-1H-indazole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the general catalytic cycle of a cross-coupling reaction and a typical workflow for optimizing such a transformation.
Caption: Workflow for optimizing a cross-coupling reaction.
Conclusion and Recommendations
The choice between 5-iodo-4-methyl-1H-indazole and its bromo- counterpart is a strategic decision that hinges on a balance of reactivity, cost, and the specific demands of the synthetic target.
Choose 5-Iodo-4-methyl-1H-indazole when:
-
Mild reaction conditions are paramount: This is crucial for substrates with sensitive functional groups.
-
High throughput is required: Shorter reaction times accelerate the drug discovery process.
-
Challenging coupling partners are involved: Its higher reactivity can overcome the sluggishness of sterically hindered or electron-rich partners.
-
Maximizing yield is the primary objective.
Choose 5-Bromo-4-methyl-1H-indazole when:
-
Cost is a major consideration, especially in large-scale synthesis.
-
The coupling partners are highly reactive, and the harsher conditions are well-tolerated.
-
Longer reaction times are acceptable.
References
-
de W. Vrieze, M. et al. Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Royal Society of Chemistry. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
-
Royal Society of Chemistry. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemguide. An introduction to bond energy and bond length. [Link]
-
Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
-
ResearchGate. The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with.... [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Cutting Edge of Cancer Research: A Comparative Guide to the Cytotoxicity of Substituted Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with several FDA-approved drugs and numerous candidates in clinical trials for the treatment of cancer.[1][2][3][4] This guide provides a comprehensive comparison of the cytotoxic effects of various substituted indazole compounds, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. By synthesizing data from multiple studies, this document aims to equip researchers with the knowledge to design and develop the next generation of potent and selective indazole-based anticancer agents.
Structure-Activity Relationships: Decoding the Impact of Substitutions
The cytotoxic potency of indazole derivatives is exquisitely sensitive to the nature and position of substituents on the indazole core and its appended moieties. Analysis of a wide range of synthesized compounds reveals several key trends that govern their anticancer activity.
A pivotal factor in determining cytotoxicity is the substitution pattern on the indazole ring itself. For instance, studies have shown that the presence of specific groups at the C5 and C6 positions can significantly influence activity. One study found that for 1H-indazole-3-amine derivatives, substituents on the benzene ring at the C-5 position had a significant effect on the anti-proliferative activity against Hep-G2 cells, with a general trend in the order of 3,5-difluoro substituent > 4-fluoro substituent > 3-fluoro substituent > 4-trifluoromethoxy substituent.[5] This highlights the importance of fluorine substituents for antitumor activity, potentially by modulating lipophilicity and enhancing interactions with the target protein.[5] Another study on indazole arylsulfonamides identified methoxy- or hydroxyl-containing groups as the more potent indazole C4 substituents, while only small groups were tolerated at C5, C6, or C7, with C6 analogues being preferred.[6]
Furthermore, modifications at the N1 and N2 positions of the indazole ring have been extensively explored to optimize anticancer activity. The introduction of various aryl and alkyl groups can modulate the compound's pharmacokinetic and pharmacodynamic properties. For example, in a series of indazole-based VEGFR-2 inhibitors, the presence of hydrogen bond-forming groups like amide and sulfonamide at the 2-position of a pyrimidine ring attached to the indazole resulted in enhanced activity.[7]
The nature of the substituent at the C3 position also plays a critical role. The 1H-indazole-3-amine and 1H-indazole-3-amide structures are effective hinge-binding fragments in kinases, a feature exploited in drugs like Linifanib and Entrectinib.[5] The addition of moieties like a mercapto acetamide or a piperazine group at this position has been shown to yield compounds with significant antiproliferative activity against various cancer cell lines.[5]
Comparative Cytotoxicity Across Cancer Cell Lines
The cytotoxic effects of substituted indazoles have been evaluated against a broad spectrum of human cancer cell lines, revealing both broad-spectrum activity and selective potency. The table below summarizes the in vitro anticancer activity (IC50 values) of representative indazole derivatives, showcasing the impact of different substitution patterns on their efficacy.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | Indazole with modifications | 4T1 (Breast Cancer) | 0.23 | [1][2] |
| 2f | Indazole with modifications | Various | 0.23–1.15 | [1][2] |
| 5a | Indazole-pyridine hybrid | MCF-7 (Breast Cancer) | < 10 µg/ml (GI50) | [8] |
| 6o | Piperazine-indazole derivative | K562 (Leukemia) | 5.15 | [5] |
| 6o | Piperazine-indazole derivative | HEK-293 (Normal) | 33.2 | [5] |
| 15k | Indazole derivative | HCT-116 (Colon Cancer) | Potent | [9] |
| 15m | Indazole derivative | HeLa (Cervical Cancer) | Potent | [9] |
| 3b | Curcumin indazole analog | WiDr (Colon Cancer) | 27.20 | [10][11] |
| 9f | 6-substituted amino-1H-indazole | HCT116 (Colorectal Cancer) | 14.3 | [12] |
| Compound 4 | N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 (Ovarian Cancer) | 4.21 | [12] |
IC50: The concentration of a drug that is required for 50% inhibition of cell growth in vitro. GI50: The concentration of a drug that is required for 50% inhibition of cell growth.
Mechanisms of Action: Inducing Cancer Cell Death
Substituted indazole compounds exert their cytotoxic effects through a variety of mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A common mechanism is the induction of apoptosis, or programmed cell death.
For instance, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells.[1][2] This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), indicating the involvement of the intrinsic mitochondrial apoptotic pathway.[1][2]
Another important mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling. Many indazole derivatives have been designed as potent kinase inhibitors.[7] For example, some indazole derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[7] Others have been developed as inhibitors of histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression.[9] The inhibition of these targets disrupts critical cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[9]
The following diagram illustrates a simplified workflow for assessing the cytotoxicity of novel indazole compounds and a representative signaling pathway they may target.
Caption: Workflow for cytotoxicity testing and a simplified apoptosis pathway.
Experimental Protocols: A Guide to Assessing Cytotoxicity
The evaluation of the cytotoxic potential of novel compounds is a cornerstone of anticancer drug discovery. The following are detailed, step-by-step methodologies for two widely used colorimetric cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the substituted indazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24 to 48 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[14][15] It offers a sensitive and stable endpoint.[14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
Caption: Step-by-step workflows for MTT and SRB cytotoxicity assays.
Conclusion and Future Directions
The substituted indazole scaffold represents a highly versatile and promising platform for the development of novel anticancer therapeutics. The extensive research into their synthesis and cytotoxic evaluation has provided valuable insights into the structure-activity relationships that govern their potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of novel substitution patterns and the combination of indazole-based agents with other chemotherapeutics may lead to synergistic effects and overcome drug resistance, ultimately improving patient outcomes in the fight against cancer.
References
-
Yu, H., Li, J., Zheng, Z., Liu, Y., Zhang, Y., & Luo, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Yoon, J. Y., Lee, J. J., Gu, S., Jung, M. E., Cho, H. S., Lim, J. H., ... & Kim, N. S. (2017). Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma. Oncotarget, 8(67), 111867. [Link]
-
Yu, H., Li, J., Zheng, Z., Liu, Y., Zhang, Y., & Luo, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
-
Keep, P. L., & Ward, R. A. (1995). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anti-cancer drugs, 6(4), 577-583. [Link]
-
Patel, D. R., Desai, N. C., & Shah, V. H. (2024). Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Zhang, Y., Li, J., Yu, H., Zheng, Z., Liu, Y., & Luo, Y. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3897. [Link]
-
Li, J., Yu, H., & Luo, Y. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 20(5). [Link]
-
Wang, Y., Zhang, Y., Li, J., Yu, H., & Luo, Y. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European journal of medicinal chemistry, 192, 112189. [Link]
-
Various Authors. (2025). Structure of our indazole derivatives. ResearchGate. [Link]
-
Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184. [Link]
-
Sharma, A., & Kumar, R. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 13(6), 643-667. [Link]
-
Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
-
Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 179-184. [Link]
-
Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84. [Link]
-
Miller, W. R., Watson, C., & Proisy, N. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of medicinal chemistry, 55(17), 7657-7673. [Link]
-
Yoon, J. Y., Lee, J. J., Gu, S., Jung, M. E., Cho, H. S., Lim, J. H., ... & Kim, N. S. (2017). Novel Indazole-Based Small Compounds Enhance TRAIL-induced Apoptosis by Inhibiting the MKK7-TIPRL Interaction in Hepatocellular Carcinoma. Amanote Research. [Link]
-
Tran, T. H., Nguyen, T. T., & Le, T. H. (2025). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. [Link]
-
Li, J., Yu, H., & Luo, Y. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. [Link]
-
Liao, B., Peng, L., Zhou, J., & Zhu, Z. (2019). Chemical structures of indazole derivatives 1–5 with cytotoxic effect... ResearchGate. [Link]
-
Li, Y., Chen, Y., & Li, J. (2023). Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation. Biological and Pharmaceutical Bulletin, 46(11), 1569-1575. [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thomassci.com [thomassci.com]
A Comparative Guide to Target Validation for Novel Inhibitors Derived from 5-Iodo-4-methyl-1H-indazole
Introduction: From Privileged Scaffold to Validated Inhibitor
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring role in a multitude of potent kinase inhibitors.[1][2][3] Its unique geometry allows for critical hydrogen bond interactions within the ATP-binding pocket of many kinases.[1] The derivative, 5-Iodo-4-methyl-1H-indazole, serves as a versatile chemical building block. The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries to probe the kinome.[1]
However, synthesizing a potent inhibitor is only the beginning. The critical, and often most challenging, phase is target validation : the process of unequivocally proving that a compound's biological effect is a direct consequence of its interaction with a specific molecular target.[4] Inadequate target validation is a primary cause of late-stage clinical trial failures. This guide provides a comprehensive comparison of modern target validation methodologies, offering field-proven insights and detailed protocols for researchers developing novel inhibitors from the 5-Iodo-4-methyl-1H-indazole scaffold. Our approach is to build a self-validating experimental cascade, using orthogonal methods to build an irrefutable case for a specific mechanism of action.
The Target Validation Cascade: An Integrated Strategy
Effective target validation is not a single experiment but a multi-pronged approach. We conceptualize this as a funnel, starting with broad, unbiased methods to identify potential targets and narrowing down to highly specific assays that confirm direct engagement and functional modulation in a physiologically relevant context.
Caption: The Target Validation Cascade workflow.
Phase 1: Unbiased Target Identification with Chemical Proteomics
The first step with a novel inhibitor is to understand its interaction landscape across the proteome. While designed for a specific target, off-target effects are common and can confound results or reveal new therapeutic opportunities.[5] Chemical proteomics, particularly affinity-based methods like Kinobeads, provides an unbiased view of a compound's binding profile.[5][6]
Method Spotlight: Kinobeads Competition Binding Assay
Causality: The Kinobeads method relies on the principle of competitive affinity chromatography.[7] A resin is functionalized with a cocktail of non-selective, immobilized kinase inhibitors that can capture a large portion of the expressed kinome from a cell lysate.[6][8] When the lysate is pre-incubated with a free, soluble inhibitor (our novel compound), this inhibitor competes for the ATP-binding sites of its target kinases.[5] Consequently, these target kinases will not bind to the beads. By using quantitative mass spectrometry to compare the proteins pulled down in the presence versus the absence of the drug, we can identify the specific targets of our compound in a dose-dependent manner.[6]
Experimental Protocol: Kinobeads Competition Binding
-
Lysate Preparation:
-
Culture selected cell lines (a mix of four, such as HCT116, U-2 OS, K-562, and Ramos, is recommended to maximize kinome coverage) to ~80% confluency.[6][9]
-
Harvest cells, wash with ice-cold PBS, and lyse in a mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl2, with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Determine protein concentration using a Bradford assay. Dilute lysates to a final concentration of 5 mg/mL.[6]
-
-
Competitive Binding:
-
Aliquot the lysate into tubes.
-
Add the 5-Iodo-4-methyl-1H-indazole-derived inhibitor over a wide concentration range (e.g., 0 nM to 30 µM) to respective tubes.[6] Include a DMSO vehicle control.
-
Incubate for 45 minutes at 4°C with gentle rotation to allow the inhibitor to bind to its targets.
-
-
Affinity Capture:
-
Add a prepared slurry of Kinobeads to each tube.
-
Incubate for 1 hour at 4°C with rotation to allow unbound kinases to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the captured proteins by boiling in SDS-PAGE sample buffer.
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform in-gel tryptic digestion of the entire protein lane.
-
Analyze the resulting peptides by label-free quantitative nanoLC-MS/MS.[6]
-
Identify and quantify proteins. Plot the signal intensity for each identified kinase against the inhibitor concentration to generate dose-response curves and determine dissociation constants (Kd).[5]
-
Phase 2: Confirming Direct Target Engagement in a Cellular Context
After identifying high-probability targets, the next crucial step is to confirm that the inhibitor directly engages these targets within an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[10][11][12]
Method Spotlight: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA operates on the biophysical principle of ligand-induced thermal stabilization.[11] When a protein binds to a ligand (like our inhibitor), its conformational stability increases. This increased stability makes the protein more resistant to thermal denaturation.[13][14] In a CETSA experiment, intact cells are treated with the inhibitor and then heated. The stabilized target protein will remain soluble at higher temperatures compared to its unbound state. By quantifying the amount of soluble protein at various temperatures, we can observe a "thermal shift," which is direct evidence of target engagement in a live cell.[11][14]
Caption: The experimental workflow for CETSA.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment:
-
Grow cells to ~80% confluency.
-
Treat one batch of cells with the inhibitor at a desired concentration (e.g., 10x the expected IC50) and another with DMSO as a vehicle control. Incubate under normal culture conditions for 1-2 hours.
-
-
Heat Challenge:
-
Harvest and resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[13]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[14]
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western Blot using a specific antibody.
-
Quantify band intensities and normalize to the intensity at the lowest temperature.
-
Plot the percentage of soluble protein versus temperature for both the DMSO and inhibitor-treated samples to visualize the thermal shift.
-
Phase 3: Quantifying Potency and Functional Validation
Confirming direct binding is essential, but it doesn't quantify inhibitory activity. For this, we turn to classic biochemical assays and cellular functional assays.
Method Spotlight: In Vitro Kinase Assay
Causality: This is the most direct measure of an inhibitor's potency. The assay reconstitutes the enzymatic reaction in a test tube with a purified active kinase, a specific substrate (protein or peptide), and ATP.[15][16] The inhibitor's ability to block the transfer of a phosphate group from ATP to the substrate is measured.[17] Radioactive assays using [γ-³²P]ATP are highly sensitive, while non-radioactive formats (e.g., luminescence-based ATP detection or antibody-based phospho-substrate detection) offer safety and convenience.
Experimental Protocol: Radioactive In Vitro Kinase Assay
-
Prepare Reaction Mix:
-
Inhibitor Titration:
-
Serially dilute the 5-Iodo-4-methyl-1H-indazole derivative to create a range of concentrations.
-
Add the diluted inhibitor to the reaction tubes. Include a DMSO control.
-
-
Initiate Reaction:
-
Stop and Separate:
-
Stop the reaction by adding SDS loading dye and boiling the samples.[16]
-
Separate the reaction products by SDS-PAGE. The heavier kinase and substrate will migrate into the gel, while the small, unreacted [γ-³²P]ATP will run at the dye front.
-
-
Detect and Quantify:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the radioactivity incorporated into the substrate band.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Comparison of Core Target Validation Methods
Choosing the right assay depends on the specific question being asked. The following table compares the primary methodologies discussed.
| Feature | Kinobeads | Cellular Thermal Shift Assay (CETSA) | In Vitro Kinase Assay | Genetic Validation (siRNA/CRISPR) |
| Principle | Competitive affinity capture | Ligand-induced thermal stabilization[11] | Direct measurement of enzyme inhibition | Phenocopying via gene silencing/knockout[4][20] |
| Information Gained | Unbiased target spectrum, Kd | Direct target engagement in cells[14] | Potency (IC50) | Functional necessity of the target |
| Physiological Context | Low (Cell Lysate) | High (Intact Cells) | None (Recombinant Proteins) | High (Intact Cells) |
| Primary Use Case | Initial target discovery, off-target profiling | Confirming on-target binding in a cellular environment | Potency determination, Structure-Activity Relationship (SAR) | Validating that target inhibition causes the cellular phenotype |
| Throughput | Low to Medium | Medium to High (with automation) | High | Low |
| Key Advantage | Unbiased, proteome-wide view | Measures binding in a native context | Direct, quantitative measure of potency | Strongest link between target and function |
| Key Limitation | Doesn't measure activity; misses non-ATP competitive binders[7] | Does not measure inhibition directly | Lacks cellular context (e.g., permeability, metabolism) | Potential for off-target genetic effects |
Hypothetical Comparison: "Inhibitor-541" vs. a Benchmark Drug
To illustrate the output of this validation cascade, consider a novel inhibitor derived from 5-Iodo-4-methyl-1H-indazole, "Inhibitor-541," designed to target Kinase-X.
| Assay | Metric | "Inhibitor-541" | Benchmark Inhibitor (Known Kinase-X Drug) | Interpretation |
| Kinobeads | Top Hits (Kd) | 1. Kinase-X (25 nM)2. Kinase-Y (350 nM) | 1. Kinase-X (15 nM) | Inhibitor-541 is potent for Kinase-X with moderate selectivity over Kinase-Y. |
| CETSA | Thermal Shift (ΔTm) | +5.2°C for Kinase-X | +6.5°C for Kinase-X | Both compounds clearly engage and stabilize Kinase-X in intact cells. |
| In Vitro Kinase Assay | IC50 (Kinase-X) | 18 nM | 10 nM | Inhibitor-541 is a potent inhibitor of Kinase-X, comparable to the benchmark. |
| Cell Proliferation Assay | GI50 | 95 nM | 60 nM | Inhibitor-541 demonstrates potent anti-proliferative effects in a Kinase-X dependent cell line. |
| siRNA for Kinase-X | % Cell Viability | 45% | N/A | Genetic knockdown of Kinase-X reduces cell viability, phenocopying the effect of Inhibitor-541. |
Conclusion
The development of novel inhibitors from scaffolds like 5-Iodo-4-methyl-1H-indazole holds immense promise. However, rigorous, multi-faceted target validation is non-negotiable for success. An integrated approach, beginning with the unbiased discovery power of chemical proteomics, followed by definitive confirmation of cellular engagement with CETSA, and culminating in the quantitative and functional validation provided by biochemical and genetic methods, provides the necessary confidence to advance a compound through the drug discovery pipeline. By employing this self-validating cascade, researchers can build a robust, data-driven case for their inhibitor's mechanism of action, significantly de-risking the path toward clinical development.
References
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
-
Drug Target Identification & Validation. (n.d.). Horizon Discovery. [Link]
-
Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (n.d.). PMC. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Target Discovery and Validation. (n.d.). Wiley-VCH. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
-
A Pipeline for Drug Target Identification and Validation. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Target Identification & Validation in Drug Discovery. (2024). Technology Networks. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. [Link]
-
CETSA. (n.d.). cetsa.org. [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PMC. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. [Link]
-
Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. [Link]
-
Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (n.d.). NIH. [Link]
-
Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (2023). PubMed. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). PMC - PubMed Central. [Link]
-
The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-. (n.d.). PubMed. [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI. [Link]10/2437)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Target Identification & Validation [horizondiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. CETSA [cetsa.org]
- 12. news-medical.net [news-medical.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. revvity.com [revvity.com]
- 18. In vitro kinase assay [protocols.io]
- 19. In vitro kinase assay [bio-protocol.org]
- 20. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Differentiation of Iodo-Methyl-Indazole Isomers
For chemists at the forefront of pharmaceutical research and drug development, the precise structural elucidation of molecular isomers is a critical, non-negotiable step. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of iodo- and methyl- groups at various positions on this bicyclic system gives rise to a multitude of isomers, each with potentially unique pharmacological profiles. Distinguishing between these closely related molecules is a formidable challenge, yet essential for understanding structure-activity relationships (SAR) and ensuring the purity and identity of active pharmaceutical ingredients (APIs).
This guide provides a comprehensive spectroscopic comparison of iodo-methyl-indazole isomers, offering a practical framework for their unambiguous identification. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data but the underlying chemical principles that govern the distinct spectroscopic signatures of each isomer.
The Challenge of Isomerism in Substituted Indazoles
The synthesis of iodo-methyl-indazoles, often proceeding via electrophilic iodination of a methyl-indazole precursor, can lead to a mixture of constitutional isomers (e.g., 4-iodo, 5-iodo, 6-iodo, or 7-iodo derivatives).[1][2] The separation of these isomers can be challenging, necessitating robust analytical techniques to confirm the identity of the desired product. A multi-faceted analytical approach is therefore essential for unequivocal structural confirmation.[2]
Below is a generalized workflow for the synthesis and subsequent characterization of iodo-methyl-indazole isomers.
Caption: General workflow for the synthesis and spectroscopic characterization of iodo-methyl-indazole isomers.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between iodo-methyl-indazole isomers. The chemical shifts (δ), coupling constants (J), and multiplicity of signals in both ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of each nucleus, which is directly influenced by the positions of the iodo and methyl substituents.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][3] Ensure complete dissolution, filtering if necessary.[3]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]
Comparative Analysis of Isomers
The key to differentiating isomers lies in analyzing the aromatic region of the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum.
¹H NMR Spectroscopy:
The electron-withdrawing nature of the iodine atom and the electron-donating nature of the methyl group create distinct electronic environments for the aromatic protons. The number of signals, their splitting patterns, and their coupling constants are diagnostic.[2]
-
4-Iodo-3-methyl-1H-indazole: The iodine at C4 will strongly influence the proton at C5, likely causing it to be the most deshielded (higher chemical shift) of the aromatic protons.[4] One would expect to see three distinct signals in the aromatic region.
-
5-Iodo-1-methyl-1H-indazole: The protons at C4 and C6 will be doublets, and the proton at C7 will be a singlet.
-
6-Iodo-3-methyl-1H-indazole: The protons at C5 and C7 will be doublets, and the proton at C4 will be a singlet.
-
7-Iodo-3-methyl-1H-indazole: The protons at C5 and C6 will form a doublet of doublets or a triplet, while the proton at C4 will be a doublet.
¹³C NMR Spectroscopy:
The "heavy atom effect" of iodine is a key diagnostic feature in ¹³C NMR. The carbon atom directly bonded to iodine will experience a significant upfield shift (lower ppm value) compared to the corresponding carbon in the non-iodinated parent compound.[4]
| Isomer Position | Expected C-I Signal (ppm) | Rationale |
| C4 | ~95 ppm | The C4 carbon directly attached to iodine will be significantly shielded.[4] |
| C5 | ~85-95 ppm | Shielding effect on the C5 carbon. |
| C6 | ~90-100 ppm | Shielding effect on the C6 carbon. |
| C7 | ~90-100 ppm | Shielding effect on the C7 carbon. |
Note: The exact chemical shifts will vary depending on the solvent and the specific isomer.
The following table summarizes predicted ¹H and ¹³C NMR data for 4-iodo-3-methyl-1H-indazole in comparison to its parent compound, 3-methyl-1H-indazole.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
| 3-methyl-1H-indazole | 2.58 (s, 3H, CH₃), 7.10 (t, 1H), 7.30 (t, 1H), 7.45 (d, 1H), 7.65 (d, 1H), ~12.5 (br s, 1H, NH) | 11.9 (CH₃), 108.9, 119.5, 120.4, 123.2, 126.0, 140.4, 141.1 | CDCl₃ |
| 4-Iodo-3-methyl-1H-indazole (Predicted) | ~2.6 (s, 3H, CH₃), ~7.0-7.8 (m, 3H, Ar-H), ~12.7 (br s, 1H, NH) | ~12 (CH₃), ~95 (C4), ~110-145 (Ar-C) | CDCl₃ |
Data adapted from BenchChem.[4]
Mass Spectrometry (MS): Confirming Molecular Formula and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the iodo-methyl-indazole isomers. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula.[3]
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1-1.0 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.[2][3]
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[3] Use an electrospray ionization (ESI) source and a high-resolution mass analyzer such as an Orbitrap or time-of-flight (TOF) detector.[3]
Comparative Analysis of Isomers
While all iodo-methyl-indazole isomers will have the same molecular weight (C₈H₇IN₂, MW: 258.06 g/mol ), MS can still provide valuable structural information through fragmentation patterns.[5][6]
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z 258 is expected.[4]
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 peak like chlorine or bromine.[2]
-
Fragmentation: The fragmentation pattern can sometimes offer clues about the substitution pattern, although it is often less definitive than NMR for distinguishing constitutional isomers. Common fragmentation pathways may involve the loss of the methyl group (M-15), iodine (M-127), or other neutral losses.
Caption: Workflow for High-Resolution Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: A Tool for Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it is generally less powerful than NMR for distinguishing between constitutional isomers, it serves as an excellent complementary technique for confirming the presence of key structural motifs.
Experimental Protocol: Thin Solid Film (FTIR)
-
Sample Preparation: Dissolve a few milligrams of the solid sample in a few drops of a volatile solvent (e.g., acetone).[3]
-
Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound.[3]
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.[3]
Comparative Analysis of Isomers
The IR spectra of iodo-methyl-indazole isomers are expected to be broadly similar, but subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be observed.
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
| N-H Stretch | ~3150 | Confirms the presence of the indazole N-H proton.[4] |
| Aromatic C-H Stretch | ~3050 | Indicates the aromatic nature of the core structure.[4] |
| Aliphatic C-H Stretch (CH₃) | ~2920 | Confirms the presence of the methyl group.[4] |
| Aromatic C=C Stretch | ~1620-1460 | Characteristic of the indazole ring system.[4] |
| C-I Stretch | ~500-600 | The position of this band in the far-IR or fingerprint region can be influenced by the substitution pattern, though interpretation can be complex.[4][7] |
While the C-I stretch is characteristic, its position can be variable and may not be a reliable primary means of distinguishing isomers without authentic reference standards for comparison. The primary utility of IR is to confirm the overall structural class of the compound.
Conclusion
The unambiguous structural determination of iodo-methyl-indazole isomers is a critical task in medicinal chemistry that necessitates a synergistic application of multiple spectroscopic techniques. While mass spectrometry confirms the molecular formula and infrared spectroscopy identifies key functional groups, NMR spectroscopy stands as the definitive tool for distinguishing between these closely related compounds. The distinct electronic environments created by the iodo and methyl substituents give rise to unique and predictable patterns in both ¹H and ¹³C NMR spectra, allowing for confident structural assignment. By understanding the principles behind these spectroscopic techniques and applying them in a logical workflow, researchers can navigate the complexities of isomerism and accelerate the drug discovery process.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2021). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
American Elements. (n.d.). 5-Iodo-1-methyl-1H-indazole. Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodo-1-methyl-1H-indazole. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... Retrieved from [Link]
-
PubChem. (n.d.). 5-Iodo-1-methyl-1H-indazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanelements.com [americanelements.com]
- 6. 5-Iodo-1-methyl-1H-indazole | C8H7IN2 | CID 45789810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Iodo-4-methyl-1H-indazole
Hazard Assessment and the Principle of ALARP
Before any work with 5-Iodo-4-methyl-1H-indazole commences, a thorough risk assessment is mandatory. The principle of "As Low As Reasonably Practicable" (ALARP) should guide all your safety decisions. Based on data from analogous compounds such as 6-Iodo-1H-indazole and other substituted indazoles, we must assume that 5-Iodo-4-methyl-1H-indazole is:
Indazole derivatives, as a class of heterocyclic compounds, are known for their wide range of pharmacological activities, which underscores the need for careful handling to avoid unintentional biological effects.[5]
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum required PPE for handling 5-Iodo-4-methyl-1H-indazole in a standard laboratory setting. The selection of specific items should always be informed by your site-specific risk assessment.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87 standards. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against splashes of solutions containing the compound and from airborne solid particles, preventing serious eye irritation.[6][7][8] |
| Hand Protection | Chemical-resistant nitrile gloves. For prolonged contact or handling of larger quantities, consider double-gloving or using thicker butyl gloves. | Provides a barrier against skin contact, which can cause irritation.[6][8] Nitrile offers good resistance to a range of chemicals, but always check the manufacturer's compatibility data. |
| Body Protection | A long-sleeved laboratory coat. | Protects the skin and personal clothing from contamination.[7] |
| Respiratory Protection | Generally not required when handled in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary. | Prevents inhalation of the compound, which may cause respiratory irritation.[3][4] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[6] |
PPE Selection Workflow: A Decision-Making Diagram
The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow for handling 5-Iodo-4-methyl-1H-indazole.
Step-by-Step Protocols for PPE Use and Disposal
Donning PPE: A Pre-Task Checklist
-
Inspect All PPE: Before entering the laboratory, visually inspect all PPE for signs of damage, such as cracks in goggles, or tears in gloves.
-
Hand Hygiene: Wash and dry your hands thoroughly.[9]
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Don your chemical splash goggles. If a face shield is required, place it over the goggles.
-
Gloves: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: Minimizing Contamination
-
Gloves: Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at thewrist and peel it off over the first glove.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward, avoiding contact with the exterior.
-
Eye Protection: Remove goggles or face shield.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[9]
Disposal Plan: A Critical Component of Laboratory Safety
Proper disposal is essential to protect both personnel and the environment.
Contaminated PPE
-
Gloves and other disposable items: Dispose of them in a designated hazardous waste container immediately after use.
-
Lab Coats: If grossly contaminated, the lab coat should be disposed of as hazardous waste. For minor contamination, follow your institution's guidelines for laundering contaminated lab coats.
Chemical Waste
-
Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."[2] This is crucial to prevent dangerous reactions with other waste streams.
-
Container: The waste container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[2]
-
Disposal: The disposal of 5-Iodo-4-methyl-1H-indazole must be conducted in accordance with all federal, state, and local regulations for hazardous waste.[1] This may involve removal by a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[10] Never discharge this chemical to sewer systems.[10]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical attention.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][4] Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[3] Rinse the mouth.[3]
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. The principles outlined here provide a solid foundation for the responsible handling of 5-Iodo-4-methyl-1H-indazole and other novel chemical entities.
References
- Shaanxi Bloom Tech Co., Ltd. (2024, October 14). What are the potential side effects of using 1H-Indazole-3-carboxylic acid methyl ester in research?
- Thermo Scientific Chemicals. 5-Iodo-1H-indazole, 95% 1 g | Buy Online.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
- University of Colorado Boulder, Department of Chemistry. Protective Gear - Organic Chemistry.
- PubMed. (2017, October 16). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification.
- Environmental Health & Safety Services. Personal Protective Equipment.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Fisher Scientific. SAFETY DATA SHEET - Indazole.
- BLD Pharm. 1082040-12-7|5-Iodo-4-methyl-1H-indazole.
- BenchChem. Navigating the Safe Disposal of 3-Iodo-6-methyl-5-nitro-1H-indazole.
- PubMed Central. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- Echemi. ethyl 1-methyl-1H-indazole-5-carboxylate SDS, 1314398-37-2 Safety Data Sheets.
- Fisher Scientific. SAFETY DATA SHEET - 5-Amino-1H-indazole.
- Guidechem. 6-Iodo-1H-indazole (cas 261953-36-0) SDS/MSDS download.
- Lead Sciences. 5-Iodo-1-methyl-1H-indazole.
- BenchChem. Proper Disposal of 3-Iodo-6-methyl-4-nitro-1H-indazole.
- Chemchart. 5-Fluoro-3-iodo-1-methyl-1H-indazole (1060817-10-8).
- PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347.
- U.S. Food and Drug Administration. (2024, March 5). Safe Food Handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Iodo-1H-indazole, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. fda.gov [fda.gov]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
